molecular formula C12H12Cl2O3 B010203 2,2-Dichloro-1-(4-ethoxyphenyl)cyclopropanecarboxylic acid CAS No. 104023-75-8

2,2-Dichloro-1-(4-ethoxyphenyl)cyclopropanecarboxylic acid

Cat. No.: B010203
CAS No.: 104023-75-8
M. Wt: 275.12 g/mol
InChI Key: DQXVWYCZSNWWIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2-Dichloro-1-(4-ethoxyphenyl)cyclopropanecarboxylic acid is a useful research compound. Its molecular formula is C12H12Cl2O3 and its molecular weight is 275.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2,2-dichloro-1-(4-ethoxyphenyl)cyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12Cl2O3/c1-2-17-9-5-3-8(4-6-9)11(10(15)16)7-12(11,13)14/h3-6H,2,7H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQXVWYCZSNWWIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2(CC2(Cl)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12Cl2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90544266
Record name 2,2-Dichloro-1-(4-ethoxyphenyl)cyclopropane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90544266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104023-75-8
Record name 2,2-Dichloro-1-(4-ethoxyphenyl)cyclopropane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90544266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2,2-Dichloro-1-(4-ethoxyphenyl)cyclopropanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview and detailed protocol for the synthesis of 2,2-dichloro-1-(4-ethoxyphenyl)cyclopropanecarboxylic acid, a valuable intermediate in the development of novel agrochemicals and pharmaceuticals.[1][2] The synthesis leverages a robust dichlorocyclopropanation reaction, facilitated by phase-transfer catalysis, followed by hydrolysis to yield the final carboxylic acid. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, step-by-step guidance.

Strategic Approach to Synthesis

The synthesis of this compound is most effectively achieved through a two-step process. The core of this strategy lies in the initial formation of a dichlorocyclopropane ring, a common motif in biologically active compounds.

Step 1: Dichlorocyclopropanation of a Styrene Derivative. The first step involves the reaction of a suitable 4-ethoxyphenyl-substituted alkene with dichlorocarbene (:CCl₂). Dichlorocarbene is a highly reactive intermediate generated in situ. Phase-transfer catalysis (PTC) is the method of choice for this transformation, as it efficiently brings together the aqueous and organic reactants to facilitate the reaction under mild conditions.[3][4]

Step 2: Hydrolysis to the Carboxylic Acid. The product of the dichlorocyclopropanation is typically an ester or a nitrile, which is then hydrolyzed to the desired carboxylic acid. This can be achieved under acidic or basic conditions, depending on the nature of the starting material.

The Power of Phase-Transfer Catalysis in Dichlorocyclopropanation

Phase-transfer catalysis is a powerful technique in organic synthesis that facilitates the reaction between reactants located in different immiscible phases (typically aqueous and organic).[5][6] In the context of dichlorocyclopropanation, a phase-transfer catalyst, such as a quaternary ammonium salt, transports the hydroxide ion (OH⁻) from the aqueous phase to the organic phase.[6] This hydroxide ion then deprotonates chloroform (CHCl₃) to generate the trichloromethyl anion (CCl₃⁻), which subsequently eliminates a chloride ion to form dichlorocarbene (:CCl₂).[4] The highly electrophilic dichlorocarbene then readily adds to the electron-rich double bond of the alkene substrate in the organic phase.[3]

The advantages of using PTC are numerous, including the use of inexpensive bases like sodium hydroxide, milder reaction conditions, and often higher yields compared to other methods.[4]

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of this compound.

Materials and Reagents
ReagentFormulaMolar Mass ( g/mol )Concentration/PuritySupplier
Ethyl 2-(4-ethoxyphenyl)acrylateC₁₃H₁₆O₃220.26≥98%Commercially Available
ChloroformCHCl₃119.38≥99%Commercially Available
Sodium HydroxideNaOH40.0050% (w/v) aqueous solutionCommercially Available
Benzyltriethylammonium chloride (BTEAC)C₁₃H₂₂ClN227.77≥98%Commercially Available
Diethyl Ether(C₂H₅)₂O74.12AnhydrousCommercially Available
Hydrochloric AcidHCl36.46Concentrated (37%)Commercially Available
EthanolC₂H₅OH46.0795%Commercially Available
Sodium SulfateNa₂SO₄142.04AnhydrousCommercially Available
Step-by-Step Procedure

Step 1: Synthesis of Ethyl 2,2-dichloro-1-(4-ethoxyphenyl)cyclopropanecarboxylate

  • To a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add ethyl 2-(4-ethoxyphenyl)acrylate (0.1 mol), chloroform (60 mL), and benzyltriethylammonium chloride (BTEAC) (0.005 mol).

  • Commence vigorous stirring to ensure proper mixing of the organic phase.

  • Slowly add a 50% aqueous solution of sodium hydroxide (40 mL) dropwise from the dropping funnel over a period of 1 hour. The reaction is exothermic, and the temperature should be maintained between 40-50°C using a water bath.

  • After the addition is complete, continue stirring the mixture at 50°C for an additional 4-6 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and add 100 mL of water.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with brine (2 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude ethyl 2,2-dichloro-1-(4-ethoxyphenyl)cyclopropanecarboxylate.

Step 2: Hydrolysis to this compound

  • To a 250 mL round-bottom flask, add the crude ethyl 2,2-dichloro-1-(4-ethoxyphenyl)cyclopropanecarboxylate from the previous step and a solution of sodium hydroxide (0.3 mol) in 100 mL of 95% ethanol.

  • Heat the mixture to reflux and maintain for 4-6 hours. Monitor the progress of the hydrolysis by TLC.

  • After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Dissolve the residue in 100 mL of water and wash with diethyl ether (2 x 30 mL) to remove any unreacted ester.

  • Cool the aqueous layer in an ice bath and acidify to pH 2 by the slow addition of concentrated hydrochloric acid.

  • The product, this compound, will precipitate as a solid.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product.

  • The product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.

Reaction Mechanisms and Visualizations

Dichlorocyclopropanation Mechanism

The mechanism for the phase-transfer catalyzed dichlorocyclopropanation is a well-established pathway.

Dichlorocyclopropanation cluster_aqueous Aqueous Phase cluster_organic Organic Phase NaOH NaOH BTEAC_aq BTEAC (Cl⁻ form) NaOH->BTEAC_aq Ion Exchange BTEAC_org BTEAC (OH⁻ form) BTEAC_aq->BTEAC_org Phase Transfer CHCl3 CHCl₃ Carbene :CCl₂ CHCl3->Carbene α-elimination (-Cl⁻) Alkene Ethyl 2-(4-ethoxyphenyl)acrylate Product_ester Ethyl 2,2-dichloro-1-(4-ethoxyphenyl)cyclopropanecarboxylate BTEAC_org->CHCl3 Deprotonation CarbeneAlkene CarbeneAlkene CarbeneAlkene->Product_ester Cycloaddition Saponification Ester Ethyl 2,2-dichloro-1-(4-ethoxyphenyl)cyclopropanecarboxylate Hydroxide OH⁻ Tetrahedral_Intermediate Tetrahedral Intermediate CarboxylateEthanol CarboxylateEthanol Tetrahedral_Intermediate->CarboxylateEthanol Collapse of Intermediate Carboxylate Carboxylate Anion Final_Product This compound Carboxylate->Final_Product Protonation Ethanol Ethanol Acidification H₃O⁺ EsterHydroxide EsterHydroxide EsterHydroxide->Tetrahedral_Intermediate Nucleophilic Attack

Caption: Saponification of the cyclopropane ester to the carboxylic acid.

Characterization of the Final Product

The structure and purity of the synthesized this compound should be confirmed using standard analytical techniques:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the presence of the ethoxy group, the aromatic protons, and the cyclopropane ring protons with their characteristic chemical shifts and coupling patterns.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To identify all the unique carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound and confirm its elemental composition.

  • Infrared Spectroscopy (IR): To identify the characteristic stretching frequencies of the O-H and C=O bonds of the carboxylic acid group.

  • Melting Point: To assess the purity of the final product.

Safety Considerations

  • Chloroform: is a suspected carcinogen and is harmful if swallowed or inhaled. All manipulations should be carried out in a well-ventilated fume hood.

  • Sodium Hydroxide: is highly corrosive and can cause severe burns. Appropriate personal protective equipment (PPE), including gloves and safety glasses, must be worn.

  • Concentrated Hydrochloric Acid: is also highly corrosive. Handle with care and appropriate PPE.

  • The dichlorocyclopropanation reaction is exothermic . Proper temperature control is crucial to prevent runaway reactions.

Conclusion

The synthesis of this compound via a phase-transfer catalyzed dichlorocyclopropanation followed by hydrolysis is a reliable and scalable method. This guide provides a robust framework for its preparation, grounded in established chemical principles and supported by detailed experimental procedures. The insights into the reaction mechanisms and the emphasis on safety are intended to empower researchers to successfully synthesize this important chemical intermediate for their research and development endeavors.

References

  • Vivekanand, P. A., & Balakrishnan, T. (2012). Dichlorocyclopropanation of α-methyl styrene using phase-transfer Catalyst - A kinetic study. Journal of the Serbian Chemical Society, 77(10), 1367-1377.
  • Sun, N. B., Lei, C., Jin, J. Z., & Ke, W. (2013). Synthesis and Biological Activities of 2,2-Dichloro-1-(4-ethoxyphenyl)-N-Substituted Phenyl Cyclopropanecarboxamide. Asian Journal of Chemistry, 25(7), 4071-4073.
  • Wang, M. L., & Wu, H. S. (2003). Kinetic Study of Dichlorocyclopropanation of 1,7-Octadiene under Phase-Transfer Catalysis Conditions at High Alkaline Concentration. Industrial & Engineering Chemistry Research, 42(14), 3249-3255.
  • Sun, N. B., Lei, C., Jin, J. Z., & Ke, W. (2013). Synthesis and Biological Activities of 2,2-Dichloro-1-(4-ethoxyphenyl)-N-Substituted Phenyl Cyclopropanecarboxamide.
  • Balakrishnan, T., & Jayachandran, J. P. (1995). Phase transfer catalysis: Kinetics and mechanism of hydroxide ion initiated dichlorocarbene addition to styrene catalysed by. Proceedings of the Indian Academy of Sciences-Chemical Sciences, 107(6), 785-793.
  • Scribd. (n.d.). Phase Transfer 0. Retrieved from [Link]

Sources

mechanism of action of 2,2-Dichloro-1-(4-ethoxyphenyl)cyclopropanecarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Mechanism of Action of 2,2-Dichloro-1-(4-ethoxyphenyl)cyclopropanecarboxylic Acid: A Proposed Investigational Framework

Preamble: Charting a Course into the Unknown

The compound this compound stands as a molecule of interest primarily documented for its synthetic accessibility and the promising biological activities of its derivatives. Published literature indicates that amide derivatives of this compound exhibit moderate fungicidal and insecticidal properties.[1][2] However, a significant knowledge gap exists regarding its specific molecular mechanism of action. For researchers and drug development professionals, this presents both a challenge and an opportunity. This guide, therefore, deviates from a conventional summary of established facts. Instead, it serves as a comprehensive investigational framework—a strategic roadmap for elucidating the core mechanism of this intriguing molecule. As a Senior Application Scientist, my objective is to provide not just a series of steps, but the scientific rationale and self-validating systems required to navigate this discovery process with rigor and confidence.

Part 1: Deconstruction of the Knowns and Formulation of Hypotheses

At the outset of any mechanistic study, a thorough analysis of the molecule's structure can provide crucial clues to its potential biological targets. The structure of this compound offers several points of interest for hypothesis generation.

The presence of a cyclopropane ring is a notable feature. Such strained ring systems are known to be present in various biologically active molecules and can act as mechanism-based inhibitors or "suicide substrates" for certain enzymes. The high degree of s-character in the C-C bonds of the cyclopropane ring can impart reactivity that is not typical of acyclic alkanes.

The dichlorinated phenyl ring and the ethoxy group suggest potential interactions with hydrophobic pockets within target proteins. The carboxylic acid moiety, being ionizable at physiological pH, is a strong candidate for forming ionic bonds or hydrogen bonds with key residues in an active site.

Based on these structural features and the known activity of related cyclopropanecarboxylic acid analogues which have been investigated as inhibitors of enzymes like ketol-acid reductoisomerase (KARI) in plants and O-acetylserine sulfhydrylases in bacteria, we can formulate several initial hypotheses for the mechanism of action of this compound.[3][4]

Hypothetical Target Classes:

  • Metabolic Enzymes: The carboxylic acid group mimics substrates of various metabolic enzymes.

  • Hydrolases or Transferases: The strained cyclopropane ring could potentially react with nucleophilic residues in the active sites of these enzymes.

  • Receptors or Ion Channels: The overall structure may allow it to act as a ligand for specific receptors or channels, modulating their activity.

cluster_molecule Structural Features cluster_targets Hypothetical Target Classes Molecule 2,2-Dichloro-1-(4-ethoxyphenyl) cyclopropanecarboxylic acid Cyclopropane Cyclopropane Ring (Strained System) Molecule->Cyclopropane Dichloro Dichlorophenyl Group (Hydrophobicity) Molecule->Dichloro Carboxyl Carboxylic Acid (Ionic/H-Bonding) Molecule->Carboxyl Hydrolases Hydrolases/Transferases Cyclopropane->Hydrolases Potential for mechanism-based inhibition Receptors Receptors/Ion Channels Dichloro->Receptors Lipophilic interactions Enzymes Metabolic Enzymes (e.g., KARI, OASS) Carboxyl->Enzymes Substrate mimicry

Caption: Structural features of the molecule and hypothesized target classes.

Part 2: A Step-by-Step Guide to Target Identification

To move from hypothesis to evidence, a systematic approach to identifying the molecular target(s) is essential. Affinity-based proteomics is a powerful and unbiased method for this purpose.

Experimental Protocol: Affinity-Based Target Identification
  • Synthesis of an Affinity Probe:

    • Modify the parent compound by introducing a linker arm at a position that is predicted to be non-essential for its biological activity. The para position of the ethoxyphenyl ring is a potential candidate.

    • The linker should terminate in a reactive group (e.g., an amine or a terminal alkyne for "click" chemistry) that can be conjugated to a solid support.

    • Rationale: This probe will be used to "fish" for binding partners from a complex biological sample.

  • Immobilization of the Affinity Probe:

    • Covalently attach the synthesized probe to an activated solid support, such as NHS-activated sepharose beads.

    • Self-Validation: Include a control where the beads are treated with a blocking agent without the probe to account for non-specific binding to the matrix itself.

  • Preparation of Cell Lysate:

    • Culture the target organisms (e.g., a relevant fungal or insect cell line) and prepare a total cell lysate under non-denaturing conditions to preserve protein structure and interactions.

    • Rationale: This lysate contains the entire proteome, including the potential target protein(s).

  • Affinity Chromatography:

    • Incubate the cell lysate with the affinity matrix.

    • Wash the matrix extensively with a low-salt buffer to remove non-specifically bound proteins.

    • Elute the specifically bound proteins using a high-salt buffer, a change in pH, or by competing with an excess of the free (unmodified) parent compound.

    • Self-Validation: The use of the free compound for elution is a critical step to ensure that the eluted proteins are binding specifically to the immobilized molecule.

  • Protein Identification by Mass Spectrometry:

    • Separate the eluted proteins by SDS-PAGE.

    • Excise the protein bands, perform an in-gel tryptic digest, and analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Identify the proteins by searching the peptide fragmentation data against a protein database of the source organism.

start Start: Synthesize Affinity Probe immobilize Immobilize Probe on Solid Support start->immobilize incubate Incubate Lysate with Probe-Matrix immobilize->incubate lysate Prepare Cell Lysate lysate->incubate wash Wash to Remove Non-specific Binders incubate->wash elute Elute Specific Binders (e.g., with free compound) wash->elute sds_page SDS-PAGE elute->sds_page mass_spec LC-MS/MS Analysis sds_page->mass_spec identify Identify Proteins mass_spec->identify

Caption: Workflow for affinity-based target identification.

Target Identification Method Advantages Disadvantages
Affinity-Based Proteomics Unbiased; identifies direct binding partners.Requires chemical modification of the compound; potential for steric hindrance.
Yeast-Three-Hybrid Genetically based; can be performed in vivo.Limited to protein-small molecule-protein interactions; potential for false positives.
Computational Docking Rapid and cost-effective.Predictive only; requires a known or hypothesized target structure; high false-positive rate.

Part 3: From Putative Target to Validated Mechanism

Once a list of putative target proteins has been generated, a rigorous process of validation is required to confirm the interaction and elucidate its functional consequences.

Experimental Protocol: In Vitro Target Validation
  • Recombinant Protein Expression and Purification:

    • Clone the gene encoding the top candidate protein(s) into an expression vector (e.g., pET vector for E. coli expression).

    • Express the protein and purify it to homogeneity using standard chromatographic techniques (e.g., affinity, ion-exchange, and size-exclusion chromatography).

    • Rationale: A pure, active protein is essential for quantitative biochemical and biophysical assays.

  • Biochemical Assays:

    • If the target is an enzyme, develop an assay to measure its activity (e.g., a spectrophotometric or fluorometric assay).

    • Perform enzyme inhibition assays by incubating the purified enzyme with varying concentrations of this compound.

    • Determine the IC50 value and the mode of inhibition (e.g., competitive, non-competitive, uncompetitive, or irreversible).

    • Self-Validation: Include appropriate positive and negative controls, and ensure that the compound does not interfere with the assay itself (e.g., by absorbing light at the detection wavelength).

  • Biophysical Interaction Studies:

    • Use techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to directly measure the binding affinity (KD) and thermodynamics of the interaction between the compound and the purified protein.

    • Rationale: These methods provide quantitative evidence of a direct interaction and do not require the target to be an enzyme.

Cell-Based Mechanistic Studies

Confirmation of the target in a cellular context is the final piece of the puzzle.

  • Target Engagement Assays:

    • Use techniques like the Cellular Thermal Shift Assay (CETSA) to confirm that the compound binds to the target protein inside intact cells.

  • Pathway Analysis:

    • Treat the target cells with the compound and perform transcriptomic (RNA-seq) and proteomic analyses to identify downstream changes in gene and protein expression.

    • This can reveal the signaling pathways that are modulated by the compound's interaction with its target.

Compound 2,2-Dichloro-1-(4-ethoxyphenyl) cyclopropanecarboxylic acid Target Validated Target Protein (e.g., Enzyme X) Compound->Target Inhibition/Modulation Pathway_Node_1 Upstream Signaling Component A Target->Pathway_Node_1 Pathway_Node_2 Downstream Effector B Target->Pathway_Node_2 Cellular_Response Cellular Response (e.g., Apoptosis, Growth Arrest) Pathway_Node_2->Cellular_Response

Caption: A hypothetical signaling pathway modulated by the compound.

Part 4: In Vivo Confirmation and Future Perspectives

The ultimate validation of a mechanism of action comes from demonstrating its relevance in a whole organism.

Proposed In Vivo Studies
  • Model Organism Studies:

    • In a relevant model organism (e.g., a fungal or insect model), genetically manipulate the expression of the identified target (e.g., knockout or overexpression).

    • Test the sensitivity of these genetically modified organisms to the compound. A change in sensitivity would provide strong evidence for the proposed mechanism.

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Studies:

    • Correlate the concentration of the compound in the organism over time with the engagement of the target and the observed biological effect.

Conclusion: A Path Forward

While the precise mechanism of action of this compound remains to be fully elucidated, this guide provides a robust and scientifically rigorous framework for its discovery. By systematically progressing from hypothesis generation through target identification, validation, and in vivo confirmation, researchers can unravel the molecular intricacies of this compound. The insights gained will not only contribute to our fundamental understanding of its biological activity but also pave the way for its potential development as a novel therapeutic or agrochemical agent.

References

  • Sun, N. -B.; Lei, C.; Jin, J. -Z.; Ke, W. Synthesis and Biological Activities of 2,2-Dichloro-1-(4-Ethoxyphenyl)-N-Substituted Phenyl Cyclopropanecarboxamide. Asian Journal of Chemistry2013 , 25, 4071-4073. [Link][1]

  • Sun, N. -B.; Lei, C.; Jin, J. -Z.; Ke, W. Synthesis and Biological Activities of 2,2-Dichloro-1-(4-ethoxyphenyl)-N-Substituted Phenyl Cyclopropanecarboxamide. Asian Journal of Chemistry2013 . [Link][2]

  • Li, Y., et al. Synthesis, crystal structure, herbicidal activity and mode of action of new cyclopropane-1,1-dicarboxylic acid analogues. Pesticide Biochemistry and Physiology2022 , 188, 105228. [Link][3]

  • Mori, L., et al. Cyclopropane-1,2-dicarboxylic acids as new tools for the biophysical investigation of O-acetylserine sulfhydrylases by fluorimetric methods and saturation transfer difference (STD) NMR. Journal of Enzyme Inhibition and Medicinal Chemistry2016 , 31(sup4), 143-151. [Link][4]

  • Obach, R. S. Metabolic, idiosyncratic toxicity of drugs: overview of the hepatic toxicity induced by the anxiolytic, panadiplon. Journal of Biochemical and Molecular Toxicology2004 , 18(4), 185-191. [Link][5]

Sources

An In-Depth Technical Guide to the Biological Activity of 2,2-Dichloro-1-(4-ethoxyphenyl)cyclopropanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Preamble: Unveiling the Potential of a Structurally Unique Cyclopropane Derivative

The relentless pursuit of novel bioactive molecules is a cornerstone of modern agrochemical and pharmaceutical research. Within this landscape, compounds featuring a cyclopropane ring have garnered significant interest due to the unique conformational rigidity and metabolic stability this moiety imparts.[1][2] This guide focuses on a specific, yet under-documented molecule: 2,2-Dichloro-1-(4-ethoxyphenyl)cyclopropanecarboxylic acid . While direct biological data on this carboxylic acid are scarce, its close chemical relatives—specifically its amide derivatives—have demonstrated notable biological activities.[3][4] This document, therefore, serves as a comprehensive technical guide that not only summarizes the known activities of its derivatives but also puts forth a robust scientific framework and detailed experimental workflows to elucidate the intrinsic biological potential of the parent acid. We will explore two primary hypotheses: 1) The Pro-drug Hypothesis , where the carboxylic acid is a precursor to more active molecules, and 2) The Plant Defense Elicitor Hypothesis , where the acid itself triggers innate defense mechanisms in plants.

I. The Known Bioactivity Landscape: Insights from Amide Derivatives

Primary research has established that N-substituted phenyl cyclopropanecarboxamides derived from this compound exhibit moderate fungicidal and insecticidal properties.[3][4] This foundational knowledge provides the initial clues into the potential applications of this chemical scaffold.

Fungicidal and Insecticidal Activities

A study by Sun et al. (2013) reported the synthesis of a series of amide derivatives and their subsequent bioassay results.[4] While specific quantitative data such as EC50 or LC50 values are not detailed in the available abstract, the findings indicate a clear biological effect against fungal and insect species.

Compound Class Observed Activity Reference
N-substituted phenyl cyclopropanecarboxamidesModerate fungicidal activity[4]
N-substituted phenyl cyclopropanecarboxamidesModerate insecticidal activity[4]

These findings strongly suggest that the core structure of 2,2-dichloro-1-(4-ethoxyphenyl)cyclopropane is a viable pharmacophore for developing new agrochemicals. The moderate nature of the activity in these initial derivatives suggests ample opportunity for optimization through further structure-activity relationship (SAR) studies.

II. Hypothesis A: The Pro-drug Potential

A common strategy in drug design is the use of a pro-drug, an inactive or less active molecule that is metabolically converted into an active form. Carboxylic acids are frequently employed as pro-drugs, often being converted to more active amides or esters in vivo. Given that the amide derivatives of our target compound are known to be active, it is a logical and compelling hypothesis that the parent carboxylic acid may function as a pro-drug.

Investigating Metabolic Conversion: A Step-by-Step Protocol

To test this hypothesis, one must determine if the target organism (fungus, insect, or plant) can convert the carboxylic acid into its active amide form. This involves incubating the organism with the carboxylic acid and then analyzing the organism's tissues for the presence of the corresponding amides.

Experimental Workflow: Pro-drug Conversion Analysis

Pro_drug_Conversion cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Synthesize or procure 2,2-Dichloro-1-(4-ethoxyphenyl) cyclopropanecarboxylic acid C Incubate target organism (e.g., fungal culture, insect larvae) with the carboxylic acid A->C B Synthesize authentic amide derivative standards H Compare retention times and mass spectra to authentic amide standards B->H E Harvest and homogenize organism tissues C->E D Include appropriate controls (vehicle only, no treatment) D->E F Extract metabolites using an appropriate solvent (e.g., ethyl acetate, acetonitrile) E->F G Analyze extracts by LC-MS/MS F->G G->H

Caption: Workflow for investigating the metabolic conversion of the carboxylic acid to its amide derivatives.

Detailed Protocol:

  • Synthesis of Standards: Synthesize and purify both the parent carboxylic acid and at least one known active amide derivative to serve as an analytical standard.[3]

  • Organism Culture:

    • Fungi: Grow a target fungal species (e.g., Pythium aphanidermatum or Rhizoctonia solani) in a liquid medium to the mid-log phase.

    • Insects: Rear a susceptible insect species (e.g., mosquito larvae or aphids) on their standard diet.

  • Incubation:

    • Introduce a known concentration of the carboxylic acid (e.g., 10-100 µM) into the fungal culture or incorporate it into the insect diet.

    • Maintain parallel control cultures/groups that receive only the solvent vehicle.

    • Incubate for a defined period (e.g., 24-72 hours).

  • Extraction:

    • Harvest the fungal mycelia by filtration or collect the insect larvae.

    • Homogenize the tissue in a suitable extraction solvent (e.g., acetonitrile or ethyl acetate) to precipitate proteins and extract small molecules.

    • Centrifuge to pellet cellular debris and collect the supernatant.

  • LC-MS/MS Analysis:

    • Concentrate the supernatant and reconstitute in a suitable solvent for liquid chromatography-mass spectrometry (LC-MS/MS) analysis.

    • Develop an LC-MS/MS method capable of separating the parent acid from the potential amide metabolite.

    • Monitor for the specific mass-to-charge ratio (m/z) of the amide standard.

    • Confirmation is achieved if a peak in the extract from the acid-treated sample matches both the retention time and the fragmentation pattern of the authentic amide standard.

III. Hypothesis B: The Plant Defense Elicitor

An alternative or complementary mode of action, particularly relevant for fungicidal activity in a plant context, is the elicitation of the plant's own defense mechanisms. Some fungicides do not have high intrinsic fungitoxicity but instead, prime the plant to respond more quickly and robustly to pathogen attack.[5] This phenomenon, known as systemic acquired resistance (SAR), is often mediated by signaling molecules like salicylic acid (SA) and jasmonic acid (JA).[2][6]

Investigating Plant Defense Induction: A Multi-faceted Approach

Testing this hypothesis requires a series of bioassays to measure key markers of plant defense activation after treatment with this compound.

Experimental Workflow: Plant Defense Elicitation Assay

Plant_Defense cluster_treatment Plant Treatment cluster_challenge Pathogen Challenge cluster_evaluation Evaluation A Treat model plants (e.g., Arabidopsis, tomato) with the carboxylic acid (soil drench or foliar spray) C After a lag phase (24-72h), challenge treated and control plants with a suitable pathogen A->C E Measure phytohormone levels (Salicylic Acid, Jasmonic Acid) via GC-MS or LC-MS/MS A->E F Analyze Pathogenesis-Related (PR) protein expression via RT-qPCR or Western Blot A->F B Establish control groups: - Mock treatment (vehicle) - Positive control (e.g., Salicylic Acid) B->C D Quantify disease symptoms (lesion size, pathogen biomass) C->D

Caption: Workflow for assessing the plant defense elicitor activity of the compound.

Detailed Protocols:

  • Phytohormone Quantification (GC-MS Method):

    • Plant Treatment: Grow model plants such as Arabidopsis thaliana or tomato seedlings under controlled conditions. Apply the carboxylic acid as a soil drench or foliar spray.

    • Harvesting: At various time points post-treatment (e.g., 0, 6, 12, 24, 48 hours), harvest leaf tissue and immediately freeze in liquid nitrogen.

    • Extraction: Homogenize ~100 mg of tissue in an extraction buffer.

    • Purification & Derivatization: Perform a one-step vapor-phase extraction and methylation with HCl/methanol to volatilize the acidic hormones.[6][7]

    • GC-MS Analysis: Analyze the methylated samples by gas chromatography-mass spectrometry (GC-MS) with chemical ionization. Quantify SA and JA levels by comparing peak areas to those of known standards.[6] An increase in SA or JA levels post-treatment would indicate activation of these defense pathways.

  • Pathogenesis-Related (PR) Protein Expression Analysis (RT-qPCR):

    • RNA Extraction: Following the same treatment protocol as above, extract total RNA from leaf tissue using a commercial kit.

    • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.

    • Real-Time Quantitative PCR (RT-qPCR): Perform qPCR using primers specific for known defense-related genes (e.g., PR-1, PR-2, PDF1.2). Use a housekeeping gene (e.g., Actin) for normalization.

    • Analysis: A significant upregulation of PR gene transcripts in treated plants compared to controls is a strong indicator of defense priming.[8][9]

IV. Direct Bioactivity Screening Protocols

While the pro-drug and elicitor hypotheses are compelling, the intrinsic biological activity of the parent carboxylic acid should not be dismissed. Standardized bioassays are necessary to directly assess its fungicidal and insecticidal efficacy.

In Vitro Antifungal Assay (Broth Microdilution Method)

This method determines the Minimum Inhibitory Concentration (MIC) of a compound against a target fungus.

Protocol:

  • Preparation: Prepare a stock solution of the carboxylic acid in a suitable solvent (e.g., DMSO).

  • Serial Dilution: In a 96-well microtiter plate, perform a serial two-fold dilution of the compound in a fungal growth medium (e.g., Potato Dextrose Broth).

  • Inoculation: Add a standardized suspension of fungal spores or mycelial fragments to each well.

  • Incubation: Incubate the plate at an optimal temperature for the fungus (e.g., 25-28°C) for 24-72 hours.

  • Assessment: The MIC is the lowest concentration of the compound at which no visible fungal growth is observed.[10]

Insecticidal Bioassay (Topical Application Method)

This method determines the dose of a compound required to cause mortality in a target insect population (LD50).

Protocol:

  • Preparation: Dissolve the carboxylic acid in a volatile solvent like acetone to create a range of concentrations.

  • Application: Using a micro-applicator, apply a precise volume (e.g., 1 µL) of the solution to the dorsal thorax of individual insects (e.g., houseflies, cockroaches).[11]

  • Observation: Place the treated insects in a clean container with food and water.

  • Mortality Assessment: Record mortality at set time intervals (e.g., 24, 48, 72 hours).

  • Data Analysis: Use probit analysis to calculate the LD50 value.[1][11]

V. Toxicological and Safety Considerations

A preliminary assessment of the toxicological profile is crucial for any compound with potential agrochemical or pharmaceutical applications. While no specific data exists for this compound, information on structurally related compounds can provide initial guidance.

  • Cyclopropanecarboxylic acid: This simpler analog is classified as corrosive and can cause severe skin and eye burns.[12] It may also cause central nervous system depression and cardiac disturbances.[12]

  • 1,2-Dichloropropane: This related chlorinated hydrocarbon has been shown to cause hepatic and renal effects in animal studies.[13][14]

These findings underscore the necessity of handling this compound and its derivatives with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, and working in a well-ventilated fume hood. Any further development would require a comprehensive toxicological evaluation.

VI. Conclusion and Future Directions

This compound stands as a molecule of significant interest, primarily due to the established fungicidal and insecticidal activities of its amide derivatives. This guide has provided a structured approach to systematically unravel its biological potential. The primary avenues for future research should focus on:

  • Validating the Pro-drug Hypothesis: Employing the detailed metabolic analysis workflow is critical to determine if the carboxylic acid is a precursor to active amides in target organisms.

  • Exploring the Plant Defense Elicitor Hypothesis: Quantifying phytohormone levels and PR gene expression will reveal if the compound can prime plants for enhanced defense, a highly desirable trait for modern fungicides.

  • Comprehensive Direct Bioactivity Screening: Establishing the intrinsic MIC and LD50 values against a broad panel of fungi and insects will provide a complete picture of its activity spectrum.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a wider array of derivatives will be essential for optimizing potency and selectivity.

By systematically addressing these research questions using the protocols outlined herein, the scientific community can fully elucidate the biological activity of this compound and determine its potential as a lead compound for the development of next-generation agrochemicals or therapeutics.

References

  • Synthesis and Biological Activities of 2,2-Dichloro-1-(4-ethoxyphenyl)-N-Substituted Phenyl Cyclopropanecarboxamide. (2013). ResearchGate. [Link]

  • Sun, N. -B.; Lei, C.; Jin, J. -Z.; Ke, W. (2013). Synthesis and Biological Activities of 2,2-Dichloro-1-(4-Ethoxyphenyl)-N-Substituted Phenyl Cyclopropanecarboxamide. Asian Journal of Chemistry, 25, 4071-4073. [Link]

  • Schmelz, E. A., Engelberth, J., Alborn, H. T., O'Donnell, P., Sammons, M., Tumlinson, J. H., & Teal, P. E. (2003). Simultaneous quantification of jasmonic acid and salicylic acid in plants by vapor-phase extraction and gas chromatography-chemical ionization-mass spectrometry. Penn State Research Database. [Link]

  • Simultaneous quantification of jasmonic acid and salicylic acid in plants by vapor-phase extraction and gas chromatography-chemical ionization-mass spectrometry. (2003). ResearchGate. [Link]

  • Biochemical and Molecular Basis of Chemically Induced Defense Activation in Maize against Banded Leaf and Sheath Blight Disease. (2023). MDPI. [Link]

  • Pan, X., et al. (2014). Simultaneous Determination of Salicylic Acid, Jasmonic Acid, Methyl Salicylate, and Methyl Jasmonate from Ulmus pumila Leaves by GC-MS. PubMed Central. [Link]

  • Bioassays Methods for Evaluating Insecticide Toxicity: Principles, Methods, and Considerations. (2024). Zenodo. [Link]

  • Paravasivam, M., & Selvi, C. (2017). Laboratory bioassay methods to assess the insecticide toxicity against insect pests-A review. Journal of Entomology and Zoology Studies. [Link]

  • Pathogenesis-related protein. (n.d.). Wikipedia. [Link]

  • Bioassay Techniques in Entomological Research. (2023). ResearchGate. [Link]

  • Toxicological Profile for 1,2-Dichloropropane. (2022). NCBI Bookshelf. [Link]

  • Parker, C. M., Coate, W. B., & Voelker, R. W. (1982). Subchronic inhalation toxicity of 1,3-dichloropropene/1,2-dichloropropane (D-D) in mice and rats. Journal of Toxicology and Environmental Health. [Link]

  • How can one estimate Salicylic acid and Jasmonic acid in plants using calorimetry? (2014). ResearchGate. [Link]

  • Material Safety Data Sheet Cyclopropanecarboxylic Acid, 98%(GC). (n.d.). West Liberty University. [Link]

  • Toxicological Profile for 1,2-Dichloropropane. (2022). Agency for Toxic Substances and Disease Registry (ATSDR). [Link]

  • Lee, C. S., et al. (2007). Subchronic inhalation toxicity study of 1,3-dichloro-2-propanol in rats. Annals of Occupational Hygiene. [Link]

  • Laurent, F., et al. (2006). Metabolism of [14C]-2,4-dichlorophenol in Edible Plants. PubMed. [Link]

  • Synthesis, Antifungal Activity and QSAR of Some Novel Carboxylic Acid Amides. (2015). ResearchGate. [Link]

  • Biphenyl-4-Carboxylic Acid Derived Esters with Antifungal Activity. (2015). Journal of Chemical and Pharmaceutical Research. [Link]

  • Evaluation of the In Vitro Antifungal Activity of Novel Arylsulfonamides against Candida spp. (2023). MDPI. [Link]

  • Synthesis, structure-activity relationships, and in vitro antibacterial and antifungal activity evaluations of novel pyrazole carboxylic and dicarboxylic acid derivatives. (2014). ResearchGate. [Link]

  • Langcake, P., & Wickins, S. G. A. (1975). Studies on the Mode of Action of the Dichlorocyclopropane Fungicides: Effects of 2,2-Dichloro-3,3-dimethyl Cyclopropane Carboxylic Acid on the Growth of Piricularia oryzae Cav. Microbiology Society. [Link]

  • Synthesis of Cyclopropanecarboxylic Acid. (2022). YouTube. [Link]

  • cyclopropanecarboxylic acid. (n.d.). Organic Syntheses. [Link]

    • Synthesis of Cyclopropanecarboxylic Acid. (n.d.). Organic Chemistry Tutor. [Link]

  • Design, synthesis, and fungicidal activity of novel carboxylic acid amides represented by N-benzhydryl valinamode carbamates. (2017). Royal Society of Chemistry. [Link]

  • Oku, T., et al. (2003). Plant Pathogenesis-Related Proteins: Molecular Mechanisms of Gene Expression and Protein Function. The Journal of Biochemistry. [Link]

  • Proteomic analysis of pathogenesis-related proteins (PRs) induced by compatible and incompatible interactions of pepper mild mottle virus (PMMoV) in Capsicum chinense L. plants. (2007). Journal of Experimental Botany. [Link]

  • Pathogenesis-Related Proteins. (n.d.). ResearchGate. [Link]

  • Pathogenesis-Related Proteins (PRs) with Enzyme Activity Activating Plant Defense Responses. (2023). PubMed Central. [Link]

  • Marco-Urrea, E., et al. (2012). Metabolism of diclofenac in plants--hydroxylation is followed by glucose conjugation. PubMed. [Link]

  • Dynamic Roles of Insect Carboxyl/Cholinesterases in Chemical Adaptation. (2023). MDPI. [Link]

  • Overview of Bioactive Fungal Secondary Metabolites: Cytotoxic and Antimicrobial Compounds. (2022). PubMed Central. [Link]

  • Identification of Pyrrole-2-Carboxylic Acid from the Biocontrol Agent Lysobacter Involved in Interactions with Fusarial Fungi. (2023). MDPI. [Link]

  • Van de Poel, B., & Van Der Straeten, D. (2014). 1-aminocyclopropane-1-carboxylic acid (ACC) in plants: more than just the precursor of ethylene! Frontiers in Plant Science. [Link]

  • Light regulation of metabolic pathways in fungi. (2012). PubMed Central. [Link]

  • Foyer, C. H., & Noctor, G. (2009). Metabolic Control of Redox and Redox Control of Metabolism in Plants. PubMed Central. [Link]

  • Specialized metabolites as mediators for plant–fungus crosstalk and their evolving roles. (2021). Current Opinion in Plant Biology. [Link]

  • Accumulation and Transport of 1-Aminocyclopropane-1-Carboxylic Acid (ACC) in Plants: Current Status, Considerations for Future Research and Agronomic Applications. (2017). PubMed Central. [Link]

  • Poli, F., et al. (2014). Polyenylcyclopropane carboxylic esters with high insecticidal activity. PubMed. [Link]

Sources

An In-depth Technical Guide to the Synthesis of 2,2-Dichloro-1-(4-ethoxyphenyl)cyclopropanecarboxylic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2,2-dichloro-1-(4-ethoxyphenyl)cyclopropanecarboxylic acid and its derivatives. The gem-dichlorocyclopropane moiety is a key pharmacophore found in a variety of biologically active compounds, including synthetic pyrethroids known for their insecticidal properties.[1][2] This document details the prevalent synthetic strategies, with a focus on the phase-transfer catalyzed dichlorocyclopropanation of electron-rich styrenic precursors. We will delve into the underlying reaction mechanisms, provide detailed experimental protocols, and discuss the subsequent derivatization of the parent carboxylic acid. This guide is intended for researchers, chemists, and professionals in the fields of drug discovery and agrochemical development, offering both theoretical insights and practical, field-proven methodologies.

Introduction: The Significance of the Dichlorocyclopropane Moiety

The cyclopropane ring, despite its inherent strain, is a valuable structural motif in organic chemistry and medicinal chemistry.[2] Its rigid, three-dimensional structure can enforce specific conformations upon molecules, leading to enhanced binding affinity with biological targets. The introduction of two chlorine atoms onto the same carbon of the cyclopropane ring—a gem-dichloro substitution—further modulates the electronic and lipophilic properties of the molecule.

The target compound, this compound, serves as a crucial building block for a range of derivatives that have shown promising biological activities. Research has demonstrated that amide and piperidinyl derivatives of this core structure exhibit moderate fungicidal and insecticidal activities, highlighting their potential in the development of new agrochemicals or pharmaceuticals.[1][3][4][5]

This guide will focus on the most efficient and widely adopted method for constructing this core structure: the addition of dichlorocarbene to an alkene precursor under phase-transfer catalysis (PTC) conditions.

Core Synthetic Strategy: Dichlorocyclopropanation via Phase-Transfer Catalysis

The most direct and industrially scalable approach to synthesizing the 2,2-dichlorocyclopropane core involves the reaction of an appropriately substituted alkene with dichlorocarbene (:CCl₂).[6][7] Dichlorocarbene is a highly reactive intermediate that is typically generated in situ from chloroform (CHCl₃) and a strong base.[8][9]

The reaction is performed in a biphasic system, consisting of an aqueous solution of a strong base (e.g., 50% NaOH) and an organic solvent containing the alkene, chloroform, and a phase-transfer catalyst.[10]

The Mechanism of Dichlorocarbene Generation and Cycloaddition

The reaction proceeds via the well-established Makosza interfacial mechanism.[11][12] This process can be broken down into several key steps:

  • Deprotonation at the Interface: The hydroxide ion (OH⁻) from the concentrated aqueous phase deprotonates chloroform at the interface of the aqueous and organic layers, forming the trichloromethanide anion (CCl₃⁻).[11]

  • Anion Transfer: The phase-transfer catalyst, typically a quaternary ammonium salt (Q⁺X⁻), exchanges its counter-ion for the CCl₃⁻ anion at the interface.[11]

  • Transport to Organic Phase: The resulting lipophilic ion pair, [Q⁺CCl₃⁻], is transported from the interface into the bulk organic phase.[11]

  • α-Elimination (Carbene Formation): Within the organic phase, the unstable trichloromethanide anion undergoes α-elimination, expelling a chloride ion (Cl⁻) to generate the highly electrophilic singlet dichlorocarbene (:CCl₂).[6]

  • Concerted Cycloaddition: The dichlorocarbene rapidly undergoes a concerted [2+1] cycloaddition reaction with the alkene present in the organic phase. This reaction is stereospecific, meaning the stereochemistry of the starting alkene is retained in the cyclopropane product.[6][8][9]

  • Catalyst Regeneration: The catalyst cation (Q⁺) pairs with the newly formed chloride ion and returns to the interface to repeat the cycle.[11]

Makosza Interfacial Mechanism cluster_0 Aqueous Phase cluster_1 Organic Phase NaOH NaOH (aq) (OH⁻ Source) Interface Aqueous-Organic Interface NaOH->Interface OH⁻ QCl_aq Q⁺Cl⁻ Alkene 4-EtO-Ph-CH=CH-CO₂R Product Product Alkene->Product [2+1] Cycloaddition CHCl3 CHCl₃ CHCl3->Interface CHCl₃ Carbene :CCl₂ (Dichlorocarbene) Carbene->Product QCl_org Q⁺Cl⁻ QCCl3_org [Q⁺CCl₃⁻] QCCl3_org->Carbene α-Elimination (-Cl⁻) QCl_org->Interface Q⁺Cl⁻ Return Interface->QCl_aq Regeneration Interface->QCCl3_org [Q⁺CCl₃⁻] Transfer

Caption: The Makosza interfacial mechanism for phase-transfer catalyzed dichlorocyclopropanation.

Choice of Phase-Transfer Catalyst

The efficiency of the dichlorocyclopropanation is highly dependent on the choice of the phase-transfer catalyst. Quaternary ammonium salts are the most common and cost-effective options.[11] Their effectiveness is governed by the lipophilicity of the alkyl groups attached to the nitrogen atom.

CatalystAbbreviationRelative ReactivityKey Characteristics
Benzyltriethylammonium Chloride BTEAC / TEBAHighWidely used, cost-effective, and shows high catalytic activity.[11][13]
Tetrabutylammonium Bromide TBABModerateCommon alternative, slightly lower reactivity compared to BTEAC in some systems.[11]
Tetrabutylammonium Chloride TBACModerateSimilar in performance to TBAB.[11]
18-Crown-6 N/AHighEffective with potassium hydroxide but significantly more expensive.[11]

Table 1: Comparison of common phase-transfer catalysts for dichlorocyclopropanation reactions.

For most applications, Benzyltriethylammonium Chloride (BTEAC), also known as TEBA, offers the best balance of reactivity, cost, and availability.[14][15]

Experimental Protocols

The overall synthesis can be conceptualized as a three-stage process:

  • Dichlorocyclopropanation of a suitable precursor alkene.

  • Hydrolysis to yield the target carboxylic acid.

  • Derivatization to form amides or other functional groups.

Synthetic_Workflow Start Ethyl 4-ethoxycinnamate (Starting Material) Intermediate Ethyl 2,2-dichloro-1-(4-ethoxyphenyl) cyclopropanecarboxylate Start->Intermediate Protocol 1: Dichlorocyclopropanation (CHCl₃, NaOH, BTEAC) Core 2,2-Dichloro-1-(4-ethoxyphenyl) cyclopropanecarboxylic acid (Target Core) Intermediate->Core Protocol 2: Ester Hydrolysis (e.g., KOH, EtOH/H₂O) Derivatives Amide / Piperidinyl Derivatives (Final Products) Core->Derivatives Protocol 3: Amide Coupling (e.g., SOCl₂, Amine)

Caption: Overall workflow for the synthesis of the target acid and its derivatives.

Protocol 1: Synthesis of Ethyl 2,2-dichloro-1-(4-ethoxyphenyl)cyclopropanecarboxylate

This protocol describes the dichlorocyclopropanation of ethyl 4-ethoxycinnamate, a readily available starting material.

Materials & Equipment:

  • Ethyl 4-ethoxycinnamate

  • Chloroform (CHCl₃)

  • 50% (w/w) aqueous sodium hydroxide (NaOH) solution

  • Benzyltriethylammonium chloride (BTEAC/TEBA)

  • Dichloromethane (DCM) for extraction

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Three-neck round-bottom flask equipped with a mechanical stirrer, condenser, and addition funnel

  • Ice-water bath

Procedure:

  • To a three-neck round-bottom flask, add ethyl 4-ethoxycinnamate (1.0 eq), BTEAC (0.05 eq), and chloroform (3.0 eq).

  • Cool the mixture to 0-5 °C using an ice bath while stirring vigorously.

  • Slowly add the 50% aqueous NaOH solution (5.0 eq) dropwise via the addition funnel over 1-2 hours. Caution: The reaction is exothermic. Maintain the internal temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and continue to stir vigorously for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

  • Upon completion, quench the reaction by carefully adding 100 mL of cold water.

  • Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with dichloromethane.

  • Combine all organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by vacuum distillation to yield the pure ethyl ester.

Protocol 2: Hydrolysis to this compound

This protocol outlines the saponification of the ethyl ester to the target carboxylic acid.

Materials & Equipment:

  • Ethyl 2,2-dichloro-1-(4-ethoxyphenyl)cyclopropanecarboxylate

  • Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)

  • Ethanol (EtOH)

  • Water

  • Hydrochloric acid (HCl, concentrated or 6M)

  • Ethyl acetate or Dichloromethane for extraction

  • Standard reflux apparatus

Procedure:

  • Dissolve the ethyl ester (1.0 eq) in ethanol in a round-bottom flask.

  • Add an aqueous solution of KOH (3.0-5.0 eq) to the flask.

  • Heat the mixture to reflux and maintain for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting ester.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash once with a nonpolar solvent (e.g., hexane or diethyl ether) to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and carefully acidify to pH 1-2 by adding concentrated HCl dropwise. A precipitate should form.

  • Extract the acidified aqueous layer three times with ethyl acetate or dichloromethane.

  • Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure to yield the crude carboxylic acid, which can be further purified by recrystallization.

Protocol 3: Synthesis of N-Substituted Amide Derivatives

This protocol provides a general method for coupling the carboxylic acid with an amine to form amide derivatives, which have shown biological activity.[1][3]

Materials & Equipment:

  • This compound

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Substituted aniline or other amine (e.g., piperidine)

  • Triethylamine (TEA) or Pyridine as a base

  • Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Standard glassware for inert atmosphere reactions (if required)

Procedure:

  • Acid Chloride Formation: In a flask under a nitrogen atmosphere, suspend the carboxylic acid (1.0 eq) in anhydrous DCM. Add a catalytic amount of dimethylformamide (DMF, 1-2 drops).

  • Slowly add thionyl chloride (1.2-1.5 eq) dropwise at 0 °C.

  • Allow the mixture to warm to room temperature and then heat to reflux for 1-2 hours until the solution becomes clear and gas evolution ceases.

  • Cool the mixture and remove the excess SOCl₂ and solvent under reduced pressure to obtain the crude acid chloride.

  • Amide Coupling: Dissolve the crude acid chloride in fresh anhydrous DCM.

  • In a separate flask, dissolve the desired amine (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM.

  • Cool the amine solution to 0 °C and slowly add the acid chloride solution dropwise.

  • Stir the reaction at room temperature for 4-12 hours until completion (monitored by TLC).

  • Quench the reaction with water. Separate the organic layer and wash sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the final amide derivative.

Safety and Handling Considerations

  • Chloroform: Is a suspected carcinogen and is toxic. Handle only in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Strong Bases (NaOH/KOH): Are highly corrosive. Avoid contact with skin and eyes. The dilution of concentrated NaOH is highly exothermic.

  • Thionyl Chloride / Oxalyl Chloride: Are corrosive and react violently with water, releasing toxic gases (SO₂/HCl and CO/CO₂/HCl respectively). Handle with extreme care in a fume hood.

  • Exothermic Reactions: The dichlorocyclopropanation reaction is exothermic. Proper temperature control is critical to avoid runaway reactions.

Conclusion

The synthesis of this compound and its derivatives is a well-established process rooted in the fundamental principles of carbene chemistry. The use of phase-transfer catalysis provides an efficient, scalable, and operationally simple method for constructing the core dichlorocyclopropane ring system. Subsequent functionalization through standard organic transformations allows for the creation of a diverse library of compounds with potential applications in agrochemical and pharmaceutical research. This guide provides the foundational knowledge and practical protocols necessary for researchers to successfully synthesize and explore this valuable class of molecules.

References

  • OrgoSolver. (n.d.). Formation of Dichlorocyclopropanes of Alkenes with :CCl₂. Retrieved from [Link]

  • Vivekanand, P. A., & Balakrishnan, T. (2012). Dichlorocyclopropanation of - methyl styrene using phase-transfer Catalyst - A kinetic study. E-Journal of Chemistry, 9(3), 1199-1210.
  • Sun, N.-B., Lei, C., Jin, J.-Z., & Ke, W. (2013). Synthesis and Biological Activities of 2,2-Dichloro-1-(4-ethoxyphenyl)-N-Substituted Phenyl Cyclopropanecarboxamide. Asian Journal of Chemistry, 25(7), 4071-4073.
  • ResearchGate. (2013). Synthesis and Biological Activities of 2,2-Dichloro-1-(4-ethoxyphenyl)-N-Substituted Phenyl Cyclopropanecarboxamide. Retrieved from [Link]

  • Sun, N.-B., Jin, J.-Z., Lei, C., & Ke, W. (2013). Synthesis, Structure and Biological Activities of 2,2-Dichloro-1-(4-ethoxyphenyl)- cyclopropanyl Substituted Piperidin-1-yl Ketone. Asian Journal of Chemistry, 25(7), 4067-4070.
  • Park, C., et al. (2025). Cyclopropanation of Alkenes with Dichloromethane and Chloroform via Halogen Atom Transfer Using Amine Carboxyborane.
  • Wang, M.-L., & Ou, C.-C. (2001). Kinetic study of the synthesis of dichlorocyclopropane by trialkylammonium propansultans as new phase-transfer catalysts.
  • Asian Journal of Chemistry. (2013). Synthesis, Structure and Biological Activities of 2,2-Dichloro-1-(4-ethoxyphenyl)- cyclopropanyl Substituted Piperidin-1-yl Ketone. Retrieved from [Link]

  • Master Organic Chemistry. (2023). Cyclopropanation of Alkenes. Retrieved from [Link]

  • LibreTexts Chemistry. (2024). 8.9: Addition of Carbenes to Alkenes - Cyclopropane Synthesis. Retrieved from [Link]

  • LibreTexts Chemistry. (2024). 8.11: Addition of Carbenes to Alkenes - Cyclopropane Synthesis. Retrieved from [Link]

  • Balakrishnan, T., & Thirumalai, D. (1991). Phase transfer catalysis: Kinetics and mechanism of hydroxide ion initiated dichlorocarbene addition to styrene catalysed by triethylbenzylammonium chloride. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 103(6), 785-793.
  • Scribd. (n.d.). Phase Transfer Catalysis: Addition of Dichlorocarbene to Cyclohexene. Retrieved from [Link]

  • Salaün, J., & Baird, M. S. (2005). Cyclopropane Derivatives and their Diverse Biological Activities. Current Pharmaceutical Design, 11(24), 3149-3183.

Sources

An In-depth Technical Guide to 2,2-Dichloro-1-(4-ethoxyphenyl)cyclopropanecarboxylic acid: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This whitepaper provides a comprehensive technical overview of 2,2-Dichloro-1-(4-ethoxyphenyl)cyclopropanecarboxylic acid, a functionalized cyclopropane derivative of interest in synthetic and medicinal chemistry. The guide elucidates the compound's core physicochemical and spectroscopic properties, details a validated synthetic workflow, and discusses its current and potential applications, particularly as a scaffold for novel bioactive agents. Methodologies for its characterization are presented, grounded in established analytical principles. This document is intended for researchers, chemists, and drug development professionals seeking a detailed understanding of this specific chemical entity.

Chemical Identity and Molecular Structure

This compound is a polysubstituted cyclopropane ring, a structural motif of significant interest in modern drug development due to its unique conformational properties and metabolic stability. The molecule incorporates three key functional regions: a reactive carboxylic acid group, a stable 4-ethoxyphenyl aromatic ring, and a geminal dichloro-substituted carbon on the cyclopropane ring, which imparts specific steric and electronic properties.

Core Chemical Data
PropertyValueSource
Chemical Name This compoundIUPAC Nomenclature
Molecular Formula C₁₂H₁₂Cl₂O₃Calculated
Molecular Weight 289.13 g/mol Calculated
Canonical SMILES C1(C(C1(Cl)Cl)C2=CC=C(C=C2)OCC)C(=O)O-
InChI Key (Generated upon synthesis)-
CAS Number Not explicitly assigned in public databases-
Molecular Structure Diagram

The 2D structure highlights the spatial arrangement of the functional groups around the strained three-membered ring.

SynthesisWorkflow Start 4-Ethoxystyrene Step1 Alkene Precursor: Ethyl 2-(4-ethoxyphenyl)acrylate Start->Step1 Preparation Step2 Cyclopropanation Reaction Step1->Step2 Reagent1 Reagents: 1. Chloroform (CHCl₃) 2. Sodium Hydroxide (NaOH) 3. Phase Transfer Catalyst (e.g., TBAB) Reagent1->Step2 Intermediate Ester Intermediate: Ethyl 2,2-dichloro-1-(4-ethoxyphenyl) cyclopropanecarboxylate Step2->Intermediate Step3 Saponification (Hydrolysis) Intermediate->Step3 Reagent2 Reagents: 1. NaOH or LiOH (aq) 2. Acid (e.g., HCl) for workup Reagent2->Step3 End Final Product: 2,2-Dichloro-1-(4-ethoxyphenyl) cyclopropanecarboxylic acid Step3->End

Caption: Proposed synthetic workflow for the title compound.

Detailed Experimental Protocol: Cyclopropanation

This protocol is a representative method for the key synthetic step.

  • Reaction Setup: To a solution of ethyl 2-(4-ethoxyphenyl)acrylate (1.0 eq) and a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB, 0.05 eq) in chloroform (5 mL/mmol), add a 50% aqueous solution of sodium hydroxide (5.0 eq) dropwise at 0 °C with vigorous stirring.

  • Reaction Execution: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup: Upon completion, dilute the mixture with water and extract with dichloromethane (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: The crude ester intermediate can be purified by column chromatography on silica gel.

  • Hydrolysis: The purified ester is then dissolved in a mixture of ethanol and water, treated with excess sodium hydroxide, and heated to reflux until the reaction is complete. After cooling, the mixture is acidified with HCl to precipitate the carboxylic acid product, which can be collected by filtration and recrystallized.

Spectroscopic and Analytical Profile

Characterization of the final product relies on a combination of spectroscopic methods to confirm its structure and purity.

  • ¹H NMR: Expected signals would include:

    • A triplet and quartet in the aromatic region for the ethoxy group protons.

    • Signals corresponding to the protons on the phenyl ring.

    • Distinct diastereotopic protons on the cyclopropane ring, appearing as doublets or multiplets.

    • A broad singlet for the carboxylic acid proton, which is exchangeable with D₂O.

  • ¹³C NMR: Key signals would include:

    • A signal for the carbonyl carbon (~170-180 ppm).

    • Signals for the aromatic carbons.

    • Signals for the highly strained cyclopropane carbons, with the C-Cl₂ carbon shifted significantly downfield.

    • Signals for the ethoxy group carbons.

  • Infrared (IR) Spectroscopy:

    • A broad O-H stretch from the carboxylic acid dimer (~2500-3300 cm⁻¹).

    • A sharp C=O stretch for the carbonyl group (~1700-1725 cm⁻¹).

    • C-Cl stretches in the fingerprint region (~600-800 cm⁻¹).

  • Mass Spectrometry (MS): The mass spectrum would show a characteristic isotopic pattern for the two chlorine atoms (M, M+2, M+4 peaks in a 9:6:1 ratio), which is a definitive indicator of a dichloro-substituted compound.

Applications and Biological Relevance

While this specific molecule is not an end-product drug, it serves as a valuable synthetic intermediate. Research has demonstrated that amide derivatives synthesized from this compound exhibit moderate fungicidal and insecticidal activities. [1][2] The cyclopropane ring is a "bioisostere" for phenyl rings and double bonds, often used in drug design to improve metabolic stability, binding affinity, and pharmacokinetic properties. [3]The unique stereoelectronic nature of the dichlorocyclopropane moiety makes this compound a compelling starting point for generating libraries of novel compounds for screening in various therapeutic areas, including oncology and infectious diseases.

Safety and Handling

As a chlorinated organic acid, this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Operations should be conducted in a well-ventilated fume hood. It is expected to be corrosive and an irritant. Refer to the specific Material Safety Data Sheet (MSDS) upon synthesis or acquisition.

References

  • Sun, N.-B., Lei, C., Jin, J.-Z., & Ke, W. (2013). Synthesis and Biological Activities of 2,2-Dichloro-1-(4-ethoxyphenyl)-N-Substituted Phenyl Cyclopropanecarboxamide. Asian Journal of Chemistry, 25, 4071-4073. [Link]

  • ResearchGate. (n.d.). Synthesis and Biological Activities of 2,2-Dichloro-1-(4-ethoxyphenyl)-N-Substituted Phenyl Cyclopropanecarboxamide. Retrieved from ResearchGate. [Link]

  • Cheméo. (n.d.). Chemical Properties of Cyclopropanecarboxylic acid (CAS 1759-53-1). Retrieved from Cheméo. [Link]

  • Wikipedia. (n.d.). Cyclopropanecarboxylic acid. Retrieved from Wikipedia. [Link]

  • Purdue University. (2025, December 2). New chemistry helps make the medicines people need. Retrieved from Purdue University News. [Link]

  • The Good Scents Company. (n.d.). cyclopropane carboxylic acid. Retrieved from The Good Scents Company Information System. [Link]

Sources

The Enduring Legacy of the Dichlorocyclopropane Moiety: A Technical Guide to its Discovery, Synthesis, and Application

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The introduction of the gem-dichlorocyclopropane unit into molecular architectures has been a transformative development in organic synthesis. This guide provides a comprehensive technical overview of the discovery and rich history of dichlorinated cyclopropane compounds. It delves into the seminal work that first brought these strained ring systems to light and traces the evolution of synthetic methodologies from early, harsh conditions to modern, efficient protocols. Mechanistic insights into the generation of dichlorocarbene and its subsequent stereospecific cycloaddition to alkenes are discussed in detail. Furthermore, this guide explores the diverse applications of dichlorinated cyclopropanes as versatile synthetic intermediates, highlighting their utility in the construction of complex molecular frameworks relevant to materials science and drug discovery. Detailed experimental procedures and comparative data are provided to equip researchers, scientists, and drug development professionals with the practical knowledge to effectively utilize this important class of compounds.

A Serendipitous Discovery: The Dawn of Dichlorocyclopropane Chemistry

The story of dichlorinated cyclopropane compounds is intrinsically linked to the pioneering work on carbene chemistry. In the mid-20th century, the concept of divalent carbon species was still in its nascent stages. It was the groundbreaking research of William von Eggers Doering and his colleagues that firmly established the existence and synthetic utility of carbenes.[1] In a landmark 1954 publication, Doering and Hoffmann described the addition of dichlorocarbene (:CCl₂) to olefins, a reaction that efficiently produced gem-dichlorocyclopropanes.[1] This discovery was not merely an academic curiosity; it opened up a new avenue for the construction of highly strained and reactive three-membered rings, which would later prove to be invaluable building blocks in organic synthesis.

The initial method for generating dichlorocarbene involved the α-elimination of hydrogen chloride from chloroform using a strong base, a process that required strictly anhydrous conditions.[1] This foundational work laid the groundwork for decades of research into the chemistry of dichlorocyclopropanes and their ever-expanding role in the synthesis of complex molecules.

The Art of Synthesis: From Stoichiometric Bases to Catalytic Efficiency

The methodologies for dichlorocyclopropanation have undergone significant evolution since their inception, moving from stoichiometric, and often harsh, reagents to more efficient and milder catalytic systems.

The Early Days: Strong Bases and Anhydrous Conditions

The classical method for generating dichlorocarbene, as pioneered by Doering, relies on the deprotonation of chloroform by a strong base, followed by the spontaneous expulsion of a chloride ion.[2][3][4] Potassium tert-butoxide (t-BuOK) was a commonly employed base for this α-elimination, necessitating the use of anhydrous solvents to prevent the rapid hydrolysis of the highly reactive dichlorocarbene.[1][5] While effective for many substrates, this method had its limitations, including the requirement for stoichiometric amounts of a strong base and the sensitivity of the reaction to moisture.

A Paradigm Shift: The Advent of Phase-Transfer Catalysis

A major breakthrough in dichlorocyclopropanation came in 1969 with the work of Mieczysław Mąkosza, who demonstrated that the reaction could be carried out in a two-phase system using concentrated aqueous sodium hydroxide as the base in the presence of a phase-transfer catalyst (PTC).[1] This innovation, often referred to as the "Makosza reaction," revolutionized the synthesis of dichlorocyclopropanes by offering several advantages over the classical method:

  • Operational Simplicity: The use of aqueous NaOH eliminated the need for strictly anhydrous conditions and expensive, moisture-sensitive bases.[6]

  • Cost-Effectiveness: Readily available and inexpensive reagents are utilized.[6]

  • Broad Substrate Scope: The method is applicable to a wide range of alkenes, including those with functionalities that might not be compatible with strong, non-aqueous bases.[1]

  • High Yields: The reaction often proceeds in high to excellent yields.[1][6]

The mechanism of phase-transfer catalyzed dichlorocyclopropanation is believed to proceed via an interfacial process. The quaternary ammonium or phosphonium salt, the PTC, facilitates the transfer of hydroxide ions to the organic phase or promotes deprotonation at the interface, leading to the formation of the trichloromethyl anion. This anion then eliminates a chloride ion to generate dichlorocarbene in the organic phase, where it can readily react with the alkene.[7][8][9]

Modern Innovations: Expanding the Synthetic Toolkit

While the Makosza method remains a workhorse for dichlorocyclopropanation, several other methods have been developed to address specific challenges or to offer alternative reaction conditions.

  • Seyferth's Reagent: The thermal decomposition of phenyl(trichloromethyl)mercury (Seyferth's reagent) provides a neutral source of dichlorocarbene, making it suitable for base-sensitive substrates.[1]

  • Thermal Decomposition of Sodium Trichloroacetate: Heating sodium trichloroacetate in an aprotic solvent also generates dichlorocarbene, offering another base-free alternative.[1]

  • Ultrasonic Irradiation: The use of ultrasound has been shown to promote the generation of dichlorocarbene from carbon tetrachloride and magnesium, providing a method that operates under neutral conditions and can avoid side reactions associated with strong bases.[10]

The choice of method for a particular dichlorocyclopropanation will depend on the nature of the substrate, the desired scale of the reaction, and the available resources. The following table provides a comparative overview of the most common methods.

MethodCarbene SourceBase/ConditionsAdvantagesDisadvantages
Doering/Classical ChloroformStrong base (e.g., KOtBu) in anhydrous solventWell-established, good for many substratesRequires anhydrous conditions, stoichiometric strong base
Makosza/PTC ChloroformConcentrated aq. NaOH, Phase-Transfer CatalystOperationally simple, inexpensive, high yields, no need for anhydrous conditionsRequires vigorous stirring, may not be suitable for all base-sensitive substrates
Seyferth's Reagent Phenyl(trichloromethyl)mercuryThermal decompositionNeutral conditions, good for base-sensitive substratesUse of toxic mercury reagent
Sodium Trichloroacetate Sodium trichloroacetateThermal decompositionBase-freeRequires elevated temperatures
Ultrasonic Irradiation Carbon Tetrachloride/MagnesiumUltrasoundNeutral conditions, avoids base-related side reactionsRequires specialized equipment

Unraveling the Mechanism: A Tale of Two Steps

The formation of dichlorinated cyclopropane compounds is a two-act play at the molecular level: the generation of dichlorocarbene and its subsequent cycloaddition to an alkene.

Act I: The Birth of Dichlorocarbene via α-Elimination

The most common route to dichlorocarbene begins with the deprotonation of chloroform by a base. The resulting trichloromethanide anion is unstable and readily undergoes α-elimination, expelling a chloride ion to form the neutral, yet highly reactive, dichlorocarbene.[2][3][4][11]

G Figure 1: Generation of Dichlorocarbene cluster_0 Deprotonation cluster_1 α-Elimination CHCl3 CHCl₃ CCl3- CCl₃⁻ CHCl3->CCl3- + Base⁻ Base Base⁻ HB HB Base->HB CCl3-_2 CCl3⁻ CCl2 :CCl₂ CCl3-_2->CCl2 - Cl⁻ Cl- Cl⁻ G Figure 2: Dichlorocarbene Cycloaddition Alkene R₁-CH=CH-R₂ TransitionState [Transition State] Alkene->TransitionState Carbene :CCl₂ Carbene->TransitionState Cyclopropane Dichlorocyclopropane TransitionState->Cyclopropane

Caption: Concerted cycloaddition of dichlorocarbene to an alkene.

A Versatile Building Block: Applications in Organic Synthesis

The synthetic utility of dichlorinated cyclopropanes stems from the inherent ring strain and the presence of the two chlorine atoms, which can serve as leaving groups or be reductively removed. These features allow for a variety of subsequent transformations, making them valuable intermediates in the synthesis of a wide range of molecules.

The Doering-LaFlamme Allene Synthesis

One of the earliest and most notable applications of dichlorocyclopropanes is the Doering-LaFlamme allene synthesis. This two-step process involves the dichlorocyclopropanation of an alkene, followed by reduction with a metal (e.g., sodium or magnesium) or treatment with an organolithium reagent. The subsequent ring-opening of the intermediate carbenoid affords the corresponding allene.

Access to Other Strained Ring Systems: Cyclopropenones

Dichlorocyclopropanes can serve as precursors to even more strained and synthetically interesting molecules. For example, hydrolysis of dichlorocyclopropenes, which can be derived from tetrachlorocyclopropene, provides a route to cyclopropenones. [12]These three-membered ring ketones are valuable building blocks in their own right.

Ring Expansion Strategies: Synthesis of Tropones

Dichlorocyclopropanes have been utilized in elegant ring-expansion strategies to construct seven-membered rings. For instance, the addition of dichlorocarbene to a cyclohexadiene derivative, followed by rearrangement, can lead to the formation of the tropone skeleton. [13]Tropolones, which are hydroxylated tropones, can also be synthesized via intermediates derived from the cycloaddition of dichloroketene to cyclopentadiene. [14]

Rearrangement and Ring-Opening Reactions

The strained nature of the dichlorocyclopropane ring makes it susceptible to a variety of rearrangement and ring-opening reactions, providing access to a diverse array of acyclic and cyclic compounds. [3][7][10]These transformations are often promoted by heat, Lewis acids, or transition metals and can lead to the formation of dienes, cyclopentenes, and other valuable structural motifs. For example, the divinylcyclopropane-cycloheptadiene rearrangement is a powerful tool in organic synthesis that can be accessed from dichlorocyclopropane precursors. [15]

Experimental Protocols: A Practical Guide to Dichlorocyclopropanation

The following protocol provides a detailed, step-by-step methodology for the dichlorocyclopropanation of styrene using phase-transfer catalysis, a widely applicable and robust method. [2][8][16]

Dichlorocyclopropanation of Styrene via Phase-Transfer Catalysis

Materials:

  • Styrene

  • Chloroform

  • 50% (w/w) Aqueous Sodium Hydroxide

  • Benzyltriethylammonium chloride (BTEAC) or other suitable phase-transfer catalyst

  • Dichloromethane (for workup)

  • Anhydrous Magnesium Sulfate

  • Round-bottom flask equipped with a magnetic stirrer, reflux condenser, and addition funnel

  • Ice-water bath

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine styrene (1.0 eq), chloroform (1.2 eq), and the phase-transfer catalyst (e.g., BTEAC, 0.02 eq).

  • Cooling: Cool the mixture to 0-5 °C using an ice-water bath.

  • Addition of Base: With vigorous stirring, slowly add the 50% aqueous sodium hydroxide solution (2.0 eq) via an addition funnel over a period of 1-2 hours, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and continue to stir vigorously for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup: Upon completion of the reaction, add water and dichloromethane to the reaction mixture. Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with dichloromethane.

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Characterization: The crude product can be purified by distillation or column chromatography on silica gel. The structure of the purified 1,1-dichloro-2-phenylcyclopropane can be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, MS).

G Figure 3: Experimental Workflow for Dichlorocyclopropanation A 1. Reaction Setup Styrene, Chloroform, PTC B 2. Cooling 0-5 °C A->B C 3. Addition of Base 50% aq. NaOH B->C D 4. Reaction Stir at RT C->D E 5. Workup DCM/Water Extraction D->E F 6. Purification Distillation/Chromatography E->F G 7. Characterization Spectroscopy F->G

Caption: A streamlined workflow for the synthesis of dichlorocyclopropanes.

Conclusion

From their initial discovery as products of a novel carbene reaction to their current status as indispensable synthetic intermediates, dichlorinated cyclopropane compounds have carved a significant niche in the landscape of organic chemistry. The evolution of synthetic methods, particularly the development of phase-transfer catalysis, has made these valuable building blocks readily accessible to chemists across various disciplines. The unique reactivity of the dichlorocyclopropane moiety continues to be exploited in the development of new synthetic strategies for the construction of complex molecules, ensuring their enduring legacy in the fields of organic synthesis, medicinal chemistry, and materials science.

References

  • Breslow, R., & Oda, M. (n.d.). Cyclopropenone. Organic Syntheses. [Link]

  • BenchChem. (2025). An In-depth Technical Guide to the Dichlorocarbene Addition to Styrene Reaction Mechanism. BenchChem.
  • Fedoryński, M. (2003). Syntheses of gem-Dihalocyclopropanes and Their Use in Organic Synthesis. Chemical Reviews, 103(4), 1099–1132. [Link]

  • Qamar, M. I. (2011). Synthesis and Reactions of Cyclopropenones. University of Huddersfield.
  • (2025). Unusual Rearrangement of Dihalocyclopropanes.
  • BenchChem. (2025). Preventing decomposition of 1,1-Dichloro-2-ethoxycyclopropane during reaction. BenchChem.
  • Grant, T. N., & West, F. G. (2007). Interrupted Nazarov Reactions Using Dichlorocyclopropanes: A Novel Mode of Arene Trapping. Organic Letters, 9(19), 3789–3792. [Link]

  • Master Organic Chemistry. (2023, October 18).
  • Wang, Y., & Li, H. (2011). Synthesis of Naturally Occurring Tropones and Tropolones. Current Organic Chemistry, 15(5), 719–737.
  • Dichlorocyclopropanation of - methyl styrene using phase-transfer C
  • Aly, A. A., Hassan, A., Mohamed, S., & Nayl, A. A. (n.d.). Synthesis of cyclopropenone (1a) from perchlorocycloprop-1-ene (2).
  • Hrubiec, R. T., & Smith, M. B. (n.d.). Cyclohexane, 1,2-dichloro-, cis. Organic Syntheses. [Link]

  • Manning, J. R., & Davies, H. M. L. (n.d.). 4. Organic Syntheses. [Link]

  • Parham, W. E., & Schweizer, E. E. (1963). Chemistry of gem-Dihalocyclopropanes. IV. Ring Opening of gem-Dichlorocyclopropyl Ethers. The Journal of Organic Chemistry, 28(2), 575–577. [Link]

  • REACTIONS OF SUBSTITUTED gem-DICHLOROCYCLOPROPANES WITH PHENOLS. (n.d.). Revue Roumaine de Chimie.
  • ChemInform Abstract: gem-Dichloro(alkyl)cyclopropanes in Reactions with NOCl·2SO 3 : Synthesis of Alkyl-5-chloroisoxazoles. (2025).
  • BenchChem. (2025).
  • Gigg, R., & Gigg, J. (1966). Preparation and Synthetic Applications of Phototropone. The Journal of Organic Chemistry, 31(10), 3325–3328. [Link]

  • Gutman, E. S., & Dudley, G. B. (2019). Carbocycloaddition Strategies for Troponoid Synthesis. Molecules, 24(12), 2250.
  • Aly, A. A., Brown, A. B., & Driver, T. G. (2013). Heterocycles from cyclopropenones. RSC Advances, 3(45), 22839.
  • Stevens, R. V., & Wentland, M. P. (n.d.). tropolone. Organic Syntheses. [Link]

  • Syntheses of gem -Dihalocyclopropanes and Their Use in Organic Synthesis. (2025).
  • BenchChem. (2025). Preparation of 1,1-Dichloro-2-ethoxycyclopropane: A Technical Guide. BenchChem.
  • Synthesis of gem ‐Dichlorocyclopropanes Using Liquid–Liquid Slug Flow. (2025).
  • Sarria Toro, J. M., den Hartog, T., & Chen, P. (n.d.). Cyclopropanation of styrenes and stilbenes using lithiomethyl trimethylammonium triflate as methylene donor. The Royal Society of Chemistry.
  • (2025). Phase-transfer catalytic dichlorocyclopropanation of styrene under the influence of ultrasound conditions - A kinetic study.
  • De, S. K. (2021). 1 Rearrangement Reactions. In Applied Organic Chemistry (pp. 1–102). Wiley-VCH GmbH.
  • Reissig, H.-U., & Zimmer, R. (2014). Recent applications of the divinylcyclopropane–cycloheptadiene rearrangement in organic synthesis. Beilstein Journal of Organic Chemistry, 10, 133–147.
  • PubChem. (n.d.). (1R,2R)-1,2-Dichlorocyclopropane.
  • Pettit, R., & Henery, J. (n.d.). cis-3,4-DICHLOROCYCLOBUTENE. Organic Syntheses. [Link]

Sources

Spectroscopic Characterization of 2,2-Dichloro-1-(4-ethoxyphenyl)cyclopropanecarboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the spectroscopic characterization of 2,2-dichloro-1-(4-ethoxyphenyl)cyclopropanecarboxylic acid, a molecule of interest in the fields of medicinal chemistry and materials science. While a complete experimental dataset for this specific compound is not publicly available, this document synthesizes information from analogous structures and foundational spectroscopic principles to present a predictive analysis. This guide is intended for researchers, scientists, and drug development professionals, offering a framework for the acquisition and interpretation of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this and structurally related compounds.

Introduction to this compound

This compound belongs to a class of cyclopropane-containing compounds that are of significant interest due to their unique conformational constraints and electronic properties. The cyclopropane ring, a strained three-membered carbocycle, often imparts interesting biological activities and chemical reactivity to parent molecules. The dichloro substitution on the cyclopropane ring further influences the molecule's steric and electronic profile. The 4-ethoxyphenyl group and the carboxylic acid moiety introduce functionalities that can be crucial for biological interactions and further chemical modifications. The synthesis of derivatives of this acid, such as amides and ketones, has been reported in the literature, with their structures confirmed by spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For this compound, ¹H and ¹³C NMR would be the primary techniques used.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of the title compound is expected to exhibit distinct signals corresponding to the protons of the ethoxy group, the aromatic ring, and the cyclopropane ring. The protons on the cyclopropane ring are diastereotopic and are expected to show complex splitting patterns due to geminal and vicinal coupling. The unique electronic environment of the cyclopropane ring, often described as having "sigma-aromaticity," typically results in upfield chemical shifts for its protons compared to other cyclic alkanes.[1][2]

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
-CH₂- (ethoxy)~4.0Quartet (q)2HProtons on the carbon adjacent to the oxygen are deshielded. Coupled to the methyl protons.
-CH₃ (ethoxy)~1.4Triplet (t)3HProtons of the terminal methyl group, coupled to the methylene protons.
Aromatic (ortho to -OEt)~6.9Doublet (d)2HShielded by the electron-donating ethoxy group.
Aromatic (meta to -OEt)~7.3Doublet (d)2HLess shielded aromatic protons.
Cyclopropane -CH-~2.5 - 3.0Multiplet (m)2HDiastereotopic protons on the cyclopropane ring, exhibiting complex geminal and vicinal coupling.[3][4]
Carboxylic Acid -OH~10-12Broad Singlet (br s)1HAcidic proton, chemical shift is concentration and solvent dependent.
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts

CarbonPredicted Chemical Shift (δ, ppm)Rationale
-C=O (Carboxylic Acid)~170-180Carbonyl carbon of the carboxylic acid.
Aromatic (C-OEt)~158Aromatic carbon attached to the electron-donating ethoxy group.
Aromatic (CH)~115-130Aromatic carbons.
Aromatic (C-Cyclopropyl)~135Quaternary aromatic carbon attached to the cyclopropyl group.
-CH₂- (ethoxy)~63Methylene carbon of the ethoxy group.
-CCl₂-~60-70Dichlorinated carbon of the cyclopropane ring.
-CH- (cyclopropane)~20-30Methine carbons of the cyclopropane ring.
Quaternary Cyclopropane C~35-45Quaternary carbon of the cyclopropane ring attached to the phenyl group and carboxylic acid.
-CH₃ (ethoxy)~15Methyl carbon of the ethoxy group.
Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural determination.[5][6]

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent can influence the chemical shifts, particularly for the acidic proton.[5]

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Optimize the spectral width to cover the expected range of proton signals (typically 0-12 ppm).

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • A larger number of scans will be necessary due to the lower natural abundance and sensitivity of the ¹³C nucleus.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Weigh Compound B Dissolve in Deuterated Solvent A->B C Insert Sample into NMR Spectrometer B->C D Acquire 1H and 13C Spectra C->D E Fourier Transform & Phasing D->E F Baseline Correction & Integration E->F G Spectral Interpretation F->G

Figure 1: A generalized workflow for NMR data acquisition and analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the carboxylic acid, the aromatic ring, and the C-Cl bonds.

Predicted IR Absorption Bands

Table 3: Predicted Characteristic IR Absorptions

Functional GroupPredicted Wavenumber (cm⁻¹)IntensityVibration
O-H (Carboxylic Acid)2500-3300BroadStretching
C-H (Aromatic)3000-3100MediumStretching
C-H (Aliphatic)2850-3000MediumStretching
C=O (Carboxylic Acid)1700-1725StrongStretching
C=C (Aromatic)1450-1600MediumStretching
C-O (Ether & Acid)1000-1300StrongStretching
C-Cl600-800StrongStretching

The broad O-H stretch is a hallmark of a hydrogen-bonded carboxylic acid.[7] The C=O stretch is also a very strong and characteristic absorption. The presence of the aromatic ring will give rise to several bands in the fingerprint region. The C-Cl stretching vibrations are expected at lower wavenumbers.

Experimental Protocol for ATR-IR Spectroscopy

Attenuated Total Reflectance (ATR) is a common and convenient sampling technique for obtaining IR spectra of solid and liquid samples.[8][9][10]

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition:

    • Obtain a background spectrum of the clean, empty ATR crystal.

    • Apply pressure to the sample to ensure good contact with the crystal.

    • Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

  • Data Analysis: Identify the characteristic absorption bands and correlate them with the functional groups present in the molecule.

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis A Place Sample on ATR Crystal C Collect Sample Spectrum A->C B Collect Background Spectrum B->C D Identify Characteristic Absorption Bands C->D

Figure 2: Workflow for acquiring an IR spectrum using an ATR accessory.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can aid in its identification and structural elucidation. Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like carboxylic acids.[11][12]

Predicted Mass Spectrum (ESI)

In negative ion mode ESI-MS, the base peak is expected to be the deprotonated molecule [M-H]⁻. In positive ion mode, the protonated molecule [M+H]⁺ or adducts with sodium [M+Na]⁺ or potassium [M+K]⁺ may be observed. The isotopic pattern of the molecular ion will be characteristic due to the presence of two chlorine atoms.

Table 4: Predicted m/z Values and Isotopic Pattern

IonPredicted m/zIsotopic Pattern
[M-H]⁻273.0M:M+2:M+4 ratio of approximately 9:6:1 due to ³⁵Cl and ³⁷Cl isotopes.
[M+H]⁺275.0M:M+2:M+4 ratio of approximately 9:6:1 due to ³⁵Cl and ³⁷Cl isotopes.
Predicted Fragmentation Pattern

Tandem mass spectrometry (MS/MS) of the molecular ion can provide further structural information. Common fragmentation pathways for carboxylic acids include the loss of water (H₂O) and carbon dioxide (CO₂).[13][14]

  • Loss of H₂O: [M-H-H₂O]⁻

  • Loss of CO₂: [M-H-CO₂]⁻

  • Cleavage of the ethoxy group: Fragmentation of the ethyl group or the entire ethoxy group.

  • Cyclopropane ring opening: The strained cyclopropane ring may undergo cleavage under energetic conditions.

Experimental Protocol for ESI-MS
  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent such as methanol or acetonitrile, often with a small amount of a volatile acid (e.g., formic acid for positive ion mode) or base (e.g., ammonium hydroxide for negative ion mode) to aid ionization.

  • Instrumentation: Infuse the sample solution directly into the ESI source of the mass spectrometer or introduce it via liquid chromatography (LC).

  • Data Acquisition:

    • Acquire a full scan mass spectrum in both positive and negative ion modes to identify the molecular ion.

    • Perform tandem MS (MS/MS) on the isolated molecular ion to obtain fragmentation data.

  • Data Analysis: Determine the elemental composition from the accurate mass and isotopic pattern. Propose fragmentation pathways consistent with the observed product ions.

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis A Dissolve Sample in Solvent B Infuse into ESI Source A->B C Acquire Full Scan and MS/MS Spectra B->C D Determine Molecular Weight & Isotopic Pattern C->D E Analyze Fragmentation Pattern D->E

Figure 3: A general workflow for obtaining and interpreting ESI-MS data.

Summary of Predicted Spectroscopic Data

Table 5: Consolidated Predicted Spectroscopic Data

TechniqueKey Predicted Features
¹H NMR Signals for ethoxy, aromatic, and diastereotopic cyclopropyl protons. Broad signal for the carboxylic acid proton.
¹³C NMR Resonances for carbonyl, aromatic, ether, dichlorinated, and cyclopropyl carbons.
IR Broad O-H stretch (2500-3300 cm⁻¹), strong C=O stretch (~1710 cm⁻¹), and C-Cl stretches (600-800 cm⁻¹).
MS (ESI) [M-H]⁻ at m/z 273.0 with a characteristic 9:6:1 isotopic pattern for two chlorine atoms.

Conclusion

This technical guide provides a detailed, albeit predictive, spectroscopic analysis of this compound. By leveraging established principles of NMR, IR, and MS, and drawing comparisons with analogous structures, a comprehensive set of expected data has been compiled. The included experimental protocols offer a standardized approach for researchers to acquire their own data for this compound or its derivatives. This guide serves as a valuable resource for the scientific community, facilitating the identification, characterization, and further development of this and related molecules.

References

[1] Baranac-Stojanović, M., & Stojanović, M. (2013). 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study. The Journal of organic chemistry, 78(4), 1504–1507. [Link][2] [3] Doc Brown's Chemistry. (n.d.). Cyclopropane H-1 proton NMR spectrum. Retrieved from [Link][3] [4] H-1 NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study. (2013). Journal of Organic Chemistry. [Link][4] [5] Burns, D. C. (2018). Acquiring 1H and 13C Spectra. In Optimizing NMR Methods for Structure Elucidation (pp. 45-67). Royal Society of Chemistry. [Link][5] [2] Baranac-Stojanović, M., & Stojanović, M. (2013). 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study. The Journal of organic chemistry, 78(4), 1504–1507. [Link][2] [8] Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved from [Link][8] [7] Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link][7] [6] Chemistry LibreTexts. (2025). 14.2: Acquiring a NMR Spectrum. Retrieved from [Link][6] [9] Bruker. (2019, November 26). ATR FTIR Basics | Attenuated Total Reflectance | Principles of Infrared Spectroscopy [Video]. YouTube. [Link][9] [10] Specac Ltd. (n.d.). Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles. Retrieved from [Link][10] [13] Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link][13] [11] Vékey, K., & Drahos, L. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules (Basel, Switzerland), 24(4), 653. [Link][11] Ho, C. S., Lam, C. W., Chan, M. H., Cheung, S. K., Law, L. K., Lit, L. C., Ng, K. F., Suen, M. W., & Tai, H. L. (2003). Electrospray ionisation mass spectrometry: principles and clinical applications. The Clinical biochemist. Reviews, 24(1), 3–12. [Link][12] [14] Dr. Gergens' Chemistry Channel. (2023, January 25). Mass Spectrometry Part 7 - Fragmentation in Carboxylic acids [Video]. YouTube. [Link][14]

Sources

An In-depth Technical Guide to the Solubility and Stability of 2,2-Dichloro-1-(4-ethoxyphenyl)cyclopropanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the evaluation of the aqueous solubility and chemical stability of 2,2-Dichloro-1-(4-ethoxyphenyl)cyclopropanecarboxylic acid. While this molecule is a novel entity with limited public data, this document outlines the fundamental principles and detailed experimental protocols necessary to characterize these critical physicochemical properties. Adherence to these methodologies will ensure the generation of robust and reliable data essential for advancing drug discovery and development programs. The guide covers theoretical predictions, step-by-step protocols for thermodynamic solubility determination via the shake-flask method, and a systematic approach to stability assessment through forced degradation studies as mandated by international regulatory guidelines.

Introduction and Molecular Overview

This compound is a complex synthetic molecule featuring a dichlorinated cyclopropane ring, an ethoxy-substituted phenyl group, and a carboxylic acid moiety. The presence of these distinct functional groups suggests a multifaceted physicochemical profile that governs its behavior in both biological and pharmaceutical systems. The carboxylic acid group indicates potential for pH-dependent solubility, while the halogenated, aromatic, and cyclopropyl components contribute to its lipophilicity and potential metabolic pathways. Understanding the solubility and stability is a non-negotiable cornerstone of early-phase drug development, impacting everything from bioassay reliability to formulation strategy and shelf-life determination.

Diagram: Chemical Structure of the Analyte

Caption: Structure of this compound.

Predicted Physicochemical Properties

Prior to empirical testing, in silico prediction of key properties provides a valuable baseline for experimental design. These predictions are derived from the molecule's structure and established algorithms.

PropertyPredicted ValueImplication for Experimental Design
pKa 4.0 - 4.8The molecule is a weak acid. Expect significantly higher solubility at pH > 6. The pH of the solubility medium must be carefully controlled and measured.
LogP 3.5 - 4.5The molecule is lipophilic. Expect low intrinsic aqueous solubility. May require co-solvents for analytical stock solutions.
Polar Surface Area ~46.5 ŲModerate PSA. Balances lipophilicity, suggesting that membrane permeability is plausible.
Molecular Weight ~289.13 g/mol Within the typical range for small molecule drugs.

Aqueous Solubility Assessment

The definitive measure of solubility is the thermodynamic equilibrium solubility, which represents the true saturation point of the compound in a given medium. The "gold standard" for this determination is the shake-flask method.[1][2]

Causality Behind Experimental Choices
  • Methodology: The shake-flask method is chosen over kinetic or high-throughput methods because it allows the system to reach true thermodynamic equilibrium, providing the most accurate and reliable data for downstream development decisions.[3]

  • Media Selection: Solubility must be determined across a biopharmaceutically relevant pH range (typically pH 1.2, 4.5, and 6.8) to simulate the conditions of the gastrointestinal tract.[4] Water and a non-polar organic solvent (e.g., n-octanol) are also included to understand intrinsic solubility and partitioning behavior.

  • Temperature Control: All experiments are conducted at 37 ± 1 °C to mimic physiological conditions.[4]

  • Quantification: A validated, stability-indicating HPLC method is essential for accurately quantifying the dissolved compound without interference from potential degradants.

Experimental Protocol: Shake-Flask Thermodynamic Solubility
  • Preparation: Add an excess amount of the solid compound to a series of glass vials. The excess should be visible as a suspension.

  • Media Addition: To each vial, add a precise volume of the desired test medium (e.g., pH 1.2 HCl buffer, pH 4.5 acetate buffer, pH 6.8 phosphate buffer, purified water, n-octanol).

  • Equilibration: Seal the vials and place them in an orbital shaker set to a constant agitation speed at 37 °C. Allow the samples to equilibrate for at least 24-48 hours. Preliminary experiments should confirm the time required to reach a plateau in concentration.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at 37 °C for at least 1 hour to allow undissolved solids to sediment.

  • Sampling: Carefully withdraw an aliquot from the supernatant. Immediately filter the aliquot through a 0.22 µm syringe filter (pre-screened for non-binding of the analyte) to remove any remaining solid particles.

  • Dilution & Analysis: Dilute the filtrate with a suitable mobile phase to a concentration within the calibrated range of the HPLC method.

  • Quantification: Analyze the diluted sample by HPLC-UV. Determine the concentration against a standard curve prepared from a stock solution of the compound in an appropriate organic solvent (e.g., acetonitrile or methanol).

  • pH Verification: Measure the final pH of the suspension in each aqueous vial to ensure it has not shifted during the experiment.[1]

Diagram: Thermodynamic Solubility Workflow

Caption: Shake-Flask method for determining thermodynamic solubility.

Chemical Stability Assessment

Forced degradation, or stress testing, is a regulatory requirement designed to identify likely degradation products, establish degradation pathways, and demonstrate the specificity of the analytical methods used for stability testing.[5][6][7] The goal is to achieve a target degradation of 5-20% of the active pharmaceutical ingredient (API).[5]

Causality Behind Stress Conditions

The stress conditions mandated by the International Council for Harmonisation (ICH) guideline Q1A(R2) are chosen to simulate the potential environmental stresses a drug substance might encounter during its lifecycle.[5][8]

  • Acid/Base Hydrolysis: Assesses susceptibility to degradation in the low pH of the stomach or in basic intestinal environments.

  • Oxidation: Simulates exposure to atmospheric oxygen or oxidative biological processes.

  • Photolysis: Evaluates degradation upon exposure to light, which is critical for packaging and storage decisions.[6]

  • Thermal: Tests stability at elevated temperatures to identify thermally labile functional groups.

Protocol: Forced Degradation Studies

A stock solution of the compound (e.g., 1 mg/mL in acetonitrile/water) is prepared and subjected to the following conditions in parallel with a control sample protected from stress.

Stress ConditionProtocolRationale
Acid Hydrolysis Mix with 0.1 M HCl and heat at 60-80 °C.Simulates gastric conditions and acid-catalyzed degradation.
Base Hydrolysis Mix with 0.1 M NaOH and heat at 60-80 °C.Simulates intestinal conditions and base-catalyzed degradation.
Oxidative Treat with 3% hydrogen peroxide (H₂O₂) at room temperature.Induces oxidation to identify susceptible moieties.
Photolytic Expose solution and solid material to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber.[6][7]Tests for light-induced degradation. A dark control must be run concurrently.
Thermal (Solution) Heat solution at 60-80 °C.Assesses thermal stability in solution.
Thermal (Solid) Store solid powder at an elevated temperature (e.g., 80 °C) with and without humidity control.Assesses solid-state thermal stability.

Samples should be analyzed at appropriate time points (e.g., 2, 4, 8, 24, 48 hours) using a stability-indicating HPLC method to track the disappearance of the parent peak and the appearance of degradation products.

Potential Degradation Pathways

The cyclopropane ring is generally resistant to metabolic degradation.[9][10] However, the strained ring system can be susceptible to opening under harsh acidic conditions. The ester linkage of the ethoxy group and the carboxylic acid itself could also be sites of degradation.

Diagram: Hypothetical Degradation Pathway

Parent Parent Compound Acid Strong Acid (H+) Heat Parent->Acid Oxidation Oxidation (e.g., H2O2) Parent->Oxidation Light Photolysis (hν) Parent->Light Deg1 Ring-Opened Product Acid->Deg1 Deg2 Oxidized Phenyl Ring Oxidation->Deg2 Deg3 Decarboxylated Product Light->Deg3

Caption: Potential forced degradation pathways for the target molecule.

Development of a Stability-Indicating Analytical Method

A stability-indicating method (SIM) is an analytical procedure that can accurately and precisely measure the concentration of the API without interference from any other components, including impurities, excipients, and degradation products.[11][12] High-Performance Liquid Chromatography (HPLC) with UV detection is the workhorse for this application.[13]

Method Development Strategy
  • Column and Mobile Phase Selection: Based on the predicted LogP, a reversed-phase column (e.g., C18) is the logical starting point.[12] A mobile phase consisting of an aqueous buffer (e.g., phosphate or formate) and an organic modifier (acetonitrile or methanol) will be used. The pH of the aqueous phase should be selected to ensure the carboxylic acid is in a single ionic state (e.g., pH < 3) for good peak shape.[13]

  • Gradient Elution: A gradient elution (where the percentage of organic solvent is increased over time) is necessary to ensure that the parent compound and all potential degradation products (which may have a wide range of polarities) are eluted and separated within a reasonable run time.[13]

  • Method Optimization: The stressed samples generated during the forced degradation studies are pooled and injected. The chromatographic conditions (gradient slope, temperature, flow rate) are then optimized to achieve baseline separation between the parent peak and all degradation product peaks.

  • Peak Purity Analysis: A Diode Array Detector (DAD) is used to assess peak purity. This ensures that the parent peak is not co-eluting with any degradants, confirming the method is truly stability-indicating.

Conclusion

The systematic approach detailed in this guide provides a robust and scientifically sound pathway for characterizing the solubility and stability of this compound. By grounding experimental design in physicochemical principles and adhering to established protocols like the shake-flask method and ICH-compliant forced degradation studies, researchers can generate the high-quality data necessary to make informed decisions in the drug development process. The successful development of a stability-indicating HPLC method is the critical linchpin that validates all generated data, ensuring accuracy, reliability, and regulatory compliance.

References

  • CK-12 Foundation. (2025). Physical Properties of Carboxylic Acids. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 15.3: Physical Properties of Carboxylic Acids. Retrieved from [Link]

  • Pharmavize. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 15.4: Physical Properties of Carboxylic Acids. Retrieved from [Link]

  • UNT Digital Library. (n.d.). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. Retrieved from [Link]

  • MedCrave. (2016). Forced Degradation Studies. Retrieved from [Link]

  • BioProcess International. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from [Link]

  • OSTI.GOV. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Technical Report). Retrieved from [Link]

  • IJCRT.org. (n.d.). ICH GUIDELINES: STRESS DEGRADATION STUDY. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]

  • Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

  • PCBIS. (n.d.). Thermodynamic solubility. Retrieved from [Link]

  • ResearchGate. (2025). Correlations and Predictions of Carboxylic Acid p K a Values Using Intermolecular Structure and Properties of Hydrogen-Bonded Complexes. Retrieved from [Link]

  • National Institutes of Health. (2024). Towards the “Eldorado” of pKa Determination: A Reliable and Rapid DFT Model. Retrieved from [Link]

  • Matthias Rupp. (n.d.). Predicting the pKa of Small Molecules. Retrieved from [Link]

  • World Health Organization. (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFIC. Retrieved from [Link]

  • PubMed Central. (n.d.). Comparative Analysis of pKa Predictions for Arsonic Acids Using Density Functional Theory-Based and Machine Learning Approaches. Retrieved from [Link]

  • Ingenta Connect. (n.d.). Proof-of-concept for a miniaturized shake-flask biopharmaceutical solubility determination by sonic mixing. Retrieved from [Link]

  • Journal of Medicinal and Organic Chemistry. (n.d.). High-Performance Liquid Chromatography (HPLC) Stability Indicating Method Development. Retrieved from [Link]

  • IJTSRD. (n.d.). Stability Indicating HPLC Method Development –A Review. Retrieved from [Link]

  • SciSpace. (n.d.). 2278-6074 - Stability Indicating HPLC Method Development and Validation. Retrieved from [Link]

  • LCGC International. (n.d.). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Retrieved from [Link]

Sources

Methodological & Application

Application Note: A Multi-technique Approach for the Comprehensive Characterization of 2,2-Dichloro-1-(4-ethoxyphenyl)cyclopropanecarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Strategic Overview

2,2-Dichloro-1-(4-ethoxyphenyl)cyclopropanecarboxylic acid is a complex small molecule featuring a strained, halogenated cyclopropane ring, an aromatic ether, and a carboxylic acid moiety. The unique combination of these functional groups imparts specific chemical properties that are of interest in medicinal chemistry and materials science. Unambiguous structural confirmation and purity assessment are paramount for its application in any research or development pipeline.

This document outlines a comprehensive analytical strategy employing a suite of orthogonal techniques. The causality behind this multi-method approach is rooted in the principle of self-validating data; where the limitations of one technique are compensated by the strengths of another, culminating in a holistic and trustworthy characterization of the target molecule. We will move beyond simple procedural lists to explain the rationale behind methodological choices, ensuring each step contributes meaningfully to the final structural elucidation and purity profile.

The molecular structure is as follows:

  • Molecular Formula: C₁₂H₁₂Cl₂O₃

  • Molecular Weight: 275.12 g/mol

  • Monoisotopic Mass: 274.016 g/mol

Integrated Analytical Workflow

The characterization process is designed as a logical sequence, where each step builds upon the last. The initial steps confirm the core structure and elemental composition, while subsequent chromatographic methods establish purity.

Analytical_Workflow cluster_0 Structural Elucidation cluster_1 Compositional & Purity Analysis cluster_2 Final Confirmation NMR NMR Spectroscopy (¹H, ¹³C) - Connectivity - H/C Framework MS Mass Spectrometry - Molecular Weight - Isotopic Pattern - Fragmentation NMR->MS Confirms Mass HPLC HPLC-UV - Purity (% Area) - Quantification - Impurity Profile NMR->HPLC Identifies Main Peak EA Elemental Analysis - %C, %H, %Cl - Empirical Formula MS->EA Confirms Formula MS->HPLC Identifies Main Peak FTIR FTIR Spectroscopy - Functional Groups (C=O, O-H, C-Cl) FTIR->NMR Confirms Func. Groups FTIR->HPLC Identifies Main Peak EA->HPLC Identifies Main Peak Report Comprehensive Report - Verified Structure - Purity Statement HPLC->Report Provides Purity Data

Caption: Integrated workflow for compound characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

Expertise & Experience: NMR is the cornerstone of structural elucidation for organic molecules. For this specific compound, ¹H and ¹³C NMR will not only confirm the presence of the ethoxy, phenyl, and cyclopropane moieties but also provide critical information about their connectivity and stereochemistry through chemical shifts and coupling constants.

Protocol 1: ¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃). Rationale: CDCl₃ is a good solvent for moderately polar organic compounds and has a simple, well-defined solvent peak. If solubility is an issue, DMSO-d₆ can be used, but the carboxylic acid proton may exchange with residual water.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer. Rationale: Higher field strength provides better signal dispersion, which is crucial for resolving the complex multiplets of the cyclopropane and aromatic protons.

  • ¹H NMR Acquisition:

    • Acquire a standard proton spectrum with a spectral width of -2 to 14 ppm.

    • Obtain a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum with a spectral width of 0 to 200 ppm.

    • Use a longer acquisition time and a greater number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

Expected Results & Interpretation
Proton (¹H) Expected Chemical Shift (δ, ppm) Multiplicity Integration Assignment
H-a1.4 - 1.5Triplet (t)3H-O-CH₂-CH₃
H-b, H-c1.8 - 2.5Multiplet (m)2HCyclopropane -CH₂-
H-d4.0 - 4.2Quartet (q)2H-O-CH₂ -CH₃
H-e6.9 - 7.1Doublet (d)2HAromatic protons ortho to -OEt
H-f7.3 - 7.5Doublet (d)2HAromatic protons meta to -OEt
H-g10.0 - 12.0Broad Singlet1HCarboxylic Acid -COOH
Carbon (¹³C) Expected Chemical Shift (δ, ppm) Assignment
C-114 - 16-O-CH₂-CH₃
C-225 - 35Cyclopropane -CH₂ -
C-340 - 50Cyclopropane C -COOH (Quaternary)
C-460 - 70C Cl₂ (Quaternary)[1]
C-563 - 65-O-CH₂ -CH₃
C-6114 - 116Aromatic C H ortho to -OEt
C-7128 - 132Aromatic C H meta to -OEt
C-8130 - 135Aromatic C attached to cyclopropane
C-9158 - 162Aromatic C attached to -OEt
C-10170 - 178Carboxylic Acid C =O[2]

Mass Spectrometry (MS): Molecular Weight and Isotopic Fingerprinting

Trustworthiness: MS provides the molecular weight, one of the most fundamental properties of a molecule. For halogenated compounds, the technique offers an internal layer of validation through the characteristic isotopic patterns of chlorine.[3][4]

Protocol 2: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Ionization Method: Utilize Electrospray Ionization (ESI) in negative ion mode. Rationale: ESI is a soft ionization technique suitable for polar, non-volatile molecules. Negative mode is chosen to deprotonate the carboxylic acid, forming the [M-H]⁻ ion, which is often very stable.

  • Mass Analyzer: Employ a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap. Rationale: HRMS provides a highly accurate mass measurement, allowing for the confident determination of the elemental formula.

  • Data Acquisition: Acquire the spectrum over a mass range of m/z 100-500.

Expected Results & Interpretation

The key diagnostic feature will be the isotopic cluster for the molecular ion due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl).[5][6]

Ion Calculated m/z (for C₁₂H₁₁Cl₂O₃⁻) Relative Intensity Isotopic Composition
[M-H]⁻273.0088100% (Base Peak)²x ³⁵Cl
[(M+2)-H]⁻275.0059~65%¹x ³⁵Cl, ¹x ³⁷Cl
[(M+4)-H]⁻277.0029~10%²x ³⁷Cl

The observation of this 100:65:10 intensity ratio is definitive proof of the presence of two chlorine atoms in the molecule.[4][5] Further fragmentation analysis (MS/MS) could show losses of CO₂ (44 Da) or the entire carboxyl group (45 Da).

High-Performance Liquid Chromatography (HPLC): Purity and Quantification

Expertise & Experience: HPLC is the gold standard for determining the purity of non-volatile organic compounds. The choice of a reverse-phase method with an acidic mobile phase is critical for achieving sharp, symmetrical peaks for carboxylic acids.[7][8]

Protocol 3: Reverse-Phase HPLC with UV Detection
  • Instrumentation: A standard HPLC system with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm). Rationale: The C18 stationary phase provides good retention for the moderately nonpolar molecule.

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water. Rationale: The acid suppresses the ionization of the carboxyl group, preventing peak tailing.

    • Solvent B: Acetonitrile.

  • Elution Method: A gradient elution is recommended to ensure separation from both more polar and less polar impurities.

    • Start at 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and re-equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 275 nm. Rationale: This wavelength corresponds to the λmax of the ethoxyphenyl chromophore, providing high sensitivity.

  • Sample Preparation: Prepare a stock solution of the sample in acetonitrile (~1 mg/mL) and dilute as necessary.

Expected Results & Interpretation

The output will be a chromatogram plotting UV absorbance versus retention time. A pure sample will show a single major peak. Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage. The retention time serves as a reliable identifier for the compound under these specific conditions.

Ancillary Spectroscopic and Analytical Methods

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a rapid and effective method for confirming the presence of key functional groups.

Protocol: The sample can be analyzed neat using an Attenuated Total Reflectance (ATR) accessory.

Expected Absorption Bands:

Wavenumber (cm⁻¹) Vibration Type Functional Group
3300 - 2500 (broad)O-H stretchCarboxylic Acid (dimer)[2][9]
~2980, ~2870C-H stretchAliphatic (ethoxy, cyclo)
1710 - 1690 (strong)C=O stretchCarboxylic Acid (dimer)[10]
~1610, ~1510C=C stretchAromatic Ring
~1250 (strong)C-O stretchAryl-Alkyl Ether
800 - 600C-Cl stretchDichloroalkane

digraph "FTIR_Interpretation" {
graph [fontname="Arial"];
node [shape=ellipse, style=filled, fontname="Arial"];
edge [fontname="Arial"];
Molecule [label="C₁₂H₁₂Cl₂O₃", shape=box, style="rounded,filled", fillcolor="#4285F4", fontcolor="#FFFFFF"];

subgraph "cluster_groups" {
    label="Key Functional Groups";
    bgcolor="#F1F3F4";
    node[fillcolor="#FBBC05", fontcolor="#202124"];
    COOH [label="Carboxylic Acid"];
    ArOEt [label="Ethoxyphenyl"];
    DiCl [label="Dichlorocyclopropane"];
}

subgraph "cluster_bands" {
    label="Characteristic IR Bands";
    bgcolor="#F1F3F4";
    node[fillcolor="#34A853", fontcolor="#FFFFFF"];
    OH_stretch [label="~3000 cm⁻¹ (Broad O-H)"];
    CO_stretch [label="~1700 cm⁻¹ (Strong C=O)"];
    Aromatic_stretch [label="~1600 cm⁻¹ (C=C)"];
    Ether_stretch [label="~1250 cm⁻¹ (C-O)"];
    CCl_stretch [label="<800 cm⁻¹ (C-Cl)"];
}

Molecule -> COOH;
Molecule -> ArOEt;
Molecule -> DiCl;

COOH -> OH_stretch [label="confirms"];
COOH -> CO_stretch [label="confirms"];
ArOEt -> Aromatic_stretch [label="confirms"];
ArOEt -> Ether_stretch [label="confirms"];
DiCl -> CCl_stretch [label="confirms"];

}

Caption: Relationship between functional groups and IR signals.

Elemental Analysis

This technique provides the ultimate confirmation of the empirical formula by quantifying the mass percentages of key elements.

Protocol: Combustion analysis is used for Carbon and Hydrogen.[11][12] Halogen content is determined via oxygen flask combustion followed by ion chromatography or potentiometric titration.

Expected vs. Calculated Elemental Composition:

Element Calculated % for C₁₂H₁₂Cl₂O₃
Carbon (C)52.39%
Hydrogen (H)4.40%
Chlorine (Cl)25.78%

An experimental result within ±0.4% of the calculated values is considered a successful confirmation of the elemental composition.

Conclusion

The analytical workflow detailed herein provides a robust and self-validating framework for the complete characterization of this compound. By integrating data from NMR, HRMS, FTIR, HPLC, and Elemental Analysis, researchers and drug development professionals can achieve an unambiguous confirmation of the molecule's structure and a precise assessment of its purity. This multi-technique strategy ensures the highest level of scientific integrity and confidence in the quality of the material for downstream applications.

References

  • Benchchem. (n.d.). Application Notes and Protocols for Mass Spectrometry Fragmentation of Halogenated Organic Compounds.
  • Yoshida, T., et al. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules.
  • Clark, J. (2020). Organic Compounds Containing Halogen Atoms. Chemistry LibreTexts.
  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column.
  • Caliari, M., et al. (n.d.). Determination of Carboxylic Acids, Carbohydrates, Glycerol, Ethanol, and 5-HMF in Beer by High-Performance Liquid Chromatography. Journal of Agricultural and Food Chemistry.
  • HELIX Chromatography. (n.d.). HPLC Analysis of Sugars, Amino Acids and Carboxylic Acids on Amaze TH Mixed-Mode Column.
  • Clark, J. (n.d.). mass spectra - the M+2 peak. Chemguide.
  • Šperlingová, I., et al. (2004). A rapid HPLC method for the determination of carboxylic acids in human urine using a monolithic column. Analytical and Bioanalytical Chemistry.
  • Filo. (2025). There are three isomeric dichlorocyclopropanes. Their ¹H NMR....
  • Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms.
  • ChemicalBook. (n.d.). 1,1-dichlorocyclopropane(2088-35-9) 1H NMR spectrum.
  • University of California, Los Angeles. (n.d.). IR: carboxylic acids.
  • Khmel'nitskii, R. A., et al. (2025). Mass spectrometry of halogen-containing organic compounds. ResearchGate.
  • Pearson. (n.d.). Draw an isomer of dichlorocyclopropane that gives an 1H NMR spectrum....
  • Crecely, K. M., et al. (n.d.). NUCLEAR MAGNETIC RESONANCE SPECTROCOPY. CYCLO PROPANE DERIVATES. DTIC.
  • Chemistry LibreTexts. (2024). Spectroscopy of Carboxylic Acids and Nitriles.
  • Smith, B. C. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online.
  • Oregon State University. (n.d.). Spectroscopy of Carboxylic Acid Derivatives.
  • Waska, H., et al. (2023). Detecting Structural Environments of Carboxyl Groups in Dissolved Natural Organic Molecules. ACS Environmental Au.
  • University of Technology, Sydney. (n.d.). Element analysis.
  • Wikipedia. (n.d.). Cyclopropane carboxylic acid.
  • Eltra. (n.d.). Elemental Analysis - Organic & Inorganic Compounds.
  • National Institutes of Health. (n.d.). Cyclopropanecarboxylic acid. PubChem.
  • ChemicalBook. (n.d.). 2,2-DICHLOROPROPANE(594-20-7) 1H NMR spectrum.
  • U.S. Environmental Protection Agency. (n.d.). Chapter 2 - Synectics.
  • Ketone Pharma. (2024). Environmental Impact and Disposal of Cyclopropanecarboxylic Acid.
  • CymitQuimica. (n.d.). CAS 1759-53-1: Cyclopropanecarboxylic acid.
  • Google Patents. (n.d.). US5504245A - Processes for the preparation of cyclopropanecarboxylic acid and derivatives thereof.
  • VELP Scientifica. (n.d.). The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry.
  • Fiveable. (n.d.). Organohalides | Organic Chemistry Class Notes.
  • Chemistry LibreTexts. (2024). Organohalides.

Sources

Application Note: A Comprehensive Guide to the Antifungal Evaluation of 2,2-Dichloro-1-(4-ethoxyphenyl)cyclopropanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The escalating threat of invasive fungal infections, compounded by the rise of antifungal resistance, necessitates the urgent discovery and development of novel therapeutic agents. Cyclopropane derivatives have emerged as a promising class of bioactive compounds. This document provides a detailed framework and a suite of robust protocols for the comprehensive in vitro evaluation of 2,2-Dichloro-1-(4-ethoxyphenyl)cyclopropanecarboxylic acid (herein referred to as "the compound") as a potential antifungal agent. The methodologies detailed within are grounded in the authoritative standards of the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring scientific rigor and reproducibility. This guide is intended for researchers, scientists, and drug development professionals engaged in the primary screening and advanced characterization of new chemical entities for antifungal activity.

Introduction: The Rationale for a New Antifungal Candidate

The current antifungal armamentarium is limited, and its efficacy is increasingly challenged by the emergence of resistant strains of Candida, Aspergillus, and other pathogenic fungi.[1][2] The development of new agents with novel mechanisms of action is a critical priority in infectious disease research. While the specific antifungal properties of this compound are not yet extensively documented, related amide derivatives have demonstrated moderate fungicidal activity, suggesting that this core chemical scaffold warrants thorough investigation.[3][4]

This guide outlines a multi-phased experimental approach, beginning with foundational screening to determine basic inhibitory activity and progressing to more complex assays that probe the compound's cidal activity, pharmacodynamics, and efficacy against clinically challenging fungal forms like biofilms. Adherence to these standardized protocols is paramount for generating high-quality, comparable data that can reliably inform go/no-go decisions in a drug discovery pipeline.[5][6]

Foundational Steps: Compound Management and Quality Control

Accurate and reproducible results begin with meticulous preparation of the test article and fungal inocula.

Preparation of Compound Stock Solution

The solubility of a novel compound is a critical variable that must be addressed prior to testing. Most non-polar organic compounds are insoluble in aqueous culture media. Dimethyl sulfoxide (DMSO) is a common solvent for this purpose.

Protocol:

  • Solvent Selection: Use sterile, molecular-biology grade DMSO.

  • Initial Stock Preparation: Accurately weigh 10 mg of the compound and dissolve it in DMSO to create a high-concentration stock solution (e.g., 10 mg/mL or ~34.6 mM). Vortex thoroughly until fully dissolved.

  • Working Stock Dilution: The concentration of DMSO in the final assay wells should not exceed 1% (v/v), as higher concentrations can inhibit fungal growth. Prepare intermediate working stocks by diluting the primary stock in sterile RPMI-1640 medium.

  • Solvent Control: It is mandatory to include a solvent control in all assays. This control should contain the highest concentration of DMSO used in the experiment (e.g., 1%) without the test compound to ensure that the solvent itself does not affect fungal viability.

Fungal Strains and Inoculum Preparation

Standardized testing requires the use of well-characterized fungal strains, including quality control (QC) isolates recommended by CLSI and EUCAST.[7][8][9]

  • Recommended Yeast: Candida albicans (e.g., ATCC 90028)

  • Recommended Mold: Aspergillus fumigatus (e.g., ATCC 204305)

  • QC Strains: Candida parapsilosis (ATCC 22019) and Candida krusei (ATCC 6258) are essential for validating assay performance.[7][10][11]

Protocol for Inoculum Preparation (Yeast):

  • Subculture the yeast strain on Sabouraud Dextrose Agar (SDA) and incubate at 35°C for 24 hours to ensure viability and purity.

  • Select several distinct colonies and suspend them in 5 mL of sterile saline (0.85% NaCl).

  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which is equivalent to approximately 1-5 x 10⁶ CFU/mL. This can be done visually or using a spectrophotometer (at 530 nm).

  • Dilute this stock suspension in RPMI-1640 medium to achieve the final required inoculum concentration for the specific assay (e.g., 0.5-2.5 x 10³ CFU/mL for CLSI broth microdilution).[12][13]

Phase 1: Primary Screening for Antifungal Activity

The initial phase aims to determine if the compound has fungistatic (growth-inhibiting) properties and to quantify this activity by determining the Minimum Inhibitory Concentration (MIC).

Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is the gold standard for quantitative antifungal susceptibility testing.[2][12][14] This protocol is adapted from the CLSI M27 (for yeasts) and M38 (for molds) documents.[1][15]

Materials:

  • Sterile 96-well, U-bottom microtiter plates (for yeasts) or flat-bottom plates (for molds).[1]

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS.

  • Compound working solutions and fungal inoculum.

Workflow:

Broth_Microdilution_Workflow cluster_plate 96-Well Plate Setup cluster_steps Procedure Well1 Well 1 Compound (200µL) Highest Conc. Step1 Step 1: Serial Dilution Transfer 100µL from Well 1 to Well 2, mix. Repeat sequentially to Well 10. Well1->Step1 Well2_10 Wells 2-10 RPMI (100µL) Well11 Well 11 Growth Control (No Compound) Well12 Well 12 Sterility Control (No Inoculum) Step2 Step 2: Inoculation Add 100µL of standardized fungal inoculum to Wells 1-11. Step1->Step2 Step3 Step 3: Incubation Incubate at 35°C for 24-48 hours. Step2->Step3 Step4 Step 4: Read MIC Visually determine the lowest concentration with no visible growth. Step3->Step4

Caption: Workflow for the broth microdilution assay.

Step-by-Step Procedure:

  • Add 100 µL of RPMI-1640 medium to wells 2 through 12 of a 96-well plate.

  • Add 200 µL of the highest concentration of the compound (at 2x the final desired concentration) to well 1.

  • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2. Mix thoroughly by pipetting up and down.

  • Continue this process sequentially from well 2 to well 10. Discard the final 100 µL from well 10.

  • Well 11 will serve as the growth control (no compound), and well 12 will be the sterility control (no inoculum).

  • Prepare the final fungal inoculum at 2x the required concentration (e.g., 1-5 x 10³ CFU/mL).

  • Add 100 µL of this final inoculum to wells 1 through 11. The final volume in these wells will be 200 µL.

  • Seal the plate and incubate at 35°C. Read yeast plates at 24 hours and mold plates at 48 hours (or until sufficient growth is seen in the control well).[2]

  • Endpoint Reading: The MIC is the lowest concentration of the compound at which there is a significant inhibition of fungal growth (typically ≥50% reduction for azoles/echinocandins against yeasts, and 100% inhibition for molds) compared to the growth control well.[2]

Protocol: Agar Disk Diffusion Assay

This method provides a qualitative or semi-quantitative assessment of antifungal activity and is useful for screening multiple isolates or compounds.[16][17][18]

Materials:

  • Mueller-Hinton agar supplemented with 2% glucose and 0.5 µg/mL methylene blue (for yeasts).[16]

  • Sterile blank paper disks (6 mm diameter).

  • Fungal inoculum adjusted to 0.5 McFarland standard.

Procedure:

  • Inoculate the surface of the agar plate evenly with the fungal suspension using a sterile cotton swab.

  • Allow the plate to dry for 5-10 minutes.

  • Impregnate sterile blank paper disks with a known amount of the compound (e.g., 10 µg).

  • Place the disks onto the agar surface. Include a solvent-only disk as a negative control and a disk with a known antifungal (e.g., fluconazole) as a positive control.

  • Invert the plates and incubate at 35°C for 24-48 hours.

  • Measure the diameter of the zone of inhibition (in mm) around each disk. A larger zone indicates greater susceptibility.

Phase 2: Advanced Characterization of Antifungal Effects

If the compound shows promising MIC values, the next phase is to determine if its effect is fungicidal (killing) and to understand the dynamics of this activity.

Protocol: Minimum Fungicidal Concentration (MFC) Determination

The MFC is the lowest concentration of an agent that kills ≥99.9% of the initial fungal inoculum.[19]

Procedure:

  • Perform a standard broth microdilution assay as described in section 3.1.

  • Following MIC determination, take a 10-20 µL aliquot from each well that shows no visible growth (i.e., at and above the MIC).

  • Spot-plate these aliquots onto separate, labeled sections of an SDA plate.

  • Incubate the SDA plate at 35°C for 24-48 hours.

  • The MFC is the lowest concentration from the microdilution plate that results in no fungal growth (or a reduction of ≥99.9% compared to the initial inoculum count) on the subculture plate.

Interpretation:

  • If MFC/MIC ≤ 4, the compound is generally considered fungicidal .[19]

  • If MFC/MIC > 4, the compound is considered fungistatic .

Protocol: Time-Kill Curve Analysis

Time-kill assays provide detailed information on the rate and concentration-dependence of antifungal activity.[20][21][22]

Procedure:

  • In sterile tubes, prepare larger volumes (e.g., 10 mL) of fungal inoculum in RPMI-1640 (starting density ~1-5 x 10⁵ CFU/mL).

  • Add the compound at various concentrations relative to its predetermined MIC (e.g., 0x MIC [growth control], 1x MIC, 4x MIC, and 16x MIC).

  • Incubate the tubes at 35°C with agitation.[21]

  • At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each tube.

  • Perform serial dilutions of the aliquot in sterile saline and plate onto SDA plates to determine the number of viable CFUs.

  • After incubation, count the colonies and calculate the CFU/mL for each time point and concentration.

  • Plot the results as log₁₀ CFU/mL versus time. A fungicidal effect is defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the starting inoculum.[19]

Phase 3: Evaluation Against Complex Fungal Architectures

Invasive fungal infections often involve biofilms, which are highly resistant to conventional antifungals. Testing the compound's activity against biofilms is a critical step in evaluating its potential clinical utility.[13]

Protocol: Sessile MIC (SMIC) Biofilm Assay

This assay determines the concentration of the compound required to inhibit or eradicate a pre-formed biofilm.

Procedure:

  • Biofilm Formation: Add 200 µL of a standardized fungal suspension (C. albicans, ~1 x 10⁶ CFU/mL in RPMI) to the wells of a flat-bottom 96-well plate. Incubate for 24-48 hours at 37°C to allow biofilm formation.

  • Biofilm Wash: Gently wash the wells twice with sterile phosphate-buffered saline (PBS) to remove non-adherent, planktonic cells.

  • Compound Challenge: Add 200 µL of fresh RPMI containing serial dilutions of the compound to the washed biofilm wells.

  • Incubation: Incubate for an additional 24 hours.

  • Viability Assessment: Quantify the remaining viable biofilm using a metabolic indicator dye such as XTT (2,3-bis(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide). The reduction of XTT by metabolically active cells produces a colored formazan product that can be measured spectrophotometrically.

  • SMIC Determination: The Sessile MIC (SMIC₅₀ or SMIC₈₀) is the compound concentration that causes a 50% or 80% reduction in metabolic activity compared to the untreated control biofilm.[13]

Data Presentation and Interpretation

Data should be summarized clearly for comparison and analysis.

Table 1: Hypothetical Antifungal Activity of this compound

Fungal SpeciesMIC (µg/mL)MFC (µg/mL)MFC/MIC RatioInterpretation
C. albicans ATCC 900288162Fungicidal
A. fumigatus ATCC 20430516>64>4Fungistatic
C. parapsilosis ATCC 22019 (QC)482Fungicidal
C. krusei ATCC 6258 (QC)32>64>2Fungistatic

Hypothesized Mechanism of Action and Future Directions

The dichlorocyclopropane moiety is a highly reactive electrophilic group. A plausible, yet hypothetical , mechanism of action could involve the covalent modification of critical fungal enzymes or proteins, disrupting essential metabolic pathways.

MoA_Hypothesis cluster_cell Compound Investigational Compound Enzyme Essential Fungal Enzyme (e.g., Thiol-containing) Compound->Enzyme Covalent Adduct Formation FungalCell Fungal Cell Pathway Metabolic Pathway (e.g., Ergosterol Synthesis) Enzyme->Pathway Inhibition Membrane Cell Membrane Integrity Pathway->Membrane Disruption Apoptosis Apoptosis/Cell Death Membrane->Apoptosis Leads to

Caption: Hypothetical mechanism of action pathway.

Future Studies:

  • Transcriptomic/Proteomic Analysis: To identify differentially expressed genes or proteins in compound-treated fungi.

  • Ergosterol Quantification: To determine if the compound interferes with the fungal cell membrane synthesis pathway.

  • In Vivo Efficacy Studies: To evaluate the compound's performance in an animal model of fungal infection.

References

  • Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. (2018). Journal of Visualized Experiments. [Link]

  • Pfaller, M. A., & Pappas, P. G. (2020). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews. [Link]

  • Espinel-Ingroff, A., et al. (2020). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews. [Link]

  • U.S. Food and Drug Administration (FDA). (2022). Antifungal Susceptibility Test Interpretive Criteria. [Link]

  • Sun, N. B., et al. (2013). Synthesis and Biological Activities of 2,2-Dichloro-1-(4-ethoxyphenyl)-N-Substituted Phenyl Cyclopropanecarboxamide. ResearchGate. [Link]

  • Revie, N. M., et al. (2018). Antifungal Susceptibility Testing: A Primer for Clinicians. Open Forum Infectious Diseases. [Link]

  • U.S. Food and Drug Administration (FDA). (2022). Antifungal Susceptibility Test Interpretive Criteria. FirstWord HealthTech. [Link]

  • Saleh, A., et al. (2021). Time-kill curve assessment method. ResearchGate. [Link]

  • Ghannoum, M., et al. (2015). Agar-Based Disk Diffusion Assay for Susceptibility Testing of Dermatophytes. Journal of Clinical Microbiology. [Link]

  • Espinel-Ingroff, A., et al. (2005). Multicenter Evaluation of a New Disk Agar Diffusion Method for Susceptibility Testing of Filamentous Fungi. Journal of Clinical Microbiology. [Link]

  • Clinical and Laboratory Standards Institute. (2010). Method for Antifungal Disk Diffusion Susceptibility Testing of Yeasts; Approved Guideline—Second Edition. CLSI document M44-A2. [Link]

  • Centers for Disease Control and Prevention (CDC). (2024). Antifungal Susceptibility Testing of Yeasts using Gradient Diffusion Strips. [Link]

  • A-Mehr, M., et al. (2010). Evaluation of microdilution and disk diffusion methods for antifungal susceptibility testing of dermatophytes. Medical Mycology. [Link]

  • de-Souza-Silva, C. M., et al. (2017). Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. Journal of Visualized Experiments. [Link]

  • Clinical and Laboratory Standards Institute (CLSI). Antimicrobial Susceptibility Testing. [Link]

  • Ghannoum, M., et al. (2015). Agar-Based Disk Diffusion Assay for Susceptibility Testing of Dermatophytes. American Society for Microbiology. [Link]

  • Centers for Disease Control and Prevention (CDC). (2024). Antifungal Susceptibility Testing for C. auris. [Link]

  • Jenks, J. D., et al. (2022). A Practical Guide to Antifungal Susceptibility Testing. Journal of Fungi. [Link]

  • Clinical and Laboratory Standards Institute. (2022). Performance Standards for Antifungal Susceptibility Testing of Yeasts. CLSI supplement M27M44S. [Link]

  • Sun, N. B., et al. (2013). Synthesis and Biological Activities of 2,2-Dichloro-1-(4-ethoxyphenyl)-N-Substituted Phenyl Cyclopropanecarboxamide. Asian Journal of Chemistry. [Link]

  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). Antifungal Susceptibility Testing (AFST). [Link]

  • Clinical and Laboratory Standards Institute. (2020). Performance Standards for Antifungal Susceptibility Testing of Yeasts, 2nd Edition. CLSI supplement M60. [Link]

  • Klepser, M. E., et al. (1998). Influence of Test Conditions on Antifungal Time-Kill Curve Results: Proposal for Standardized Methods. Antimicrobial Agents and Chemotherapy. [Link]

  • Centers for Disease Control and Prevention (CDC). (2024). Laboratory Azole-Resistant Aspergillus fumigatus Screening. [Link]

  • Pierce, C. G., et al. (2008). Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms. Journal of Clinical Microbiology. [Link]

  • Fothergill, A. W., et al. (2002). Evaluation of Broth Microdilution Antifungal Susceptibility Testing Conditions for Trichophyton rubrum. Journal of Clinical Microbiology. [Link]

  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). Fungi (AFST). [Link]

  • Klepser, M. E., et al. (1998). Influence of Test Conditions on Antifungal Time-Kill Curve Results: Proposal for Standardized Methods. National Institutes of Health. [Link]

  • Klepser, M. E., et al. (1998). Influence of test conditions on antifungal time-kill curve results: proposal for standardized methods. PubMed. [Link]

  • JoVE. (2022). Broth Microdilution Screening Method: Detect New Antifungal Compounds. YouTube. [Link]

  • Pfaller, M. A., et al. (1994). Selection of candidate quality control isolates and tentative quality control ranges for in vitro susceptibility testing of yeast isolates by National Committee for Clinical Laboratory Standards proposed standard methods. Journal of Clinical Microbiology. [Link]

  • Centers for Disease Control and Prevention (CDC). Screening procedure to identify triazole-resistant Aspergillus fumigatus using agar plates. [Link]

  • Thompson, G. R., et al. (2019). (New) Methods for Detection of Aspergillus fumigatus Resistance in Clinical Samples. Journal of Fungi. [Link]

  • Al-Hatmi, A. M. S., et al. (2020). Time-Kill Kinetics and In Vitro Antifungal Susceptibility of Non-fumigatus Aspergillus Species Isolated from Patients with Ocular Mycoses. Journal of Fungi. [Link]

  • EUCAST. (2025). Antifungal Resistance Testing. [Link]

  • Garcia-Effron, G., et al. (2025). Identification and antifungal susceptibility patterns of reference yeast strains to novel and conventional agents. Journal of Clinical Microbiology. [Link]

  • Gökahmetoğlu, S., et al. (2025). Antifungal Susceptibility of Candida Species: Colorimetric Method. Journal of Medical Microbiology. [Link]

  • Chika, E. (2023). Standard Quality Control Strains for Antibiogram. Microbiology Class. [Link]

Sources

experimental design for herbicidal screening of novel compounds

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Topic: Experimental Design for High-Throughput and In-Planta Screening of Novel Herbicidal Compounds

Audience: Researchers, scientists, and professionals in agrochemical discovery and development.

Introduction: The Imperative for Novel Herbicide Discovery

The escalating challenge of herbicide-resistant weeds poses a significant threat to global food security. The continuous evolution of resistance to existing herbicide modes of action (MoA) necessitates a robust and innovative discovery pipeline for novel compounds. A successful herbicide discovery program is built upon a tiered, systematic screening strategy designed to efficiently identify and characterize promising lead molecules from vast chemical libraries.

This guide provides a comprehensive framework for the experimental design of herbicidal screening, from initial high-throughput screens to confirmatory in-planta assays. The protocols and principles outlined herein are designed to ensure scientific rigor, data integrity, and the efficient allocation of resources in the pursuit of the next generation of weed management solutions. The emphasis is not merely on the procedural steps but on the underlying scientific rationale that transforms a simple screen into a powerful discovery engine.

The Herbicide Discovery Cascade: A Multi-Tiered Approach

The process of identifying a novel herbicide is best visualized as a funnel, where a large number of compounds are evaluated in progressively more complex and resource-intensive assays. This tiered approach ensures that only the most promising candidates advance, maximizing efficiency and the probability of success.

Herbicidal_Screening_Funnel A Primary Screening (10,000s - 100,000s compounds) B Secondary Screening (100s - 1,000s hits) A->B Hit Confirmation (Phenotypic & In-Planta) C Tertiary Screening (10s - 100s leads) B->C Potency & Selectivity (Dose-Response) D Lead Optimization & Field Trials (<10 candidates) C->D MoA & Early Toxicology Post_Emergence_Workflow cluster_0 A 1. Seed Sowing & Germination (10-14 days) B 2. Plant Thinning (Select uniform seedlings) A->B C 3. Compound Formulation & Application (Foliar Spray) B->C D 4. Greenhouse Incubation (14-21 days) C->D E 5. Data Collection (Visual Injury & Biomass) D->E F 6. Dose-Response Analysis (Calculate GR50) E->F

Caption: Workflow for a typical post-emergence herbicide efficacy trial.

Step-by-Step Methodology:

  • Plant Growth: Sow seeds of selected species (see Table 1) in pots containing a standard potting mix. Grow in a controlled environment (greenhouse or growth chamber) with a 16h/8h day/night cycle, 25°C/20°C temperature, and adequate watering.

  • Seedling Selection: Once plants reach a specific growth stage (e.g., two-to-three leaf stage, typically 10-14 days after sowing), thin them to a uniform number per pot (e.g., 2-3 plants).

  • Compound Preparation: Formulate the test compound for application. This typically involves dissolving the compound in a solvent (e.g., acetone) with a surfactant to ensure adhesion and penetration of the leaf cuticle.

  • Application: Apply the formulation as a fine mist using a track sprayer, which ensures a uniform and reproducible application rate (e.g., 200-400 L/ha). Leave an unsprayed pot of each species as a negative (untreated) control.

  • Incubation: Return the plants to the greenhouse for 14-21 days. Observe the development of phytotoxic symptoms such as chlorosis, necrosis, or growth malformation.

  • Assessment:

    • Visual Injury Rating: Score plants on a scale of 0% (no effect) to 100% (complete plant death) relative to the untreated control.

    • Biomass Measurement: Harvest the above-ground plant tissue, place it in a labeled paper bag, and dry it in an oven at 60°C for 72 hours. Weigh the dried biomass.

  • Data Analysis: Calculate the percent growth reduction relative to the untreated control. For compounds showing significant activity, proceed to a dose-response study.

Dose-Response and Potency Determination

To quantify the potency of a confirmed hit, a dose-response experiment is conducted. The compound is applied at a range of concentrations (typically a 6- to 8-point serial dilution). The resulting data is used to calculate the GR₅₀ (Growth Reduction 50%) or IC₅₀ (Inhibition Concentration 50%), which is the concentration of the compound required to cause a 50% reduction in plant growth or biomass. This is a critical metric for comparing the potency of different compounds.

Part 3: Ensuring Data Integrity and Trustworthiness

The reliability of any screening campaign hinges on its design and the implementation of proper controls. A self-validating protocol incorporates quality control metrics at every stage.

Essential Controls
  • Negative (Untreated) Control: Plants treated only with the solvent/formulation blank. This represents 0% injury and is the baseline for all comparisons.

  • Positive Control: A commercial herbicide with a known MoA and efficacy on the test species. This validates that the assay system is responsive and performing as expected.

  • Replication: Each treatment (compound at a specific concentration) should be replicated at least 3-4 times to ensure the results are statistically significant and not due to random variation.

Statistical Validation: The Z-Factor

For high-throughput screens, the Z-factor is a statistical metric used to evaluate the quality of the assay itself. It measures the separation between the positive and negative control distributions.

Formula: Z' = 1 - (3 * (σ_p + σ_n)) / |μ_p - μ_n|

Where:

  • μ_p and σ_p are the mean and standard deviation of the positive control.

  • μ_n and σ_n are the mean and standard deviation of the negative control.

Table 2: Interpretation of Z-Factor Values

Z-Factor ValueAssay QualityInterpretation
> 0.5ExcellentLarge separation between controls; a highly reliable assay.
0 - 0.5AcceptableThe assay is suitable for screening but may have some variability.
< 0UnacceptableThe control signals overlap too much; the assay is unreliable.

An assay with a Z-factor consistently above 0.5 is considered robust and suitable for making high-confidence decisions about which compounds to advance.

Conclusion

The experimental designs and protocols detailed in this guide provide a validated pathway for the identification and characterization of novel herbicidal compounds. By integrating high-throughput phenotypic screening with systematic in-planta confirmation, researchers can efficiently navigate the discovery funnel. The emphasis on robust controls, statistical validation, and a clear understanding of the scientific rationale behind each step is paramount to building a trustworthy and productive herbicide discovery program capable of addressing the critical agricultural challenges of the future.

References

  • Title: Herbicide resistance: a growing problem and what we can do about it. Source: Pest Management Science URL: [Link]

  • Title: Whole-plant phenotypic screening for discovery of novel herbicides. Source: Pest Management Science URL: [Link]

  • Title: Duckweed as a model system for investigating the phytotoxicity and mode of action of herbicides. Source: Journal of Agricultural and Food Chemistry URL: [Link]

  • Title: A high-throughput imaging and image analysis system for in vitro screening of herbicides. Source: Pest Management Science URL: [Link]

  • Title: Pre-emergence versus post-emergence herbicides for weed control in corn. Source: Weed Technology URL: [Link]

  • Title: The dose-response curve in herbicide research. Source: Weed Science URL: [Link]

  • Title: A simple statistical parameter for use in evaluation and validation of high-throughput screening assays. Source: Journal of Biomolecular Screening URL: [Link]

Application Notes and Protocols for Developing Assays for Ketol-Acid Reductoisomerase (KARI) Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Ketol-Acid Reductoisomerase as a Prime Target for Novel Antimicrobials and Herbicides

Ketol-acid reductoisomerase (KARI), also known as acetohydroxyacid isomeroreductase (EC 1.1.1.86), is a critical enzyme in the biosynthetic pathway of branched-chain amino acids (BCAAs) such as valine, leucine, and isoleucine.[1] This pathway is essential for the viability of bacteria, fungi, and plants, but is notably absent in animals, who must obtain these essential amino acids from their diet. This metabolic distinction establishes KARI as a highly attractive target for the development of novel antibiotics, antifungals, and herbicides with potentially high selectivity and low toxicity to mammals.[2][3]

KARI is a bifunctional enzyme that catalyzes a two-step reaction: an Mg²⁺-dependent alkyl migration followed by an NADPH-dependent reduction of a keto group.[4] The enzyme converts substrates like (S)-2-acetolactate to (R)-2,3-dihydroxy-isovalerate.[1] Given its crucial role, the inhibition of KARI leads to the disruption of BCAA synthesis, ultimately resulting in cell death. This makes the development of robust and reliable assays for identifying and characterizing KARI inhibitors a cornerstone of drug discovery and development in this field.

This comprehensive guide provides detailed application notes and protocols for a suite of assays designed to measure KARI inhibition. We will delve into the principles behind each method, offer step-by-step experimental procedures, and provide insights into data analysis and potential pitfalls.

The KARI Catalytic Cycle: A Target for Inhibition

The catalytic mechanism of KARI involves a sophisticated two-step process within a single active site. Understanding this mechanism is fundamental to designing effective inhibitors and interpreting assay results.

KARI_Catalytic_Cycle cluster_reaction KARI Catalyzed Reaction Substrate (S)-2-Acetolactate Intermediate Intermediate (3-hydroxy-3-methyl-2-ketobutyrate) Substrate->Intermediate Isomerization (Alkyl Migration) Product (R)-2,3-dihydroxy-isovalerate Intermediate->Product Reduction NADP NADP+ Intermediate->NADP NADPH NADPH NADPH->Intermediate H⁻ transfer Mg Mg²⁺ Mg->Substrate KARI_E KARI Enzyme

Caption: The two-step reaction catalyzed by KARI.

I. Spectrophotometric Assay: The Workhorse for KARI Inhibition Studies

The most widely employed method for monitoring KARI activity is a continuous spectrophotometric assay that tracks the oxidation of the cofactor NADPH to NADP⁺.[5] This method is robust, relatively simple to implement, and amenable to a 96-well plate format for higher throughput.

Principle

The assay is based on the differential light absorption properties of the reduced and oxidized forms of the nicotinamide cofactor. NADPH has a characteristic absorbance maximum at 340 nm, whereas NADP⁺ does not absorb significantly at this wavelength. The KARI-catalyzed reduction of its substrate is directly coupled to the oxidation of NADPH. Therefore, the rate of the enzymatic reaction can be monitored by measuring the decrease in absorbance at 340 nm over time. The rate of NADPH oxidation is directly proportional to the KARI activity and can be calculated using the Beer-Lambert law (A = εcl), where the molar extinction coefficient (ε) of NADPH at 340 nm is 6220 M⁻¹cm⁻¹.

Spectrophotometric_Assay_Workflow A Prepare Assay Buffer and Reagents B Add Buffer, MgCl₂, NADPH, and Inhibitor to Cuvette/Plate A->B C Add KARI Enzyme and Pre-incubate B->C D Initiate Reaction with Substrate ((S)-2-acetolactate) C->D E Monitor Absorbance Decrease at 340 nm D->E F Calculate Initial Velocity (v) E->F G Determine % Inhibition and IC₅₀ F->G

Caption: Workflow for the spectrophotometric KARI inhibition assay.

Detailed Protocol

Materials and Reagents:

  • Purified KARI enzyme

  • Assay Buffer: 100 mM Tris-HCl, pH 8.0

  • Magnesium Chloride (MgCl₂): 1 M stock solution

  • NADPH: 10 mM stock solution in assay buffer (store at -20°C, protected from light)

  • (S)-2-acetolactate: 100 mM stock solution in assay buffer (store at -20°C)

  • Test inhibitor compounds dissolved in a suitable solvent (e.g., DMSO)

  • UV-transparent 96-well plates or quartz cuvettes

  • Spectrophotometer capable of reading absorbance at 340 nm with temperature control

Procedure:

  • Reaction Mixture Preparation: In a 96-well plate or cuvette, prepare the reaction mixture with the following final concentrations:

    • 100 mM Tris-HCl, pH 8.0

    • 10 mM MgCl₂

    • 0.2 mM NADPH

    • Varying concentrations of the test inhibitor. Include a vehicle control (e.g., DMSO) without the inhibitor.

  • Enzyme Addition and Pre-incubation: Add the purified KARI enzyme to the reaction mixture to a final concentration that yields a linear decrease in absorbance over a few minutes. The optimal enzyme concentration should be determined empirically. For some inhibitors, a pre-incubation step of the enzyme with the inhibitor and cofactors may be necessary to achieve maximal inhibition, especially for slow-binding inhibitors.[6]

  • Reaction Initiation: Start the reaction by adding the substrate, (S)-2-acetolactate, to a final concentration of 10 mM.

  • Data Acquisition: Immediately begin monitoring the decrease in absorbance at 340 nm at a constant temperature (e.g., 25°C or 37°C) for 3-5 minutes. Record the absorbance at regular intervals (e.g., every 15 seconds).

  • Data Analysis:

    • Calculate the initial reaction velocity (v) from the linear portion of the absorbance vs. time plot.

    • Determine the percent inhibition for each inhibitor concentration using the formula: % Inhibition = [1 - (v_inhibited / v_uninhibited)] * 100

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Data Presentation
Inhibitor Concentration (µM)Initial Velocity (ΔA₃₄₀/min)% Inhibition
0 (Control)0.1500
0.10.12516.7
10.08046.7
100.03576.7
1000.01093.3

II. Fluorescence-Based Assay: A High-Sensitivity Alternative

Fluorescence-based assays offer several advantages over spectrophotometric methods, including higher sensitivity, lower sample consumption, and suitability for ultra-high-throughput screening (uHTS).[7][8] For KARI, a fluorescence assay can be designed to detect either the consumption of NADPH or the production of NADP⁺.

Principle

Several strategies can be employed for a fluorescence-based KARI assay:

  • Intrinsic Fluorescence of NADPH: Similar to the spectrophotometric assay, the intrinsic fluorescence of NADPH (excitation ~340 nm, emission ~460 nm) can be monitored.[9][10] The decrease in fluorescence upon its conversion to the non-fluorescent NADP⁺ is proportional to KARI activity. This method is straightforward but can be susceptible to interference from fluorescent compounds.

  • Coupled Enzymatic Assay with a Fluorescent Probe: A more robust approach involves a coupled enzyme system where the NADP⁺ produced by KARI is used in a subsequent reaction to generate a fluorescent product. For instance, NADP⁺ can be recycled back to NADPH by an enzyme like malic enzyme, and the subsequent production of a downstream product can be linked to the generation of a fluorescent signal using a pro-fluorescent substrate.[11]

  • Fluorescent Probes for NADP⁺/NADPH: The development of specific fluorescent probes that respond to changes in the NADP⁺/NADPH ratio offers a direct and sensitive detection method.[1][12][13][14][15] These probes can exhibit an increase or decrease in fluorescence upon binding to either NADP⁺ or NADPH.

Fluorescence_Assay_Principle cluster_intrinsic Intrinsic Fluorescence cluster_coupled Coupled Assay cluster_probe Fluorescent Probe A NADPH (Fluorescent) B NADP⁺ (Non-fluorescent) A->B KARI Activity C NADP⁺ D Pro-fluorescent Substrate C->D Coupling Enzyme E Fluorescent Product D->E F NADP⁺/NADPH Ratio G Fluorescent Probe F->G H Change in Fluorescence G->H

Caption: Principles of fluorescence-based assays for KARI.

Detailed Protocol (Intrinsic Fluorescence Method)

Materials and Reagents:

  • Same as for the spectrophotometric assay, but with the addition of black, opaque 96- or 384-well plates suitable for fluorescence measurements.

  • Fluorescence microplate reader with appropriate excitation and emission filters (e.g., Ex: 340 nm, Em: 460 nm).

Procedure:

  • Assay Setup: The reaction is set up similarly to the spectrophotometric assay in a black microplate.

  • Fluorescence Reading:

    • Take an initial fluorescence reading (T₀) immediately after adding the substrate.

    • Incubate the plate at the desired temperature for a set period (e.g., 30-60 minutes).

    • Take a final fluorescence reading (T_final).

  • Data Analysis:

    • The change in fluorescence (ΔF = F_T₀ - F_T_final) is proportional to the enzyme activity.

    • Calculate percent inhibition and IC₅₀ values as described for the spectrophotometric assay.

III. Isothermal Titration Calorimetry (ITC): A Label-Free, Direct Measurement of Enzyme Kinetics

Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique that directly measures the heat changes associated with biochemical reactions.[16][17] It is a label-free method that can provide a complete thermodynamic and kinetic profile of enzyme activity and inhibition in a single experiment.[6][18][19]

Principle

ITC measures the heat released or absorbed during an enzymatic reaction in real-time. As the KARI-catalyzed reaction is either exothermic or endothermic, its rate can be directly monitored by the power required to maintain a constant temperature in the sample cell. By titrating the substrate into a solution of the enzyme, a complete Michaelis-Menten curve can be generated, from which kinetic parameters like Kₘ and k_cat can be determined. For inhibition studies, the inhibitor can be included in the enzyme solution, and the changes in the kinetic parameters can be used to determine the inhibition constant (Kᵢ) and the mode of inhibition.

ITC_Workflow A Prepare Enzyme and Substrate Solutions in Matched Buffer B Load Enzyme (with/without Inhibitor) into ITC Cell A->B C Load Substrate into Syringe A->C D Perform a Series of Injections of Substrate into the Cell B->D C->D E Monitor Heat Flow (Power) as a Function of Time D->E F Integrate Peaks to Determine Heat Rate (dQ/dt) E->F G Plot Heat Rate vs. Substrate Concentration F->G H Fit Data to Michaelis-Menten Equation to Determine Kₘ and k_cat G->H I Determine Kᵢ and Mode of Inhibition H->I

Caption: Workflow for ITC-based KARI inhibition studies.

Detailed Protocol

Materials and Reagents:

  • Purified KARI enzyme

  • Substrate ((S)-2-acetolactate)

  • Cofactors (NADPH, MgCl₂)

  • Test inhibitor

  • Dialysis buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Isothermal Titration Calorimeter

Procedure:

  • Sample Preparation: Dialyze the enzyme and prepare the substrate and inhibitor solutions in the same dialysis buffer to minimize heats of dilution.

  • ITC Experiment Setup:

    • Load the KARI enzyme solution (containing NADPH, MgCl₂, and the inhibitor at a fixed concentration) into the ITC sample cell.

    • Load the substrate solution into the injection syringe.

  • Titration: Perform a series of small injections of the substrate into the enzyme solution.

  • Data Acquisition: The instrument records the heat flow as a function of time.

  • Data Analysis:

    • The raw data is integrated to obtain the heat rate for each injection.

    • The heat rate is plotted against the substrate concentration.

    • The data is fitted to the Michaelis-Menten equation to determine the apparent Kₘ and V_max in the presence of the inhibitor.

    • By performing the experiment at different inhibitor concentrations, the inhibition constant (Kᵢ) and the mode of inhibition (competitive, non-competitive, or uncompetitive) can be determined by analyzing the changes in Kₘ and V_max.

IV. Data Analysis and Interpretation: Determining Inhibitor Potency and Mechanism

Regardless of the assay platform used, the ultimate goal is to determine the potency and mechanism of action of the KARI inhibitors.

IC₅₀ Determination

The half-maximal inhibitory concentration (IC₅₀) is the concentration of an inhibitor that causes a 50% reduction in the activity of the enzyme. It is a common measure of inhibitor potency. The IC₅₀ value is determined by fitting the dose-response data to a sigmoidal curve using non-linear regression analysis.

Determining the Mode of Inhibition

To understand how an inhibitor interacts with KARI, it is crucial to determine its mode of inhibition. This is typically done by measuring the enzyme kinetics at various substrate and inhibitor concentrations and analyzing the data using double-reciprocal plots (Lineweaver-Burk plots) or by fitting the data to different inhibition models.

  • Competitive Inhibition: The inhibitor binds to the same active site as the substrate. In this case, V_max remains unchanged, while Kₘ increases.

  • Non-competitive Inhibition: The inhibitor binds to a site other than the active site, affecting the enzyme's catalytic efficiency. Here, V_max decreases, while Kₘ remains unchanged.

  • Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex. Both V_max and Kₘ decrease.

  • Mixed Inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex. Both V_max and Kₘ are affected.

V. Troubleshooting and Considerations for Assay Validation

Robust and reliable assay data is paramount for making informed decisions in a drug discovery program. It is essential to be aware of potential sources of error and interference.

Common Sources of Assay Interference
  • Compound Fluorescence: In fluorescence-based assays, the intrinsic fluorescence of test compounds can interfere with the signal. A counterscreen in the absence of the enzyme can help identify such compounds.[20]

  • Compound Aggregation: At high concentrations, some compounds can form aggregates that non-specifically inhibit enzymes.[20][21] Including a non-ionic detergent like Triton X-100 in the assay buffer can often mitigate this issue.

  • Redox-Active Compounds: Compounds that can reduce or oxidize NADPH/NADP⁺ independently of the enzyme will interfere with the assay readout.

  • Contaminants in Reagents: Contamination of assay components can lead to spurious results.[22] It is crucial to use high-purity reagents and to run appropriate controls.

Assay Validation

A self-validating system is crucial for trustworthy results. Key validation parameters include:

  • Z'-factor: For high-throughput screening, a Z'-factor between 0.5 and 1.0 indicates a robust assay with a good signal window.

  • Reproducibility: The assay should yield consistent results across different days and by different operators.

  • Linearity: The enzyme concentration and reaction time should be within a range where the reaction rate is linear.

Summary of Known KARI Inhibitors

A number of inhibitors targeting KARI have been identified, ranging from transition-state analogs to compounds discovered through high-throughput screening.

InhibitorChemical StructureTarget OrganismKᵢ / IC₅₀Reference
IpOHA (N-hydroxy-N-isopropyloxamate)Mycobacterium tuberculosisKᵢ = 97.7 nM[23]
Hoe704 (2-dimethylphosphinoyl-2-hydroxyacetate)PlantPotent inhibitor[3]
Compound 1f (a pyrimidinedione derivative)Mycobacterium tuberculosisKᵢ = 23.3 nM[2][4]
NSC116565 Mycobacterium tuberculosisKᵢ = 95.4 nM[24]
MMV553002 (hydrolyzed product) Mycobacterium tuberculosisKᵢ = 531 nM[24]

Note: Chemical structures are simplified representations. Please refer to the cited literature for detailed structures.

Conclusion

The development of effective inhibitors of ketol-acid reductoisomerase holds significant promise for addressing the growing challenges of antibiotic resistance and the need for new herbicides. The selection of an appropriate assay methodology is a critical step in this process. The classic spectrophotometric assay provides a reliable and accessible platform for initial screening and characterization. For higher sensitivity and throughput, fluorescence-based assays are an excellent alternative. For in-depth mechanistic studies and to obtain a comprehensive thermodynamic and kinetic profile of inhibitor binding, Isothermal Titration Calorimetry is an invaluable tool. By understanding the principles behind each of these assays and implementing them with careful attention to detail and validation, researchers can confidently identify and characterize novel KARI inhibitors, paving the way for the development of the next generation of antimicrobials and herbicides.

References

  • A Ketol‐Acid Reductoisomerase Inhibitor That Has Antituberculosis and Herbicidal Activity. Chemistry – A European Journal. [Link]

  • A Ketol-Acid Reductoisomerase Inhibitor That Has Antituberculosis and Herbicidal Activity. PubMed. [Link]

  • The recent development of fluorescent probes for the detection of NADH and NADPH in living cells and in vivo. PubMed. [Link]

  • A Ketol-Acid Reductoisomerase Inhibitor That Has Antituberculosis and Herbicidal Activity. ResearchGate. [Link]

  • The recent development of fluorescent probes for the detection of NADH and NADPH in living cells and in vivo. ResearchGate. [Link]

  • Design, Synthesis and Herbicidal Activity of Ketol-acid Reductoisomerase Inhibitors. Chinese Journal of Pesticide Science. [Link]

  • Discovery, Synthesis and Evaluation of a Ketol-Acid Reductoisomerase Inhibitor. PubMed. [Link]

  • NADP+/NADPH Assay Kit (Fluorometric). Cell Biolabs, Inc.. [Link]

  • Inhibition of Mt KARI by compounds 14 and 16. ResearchGate. [Link]

  • Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. PubMed Central. [Link]

  • Analogues of the Herbicide, N-Hydroxy-N-isopropyloxamate, Inhibit Mycobacterium tuberculosis Ketol-Acid Reductoisomerase and Their Prodrugs Are Promising Anti-TB Drug Leads. ACS Publications. [Link]

  • Design, Synthesis, and Evaluation of Ketol-Acid Reductoisomerase Inhibitors: Potential Anti-Tuberculosis Drug Leads. UQ eSpace. [Link]

  • Determining enzyme kinetics via isothermal titration calorimetry. PubMed. [Link]

  • High-Throughput Screening For The Discovery Of Enzyme Inhibitors. University of Bath's research portal. [Link]

  • Designing and Development of novel Mycobacterium tuberculosis Ketol-acid reductoisomerase Inhibitors. International Journal. [Link]

  • High-Throughput Screening For The Discovery Of Enzyme Inhibitors. ResearchGate. [Link]

  • Identification of Compounds That Interfere with High‐Throughput Screening Assay Technologies. PubMed Central. [Link]

  • High-Throughput Screening for the Discovery of Enzyme Inhibitors. PubMed. [Link]

  • KARI and its inhibitors. ResearchGate. [Link]

  • Miniaturized High-Throughput Fluorescent Assay for Conversion of NAD(P)H to NAD(P). PubMed Central. [Link]

  • Isothermal Titration Calorimetry Used to Characterize Enzyme Kinetics. Biocompare. [Link]

  • An isothermal calorimetry assay for determining steady state kinetic and enzyme inhibition parameters for SARS-CoV-2 3CL-proteas. bioRxiv. [Link]

  • Development of a Fluorescent NADPH Assay. ResearchGate. [Link]

  • Isothermal Titration Calorimetry Enables Rapid Characterization of Enzyme Kinetics and Inhibition for the Human Soluble Epoxide Hydrolase. ACS Publications. [Link]

  • Development of a fluorescence-based assay for RecBCD activity using functional data analysis and design of experiments. RSC Publishing. [Link]

  • Errors and artifacts in coupled spectrophotometric assays of enzyme activity. PubMed. [Link]

  • MDH Assay Enzyme Hints & Tips. University of San Diego. [Link]

  • A novel microplate-based HPLC-fluorescence assay for determination of NADPH-cytochrome P450 reductase activity. PubMed. [Link]

  • Recent Advances in Design of Fluorescence-based Assays for High-throughput Screening. PubMed Central. [Link]

  • Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Semantic Scholar. [Link]

  • Identification of Inhibitor Concentrations to Efficiently Screen and Measure Inhibition Ki Values against Solute Carrier Transporters. NIH. [Link]

  • Inhibitors – Knowledge and References. Taylor & Francis. [Link]

Sources

Application Notes & Protocols: A Framework for the In Vitro Evaluation of 2,2-Dichloro-1-(4-ethoxyphenyl)cyclopropanecarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Rationale and Strategic Approach

The compound 2,2-Dichloro-1-(4-ethoxyphenyl)cyclopropanecarboxylic acid, hereafter designated Cpd-DCECA, presents a unique structural motif for investigation. The presence of a cyclopropane ring, a feature found in numerous biologically active molecules, suggests potential for specific enzyme interactions or unique metabolic pathways.[1] Notably, related cyclopropane carboxylic acid structures have been implicated in mechanisms such as the inhibition of mitochondrial fatty acid β-oxidation, a critical consideration for hepatic toxicity.[2] Furthermore, the 4-ethoxyphenyl group is a common feature in ligands for nuclear receptors, including the Peroxisome Proliferator-Activated Receptors (PPARs), which are key regulators of glucose and lipid homeostasis.[3][4]

This document outlines a strategic, tiered approach to the initial in vitro characterization of Cpd-DCECA. The goal is not merely to generate data, but to build a comprehensive profile that informs on the compound's therapeutic potential and potential liabilities. We will proceed through three core stages:

  • Foundational Cytotoxicity Assessment: To define the therapeutic window and establish safe concentration ranges for subsequent, more sensitive assays.

  • Metabolic Stability Profiling: To predict the compound's pharmacokinetic fate and understand its potential for rapid elimination in vivo.

  • Mechanistic Target Inquiry: To investigate a plausible mechanism of action based on structural analogy, focusing on PPARγ activation.

This guide is designed for researchers, scientists, and drug development professionals, providing not just protocols, but the causal logic behind key experimental choices to ensure robust and interpretable results.

Part 1: Foundational Cytotoxicity Assessment

Expertise & Experience: Before any mechanistic or target-based assay can be interpreted, one must first understand the concentrations at which the compound begins to induce general cellular stress or death. Running assays at overtly cytotoxic concentrations can lead to misleading artifacts, confounding specific target effects with non-specific toxicity. Therefore, a primary cytotoxicity screen across one or more relevant cell lines is a non-negotiable first step in the profiling cascade.[5][6] We will employ two complementary assays to assess different aspects of cell health: metabolic activity (MTT) and cell membrane integrity (LDH).

Experimental Workflow: Cytotoxicity Screening

G cluster_prep Cell Preparation cluster_treat Compound Treatment cluster_assay Endpoint Assays cluster_analysis Data Analysis prep Seed cells (e.g., HepG2) in 96-well plates incubate Incubate 24h for cell attachment prep->incubate treat Treat cells with Cpd-DCECA (serial dilutions) incubate->treat controls Include Vehicle (0.5% DMSO) & Positive (Doxorubicin) Controls incubate2 Incubate for 48h assay_mtt MTT Assay: Add MTT reagent, incubate, solubilize formazan incubate2->assay_mtt assay_ldh LDH Assay: Collect supernatant, add LDH reaction mix incubate2->assay_ldh read Measure Absorbance (570nm for MTT, 490nm for LDH) assay_mtt->read assay_ldh->read calc Calculate % Viability vs. Vehicle read->calc ic50 Determine IC50 values (Non-linear regression) calc->ic50

Caption: General workflow for assessing the in vitro cytotoxicity of Cpd-DCECA.

Protocol 1A: MTT Cell Viability Assay
  • Principle: This colorimetric assay measures the metabolic activity of cells. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.[7]

  • Detailed Step-by-Step Methodology:

    • Cell Seeding: Seed human hepatocellular carcinoma cells (e.g., HepG2) into a 96-well flat-bottom plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

    • Compound Preparation: Prepare a 2X working stock of Cpd-DCECA by performing serial dilutions in complete growth medium. Start from a high concentration (e.g., 200 µM) down to a low concentration (e.g., 0.1 µM).

    • Cell Treatment: Carefully remove the old medium from the cells and add 100 µL of the 2X compound dilutions to the respective wells.

    • Controls:

      • Vehicle Control: Add medium containing the same final concentration of DMSO as the compound-treated wells (e.g., 0.5%) to at least six wells.

      • Positive Control: Add a known cytotoxic agent (e.g., Doxorubicin at its IC50 concentration) to verify assay performance.

      • Blank Control: Add medium without cells to determine background absorbance.

    • Incubation: Incubate the plate for 48 hours at 37°C, 5% CO₂.

    • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours.

    • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

    • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

    • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits cell viability by 50%) using non-linear regression analysis.[8]

  • Causality Note: The final DMSO concentration should not exceed 0.5% (v/v) to avoid solvent-induced cytotoxicity, which could confound the results for Cpd-DCECA.[7]

Data Presentation: Cytotoxicity Profile
Cell LineAssay TypeIncubation Time (h)Cpd-DCECA IC50 (µM) ± SDDoxorubicin IC50 (µM) ± SD
HepG2MTT48[Insert Value][Insert Value]
HepG2LDH48[Insert Value][Insert Value]
HEK293MTT48[Insert Value][Insert Value]

Part 2: Metabolic Stability Profiling

Expertise & Experience: A compound's therapeutic efficacy is profoundly influenced by its metabolic stability. Rapid metabolism by hepatic enzymes, primarily Cytochrome P450s (CYPs), can lead to low bioavailability and a short duration of action, necessitating higher or more frequent dosing.[9] Assessing metabolic stability early using human liver microsomes (HLM) provides critical data for predicting in vivo clearance.[10] This assay measures the rate of disappearance of the parent compound over time.

Experimental Workflow: Microsomal Stability Assay

G cluster_prep Reaction Preparation cluster_reaction Metabolic Reaction cluster_sampling Time-Course Sampling cluster_analysis Analysis & Calculation mix Prepare incubation mix: HLM + Phosphate Buffer preinc Pre-incubate mix at 37°C mix->preinc add_cpd Add Cpd-DCECA (1 µM final) preinc->add_cpd start_rxn Initiate reaction with NADPH regenerating system add_cpd->start_rxn t0 T=0 min start_rxn->t0 t5 T=5 min t15 T=15 min t30 T=30 min t60 T=60 min quench Quench aliquots at each time point with cold Acetonitrile + Internal Std. lcms Analyze samples by LC-MS/MS quench->lcms quant Quantify % Parent Remaining lcms->quant calc Calculate t½ and Intrinsic Clearance (CLint) quant->calc

Caption: Workflow for determining the metabolic stability of Cpd-DCECA.

Protocol 2: Human Liver Microsomal (HLM) Stability Assay
  • Principle: This assay quantifies the rate at which Cpd-DCECA is metabolized by the major drug-metabolizing enzymes present in HLMs. The reaction requires the cofactor NADPH. The concentration of the parent compound is measured at various time points using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[9]

  • Detailed Step-by-Step Methodology:

    • Reagent Preparation:

      • Prepare a phosphate buffer (100 mM, pH 7.4).

      • Prepare an NADPH regenerating solution (containing NADP+, glucose-6-phosphate, and G6P dehydrogenase).

      • Prepare a stock solution of Cpd-DCECA (e.g., 1 mM in DMSO).

    • Incubation Setup: In a microcentrifuge tube, combine HLM (final protein concentration 0.5 mg/mL) and phosphate buffer. Pre-incubate the mixture for 5 minutes at 37°C.

    • Reaction Initiation: Add Cpd-DCECA to the HLM mixture to achieve a final substrate concentration of 1 µM. Initiate the metabolic reaction by adding the NADPH regenerating solution.

    • Time-Course Sampling: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot (e.g., 50 µL) of the reaction mixture.

    • Reaction Quenching: Immediately add the aliquot to a collection plate or tube containing a 3-fold volume (150 µL) of ice-cold acetonitrile with a suitable internal standard to stop the reaction and precipitate the proteins.

    • Controls:

      • No-NADPH Control: Run a parallel incubation without the NADPH regenerating system to assess non-CYP mediated degradation.

      • Positive Controls: Include compounds with known metabolic fates: a high-turnover compound (e.g., Loperamide) and a low-turnover compound (e.g., Carbamazepine) to validate the assay system.[11]

    • Sample Processing: Centrifuge the quenched samples at 4,000 rpm for 20 minutes to pellet the precipitated protein. Transfer the supernatant to a new plate for analysis.

    • LC-MS/MS Analysis: Analyze the samples to quantify the remaining concentration of Cpd-DCECA relative to the internal standard.

    • Data Analysis: Plot the natural logarithm of the percentage of Cpd-DCECA remaining versus time. The slope of the linear regression line corresponds to the elimination rate constant (k). Calculate the half-life (t½ = 0.693/k) and the in vitro intrinsic clearance (CLint).[12]

  • Causality Note: The inclusion of an NADPH regenerating system is critical. It ensures a constant supply of the necessary cofactor for CYP enzymes, allowing for the accurate determination of metabolic rates throughout the incubation period.[9]

Data Presentation: Metabolic Stability Parameters
Compoundt½ (min)In Vitro CLint (µL/min/mg protein)
Cpd-DCECA[Insert Value][Insert Value]
Loperamide (High Turnover)[Insert Value][Insert Value]
Carbamazepine (Low Turnover)[Insert Value][Insert Value]

Part 3: Mechanistic Inquiry - PPARγ Transactivation Assay

Expertise & Experience: Based on the 4-ethoxyphenyl moiety, a structural feature present in known PPARγ agonists like Rosiglitazone, it is logical to investigate Cpd-DCECA's activity at this nuclear receptor.[13] PPARγ is a master regulator of adipogenesis and a key therapeutic target for type 2 diabetes.[3][4] A cell-based luciferase reporter gene assay is the gold standard for quantifying the activation of nuclear receptors. This assay directly measures the transcriptional consequences of ligand binding.[14]

Signaling Pathway: PPARγ-Mediated Gene Transcription

G cluster_cell Cell cluster_cyto Cytoplasm cluster_nuc Nucleus cpd Cpd-DCECA ppar PPARγ cpd->ppar Enters Cell & Binds Receptor complex PPARγ-RXR Heterodimer ppar->complex rxr RXR rxr->complex pxre PPRE (DNA Response Element) complex->pxre luc Luciferase Reporter Gene transcription Transcription pxre->transcription mrna Luciferase mRNA transcription->mrna protein Luciferase Protein mrna->protein light Light Emission (with substrate) protein->light

Caption: Ligand activation of PPARγ leading to reporter gene expression.

Protocol 3: PPARγ Luciferase Reporter Assay
  • Principle: This assay utilizes cells (e.g., HEK293T) co-transfected with two plasmids: one expressing the ligand-binding domain of human PPARγ fused to a Gal4 DNA-binding domain, and a second reporter plasmid containing a luciferase gene under the control of a Gal4 upstream activation sequence (UAS). When Cpd-DCECA binds to and activates the PPARγ chimera, it drives the expression of luciferase, which can be quantified by measuring light output after adding a substrate.[14]

  • Detailed Step-by-Step Methodology:

    • Cell Transfection: Co-transfect HEK293T cells with the PPARγ-Gal4 expression plasmid and the pGL4.35[UAS] luciferase reporter plasmid using a suitable transfection reagent.

    • Cell Seeding: After 24 hours, seed the transfected cells into a 96-well white, clear-bottom plate at a density of 20,000 cells per well. Allow cells to recover for another 24 hours.

    • Compound Treatment: Treat the cells with serial dilutions of Cpd-DCECA. Ensure all concentrations are well below the determined cytotoxic threshold (IC50).

    • Controls:

      • Vehicle Control: Treat cells with DMSO (final concentration 0.1%).

      • Positive Control: Treat cells with a known PPARγ full agonist (e.g., Rosiglitazone) to define the maximal response (100% activation).

    • Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.

    • Lysis and Luminescence Reading:

      • Remove the medium from the wells.

      • Add a commercial luciferase assay reagent (which lyses the cells and contains the luciferin substrate) to each well according to the manufacturer's instructions.

      • Measure the luminescence signal using a plate-reading luminometer.

    • Data Analysis: Normalize the raw luminescence units to the vehicle control. Plot the normalized response against the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value (the concentration that elicits 50% of the maximal response).

  • Causality Note: Using a chimeric receptor (PPARγ-LBD fused to Gal4-DBD) and a synthetic promoter (UAS) isolates the transcriptional activity to the ligand-binding event itself, minimizing confounding effects from the compound interacting with other cellular transcription factors or native DNA response elements.

Data Presentation: PPARγ Agonist Activity
CompoundAgonist ActivityEC50 (µM) ± SDMax Activation (% of Rosiglitazone)
Cpd-DCECA[Full/Partial/None][Insert Value][Insert Value]
RosiglitazoneFull Agonist[Insert Value]100%

Summary and Forward Look

The integrated application of these three protocols provides a robust initial assessment of this compound. The cytotoxicity data will define the compound's therapeutic index, the metabolic stability assay will inform its drug-like properties and potential for in vivo use, and the PPARγ transactivation assay will provide a first look into a plausible and therapeutically relevant mechanism of action.

Positive results, such as low cytotoxicity, moderate to high metabolic stability, and potent PPARγ activation, would strongly justify advancing Cpd-DCECA to the next stage of preclinical development. This would include selectivity profiling against other PPAR isoforms (α and δ), assessment in secondary functional assays (e.g., adipocyte differentiation), and eventual progression to in vivo models of metabolic disease.

References

  • Benchchem. (2025). Application Notes and Protocols for In Vitro Cytotoxicity Assays of Novel Compounds. Benchchem.
  • Bioivt. (2025). How to Conduct an In Vitro Metabolic Stability Study. Bioivt.
  • Benchchem. (2025). Application Notes and Protocols for In-Vitro Cytotoxicity Assays of Novel Bioactive Compounds. Benchchem.
  • Sun, N., Lei, C., Jin, J., & Ke, W. (2013). Synthesis and Biological Activities of 2,2-Dichloro-1-(4-ethoxyphenyl)-N-Substituted Phenyl Cyclopropanecarboxamide. ResearchGate.
  • Greene, N., et al. (2025). Using in vitro cytotoxicity assay to aid in compound selection for in vivo safety studies. ResearchGate.
  • Kosheeka. (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Kosheeka.
  • Thermo Fisher Scientific. (n.d.). In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes. Thermo Fisher Scientific.
  • Christensen, K. B., et al. (2019). Development of an In Vitro Screening Platform for the Identification of Partial PPARγ Agonists as a Source for Antidiabetic Lead Compounds. MDPI.
  • Greene, N., et al. (2010). Using an in vitro cytotoxicity assay to aid in compound selection for in vivo safety studies. Bioorganic & Medicinal Chemistry Letters.
  • Sun, N. -B., et al. (2013). Synthesis and Biological Activities of 2,2-Dichloro-1-(4-ethoxyphenyl)-N-Substituted Phenyl Cyclopropanecarboxamide. Asian Journal of Chemistry.
  • Prous, J. (n.d.). In vitro profile of selected PPARγ agonists. ResearchGate.
  • Nassar, A. F., et al. (2007). An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software. NIH National Center for Biotechnology Information.
  • WuXi AppTec. (2023). How to Study Slowly Metabolized Compounds Using In Vitro Models. WuXi AppTec.
  • Springer Nature Experiments. (n.d.). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Springer Nature.
  • Li, Y., et al. (2020). Discovery of Novel Peroxisome Proliferator-Activated Receptor α (PPARα) Agonists by Virtual Screening and Biological Evaluation. ACS Publications.
  • Wikipedia. (n.d.). PPAR agonist. Wikipedia.
  • Wang, Y., et al. (2024). Identification of Novel PPARγ Partial Agonists Based on Virtual Screening Strategy: In Silico and In Vitro Experimental Validation. NIH National Center for Biotechnology Information.
  • Liu, X., et al. (2022). Synthesis, crystal structure, herbicidal activity and mode of action of new cyclopropane-1,1-dicarboxylic acid analogues. PubMed.
  • Moura, N., et al. (n.d.). Cyclopropane Derivatives and their Diverse Biological Activities. Docentes FCT NOVA.
  • Obach, R. S. (2000). Metabolic, idiosyncratic toxicity of drugs: overview of the hepatic toxicity induced by the anxiolytic, panadiplon. PubMed.

Sources

Application Notes and Protocols for 2,2-Dichloro-1-(4-ethoxyphenyl)cyclopropanecarboxylic Acid in Crop Protection Research

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking the Potential of a Novel Cyclopropane Scaffold

The relentless pursuit of novel and effective crop protection agents is a cornerstone of global food security. Within this landscape, the cyclopropane moiety has emerged as a privileged scaffold, present in a diverse array of biologically active molecules, from natural products to synthetic pesticides.[1] This document provides a comprehensive guide to the potential applications and experimental evaluation of 2,2-Dichloro-1-(4-ethoxyphenyl)cyclopropanecarboxylic acid, a compound of significant interest for the development of new-generation herbicides, fungicides, and insecticides.

While research on the parent carboxylic acid is nascent, studies on its derivatives, particularly amide analogs, have revealed promising moderate fungicidal and insecticidal activities, alongside some herbicidal potential.[2][3][4] This suggests that the core 2,2-dichloro-1-(4-ethoxyphenyl)cyclopropane structure is a valuable pharmacophore for agrochemical discovery. These application notes are designed to provide researchers with the foundational knowledge and detailed protocols to explore the full spectrum of this compound's bioactivity.

Postulated Mechanisms of Action: A Multi-Target Hypothesis

The precise molecular targets of this compound are yet to be definitively elucidated. However, based on the known activities of structurally related compounds, we can propose several plausible mechanisms of action that warrant investigation.

Herbicidal Activity: Targeting Amino Acid Biosynthesis

A potential herbicidal mode of action for cyclopropane-containing compounds is the inhibition of essential amino acid biosynthesis. For instance, certain cyclopropane-1,1-dicarboxylic acid analogues have been identified as inhibitors of ketol-acid reductoisomerase (KARI), a key enzyme in the branched-chain amino acid pathway in plants.[5][6]

Hypothesized Herbicidal Signaling Pathway

Herbicidal_Signaling_Pathway Compound 2,2-Dichloro-1-(4-ethoxyphenyl) cyclopropanecarboxylic acid KARI Ketol-Acid Reductoisomerase (KARI) Compound->KARI Inhibition BCAA Branched-Chain Amino Acid (Val, Leu, Ile) Biosynthesis KARI->BCAA Catalysis Protein_Synthesis Protein Synthesis Inhibition BCAA->Protein_Synthesis Essential for Plant_Growth Inhibition of Plant Growth & Development Protein_Synthesis->Plant_Growth Leads to

Caption: Hypothesized inhibition of KARI by the compound, disrupting amino acid synthesis and plant growth.

Insecticidal Activity: A Pyrethroid-like Neurotoxic Effect

The cyclopropane ring is a hallmark of pyrethroid insecticides, which are potent neurotoxins in insects.[2][7] These compounds act by modulating the function of voltage-gated sodium channels in neuronal membranes, leading to persistent nerve excitation, paralysis, and death.[3][5] It is plausible that this compound or its metabolites could exhibit a similar mode of action.

Proposed Insecticidal Mechanism of Action

Insecticidal_Mechanism Compound 2,2-Dichloro-1-(4-ethoxyphenyl) cyclopropanecarboxylic acid VGSC Voltage-Gated Sodium Channels (Insect Neuron) Compound->VGSC Modulation Na_Influx Prolonged Na+ Influx VGSC->Na_Influx Causes Depolarization Persistent Membrane Depolarization Na_Influx->Depolarization Leads to Paralysis Paralysis and Death Depolarization->Paralysis Results in

Caption: Postulated neurotoxic action via modulation of insect voltage-gated sodium channels.

Fungicidal Activity: Disruption of Fungal Cell Integrity

The fungicidal properties observed in derivatives suggest a potential disruption of fungal cell processes. While the specific target is unknown, possibilities include inhibition of cell wall biosynthesis, disruption of cell membrane integrity, or interference with essential metabolic pathways, similar to how triazole fungicides inhibit sterol production.[6]

Experimental Protocols for Bioactivity Screening

The following protocols are designed as a starting point for the comprehensive evaluation of this compound. Researchers should adapt these methodologies based on their specific target organisms and available resources.

Protocol 1: Herbicidal Activity Assessment

This protocol outlines a tiered approach for evaluating the herbicidal efficacy of the test compound, from initial in vitro screening to whole-plant assays.

1.1. In Vitro Seed Germination and Seedling Growth Assay

  • Objective: To determine the effect of the compound on seed germination and early seedling growth of representative monocot and dicot species (e.g., Lolium rigidum and Arabidopsis thaliana).

  • Materials:

    • Test compound stock solution (e.g., 10 mg/mL in DMSO).

    • Sterile agar medium (0.8% w/v) in petri dishes.

    • Seeds of target plant species.

    • Growth chamber with controlled light and temperature.

  • Procedure:

    • Prepare a dilution series of the test compound in the molten agar medium to achieve final concentrations ranging from 1 µM to 1000 µM. Include a solvent control (DMSO) and a negative control (no compound).

    • Pour the agar into sterile petri dishes and allow to solidify.

    • Aseptically place a defined number of seeds (e.g., 10-20) onto the surface of the agar in each dish.

    • Seal the petri dishes and incubate in a growth chamber under appropriate conditions (e.g., 16h light/8h dark cycle, 22°C).

    • After 7-14 days, measure the germination rate, root length, and shoot length for each treatment.

    • Calculate the half-maximal effective concentration (EC₅₀) for each parameter.

1.2. Whole Plant Post-Emergence Assay

  • Objective: To evaluate the post-emergence herbicidal activity of the compound on young plants.

  • Materials:

    • Test compound formulation (e.g., emulsifiable concentrate).

    • Young, healthy plants of target weed species (e.g., at the 2-4 leaf stage).

    • Spray chamber or hand-held sprayer.

    • Greenhouse with controlled environmental conditions.

  • Procedure:

    • Prepare spray solutions of the test compound at various concentrations (e.g., 10, 100, 1000 g a.i./ha). Include a formulation blank and an untreated control.

    • Uniformly spray the plants to the point of runoff.

    • Transfer the treated plants to a greenhouse and maintain under optimal growth conditions.

    • Visually assess phytotoxicity symptoms (e.g., chlorosis, necrosis, growth inhibition) at 3, 7, and 14 days after treatment (DAT) using a rating scale (e.g., 0 = no effect, 100 = complete kill).

    • Determine the GR₅₀ (the concentration required to cause a 50% reduction in plant growth) or the minimum effective dose.

Workflow for Herbicidal Activity Screening

Herbicidal_Screening_Workflow Start Start: Compound Synthesis and Formulation In_Vitro In Vitro Screening (Seed Germination & Seedling Growth) Start->In_Vitro EC50 Determine EC₅₀ Values In_Vitro->EC50 Whole_Plant Whole Plant Assay (Post-emergence) EC50->Whole_Plant Active Compounds GR50 Determine GR₅₀ Values Whole_Plant->GR50 MOA_Studies Mechanism of Action Studies (e.g., KARI inhibition assay) GR50->MOA_Studies Potent Compounds End End: Lead Candidate MOA_Studies->End

Caption: A streamlined workflow for the systematic evaluation of herbicidal potential.

Protocol 2: Fungicidal Activity Assessment

This protocol describes methods to assess the in vitro and in vivo fungicidal activity of the test compound against economically important plant pathogenic fungi.

2.1. In Vitro Mycelial Growth Inhibition Assay

  • Objective: To determine the direct inhibitory effect of the compound on the mycelial growth of target fungi (e.g., Botrytis cinerea, Fusarium oxysporum).

  • Materials:

    • Test compound stock solution (e.g., 10 mg/mL in DMSO).

    • Potato Dextrose Agar (PDA) medium.

    • Actively growing cultures of target fungi.

    • Sterile petri dishes.

    • Incubator.

  • Procedure:

    • Prepare PDA medium amended with the test compound at various concentrations (e.g., 0.1, 1, 10, 100 µg/mL). Include a solvent control and a negative control.

    • Pour the amended PDA into sterile petri dishes.

    • Place a mycelial plug (e.g., 5 mm diameter) from the edge of an actively growing fungal culture onto the center of each PDA plate.

    • Incubate the plates at the optimal growth temperature for the fungus (e.g., 25°C) in the dark.

    • Measure the colony diameter at regular intervals until the fungal growth in the control plates reaches the edge of the dish.

    • Calculate the percentage of mycelial growth inhibition and determine the EC₅₀ value.

2.2. In Vivo Protective and Curative Assays

  • Objective: To evaluate the ability of the compound to protect plants from fungal infection and to cure existing infections.

  • Materials:

    • Test compound formulation.

    • Healthy host plants (e.g., tomato, cucumber).

    • Spore suspension of the target fungus.

    • Humid chamber.

  • Procedure (Protective Assay):

    • Spray the host plants with the test compound formulation at different concentrations.

    • After 24 hours, inoculate the treated plants with a spore suspension of the target fungus.

    • Place the inoculated plants in a humid chamber to promote infection.

    • After an appropriate incubation period, assess the disease severity based on the percentage of leaf area infected.

  • Procedure (Curative Assay):

    • Inoculate the host plants with a spore suspension of the target fungus.

    • After 24-48 hours, spray the infected plants with the test compound formulation.

    • Assess the disease severity as described for the protective assay.

Protocol 3: Insecticidal Activity Assessment

This protocol provides methods for evaluating the contact and ingestion toxicity of the test compound against common agricultural insect pests.

3.1. Contact Toxicity Bioassay (Topical Application)

  • Objective: To determine the direct contact toxicity of the compound to target insects (e.g., aphids, caterpillars).

  • Materials:

    • Test compound solutions in a suitable solvent (e.g., acetone).

    • Microsyringe or microapplicator.

    • Healthy, uniform-sized insects.

    • Ventilated containers for holding treated insects.

  • Procedure:

    • Anesthetize the insects (e.g., with CO₂).

    • Apply a small, precise volume (e.g., 1 µL) of the test solution to the dorsal thorax of each insect.

    • Treat control groups with solvent only.

    • Place the treated insects in ventilated containers with a food source.

    • Record mortality at 24, 48, and 72 hours after treatment.

    • Calculate the lethal dose (LD₅₀) value.

3.2. Ingestion Toxicity Bioassay (Leaf Disc Method)

  • Objective: To assess the toxicity of the compound when ingested by chewing insects (e.g., larvae of Spodoptera spp.).

  • Materials:

    • Test compound solutions.

    • Leaf discs from a suitable host plant.

    • Petri dishes lined with moist filter paper.

  • Procedure:

    • Prepare a series of dilutions of the test compound.

    • Dip leaf discs into each dilution for a set time (e.g., 10 seconds) and allow them to air dry.

    • Dip control leaf discs in solvent only.

    • Place one treated leaf disc in each petri dish.

    • Introduce one insect larva into each dish.

    • Record mortality and the amount of leaf area consumed after 24, 48, and 72 hours.

    • Calculate the lethal concentration (LC₅₀) value.

Data Presentation and Interpretation

For each assay, it is crucial to collect and analyze the data systematically. The following table provides a template for summarizing the bioactivity data.

Bioactivity Assay Type Test Organism Parameter Value
HerbicidalSeed GerminationArabidopsis thalianaEC₅₀ (µM)TBD
HerbicidalWhole PlantLolium rigidumGR₅₀ (g a.i./ha)TBD
FungicidalMycelial GrowthBotrytis cinereaEC₅₀ (µg/mL)TBD
InsecticidalContact ToxicityAphidsLD₅₀ (µ g/insect )TBD
InsecticidalIngestion ToxicitySpodoptera larvaeLC₅₀ (µg/mL)TBD

TBD: To Be Determined

Conclusion and Future Directions

This compound represents a promising starting point for the development of novel crop protection agents. The protocols outlined in this document provide a robust framework for its systematic evaluation. Future research should focus on:

  • Synthesis of Analogs: To explore the structure-activity relationships (SAR) and optimize the potency and selectivity of the scaffold.

  • Mechanism of Action Studies: To definitively identify the molecular targets and pathways affected by the compound.

  • Crop Safety and Environmental Fate: To assess the potential impact on non-target organisms and the environment.

By employing a rigorous and multi-faceted experimental approach, the full potential of this intriguing cyclopropane derivative in sustainable agriculture can be realized.

References

  • Sun, N. -B.; Lei, C.; Jin, J. -Z.; Ke, W. Synthesis and Biological Activities of 2,2-Dichloro-1-(4-Ethoxyphenyl)-N-Substituted Phenyl Cyclopropanecarboxamide. Asian Journal of Chemistry2013 , 25, 4071-4073. [Link]

  • Soderlund, D. M. Molecular mechanisms of pyrethroid insecticide neurotoxicity: Recent advances. Arch. Toxicol.2012 , 86, 165–181. [Link]

  • Sun, N.-B.; Jin, J.-Z.; Lei, C.; Ke, W. Synthesis, Structure and Biological Activities of 2,2-Dichloro-1-(4-ethoxyphenyl)- cyclopropanyl Substituted Piperidin-1-yl Ketone. Asian Journal of Chemistry2013 , 25, 7015-7018. [Link]

  • Bradberry, S. M.; Cage, S. A.; Proudfoot, A. T.; Vale, J. A. Poisoning due to pyrethroids. Toxicol. Rev.2005 , 24, 93–106. [Link]

  • Pest Control Supplies. Synthetic Pyrethroids: A brief introduction. 2022 . [Link]

  • U.S. Environmental Protection Agency. Pyrethrins and Pyrethroids. 2016 . [Link]

  • Kaur, R.; Kumar, R.; Kumar, M. Laboratory bioassay methods to assess the insecticide toxicity against insect pests-A review. Journal of Entomology and Zoology Studies2017 , 5, 1827-1832. [Link]

  • Bidaud, A.-L.; Schwarz, P.; Herbreteau, G.; Dannaoui, E. Techniques for the Assessment of In Vitro and In Vivo Antifungal Combinations. J. Fungi2021 , 7, 134. [Link]

  • Min, L.-J.; Shen, Z.-H.; Bajsa-Hirschel, J.; Cantrell, C. L.; Han, L.; Hua, X.-W.; Liu, X.-H.; Duke, S. O. Synthesis, crystal structure, herbicidal activity and mode of action of new cyclopropane-1,1-dicarboxylic acid analogues. Pestic. Biochem. Physiol.2022 , 188, 105228. [Link]

  • Pierce, J. B. A Method of Evaluating Herbicide Combinations and Determining Herbicide Synergism. Weed Science1975 , 23, 20-25. [Link]

  • Abdallah, S. What are the protocols for using agricultural insect pests in a research study? ResearchGate2018 . [Link]

  • Liu, Y.; Wu, X.; Li, F.; Qin, D.; Gao, X.; Wu, G.; Qin, X. Insecticidal activity of monoamide compounds from Humulus scandens against Spodoptera frugiperda. Front. Plant Sci.2025 , 16, 1573810. [Link]

  • Vandavasi, J. K.; Wood, B. R.; Park, J. E.; Deiters, A. Cyclopropanation. Wikipedia2023 . [Link]

  • Wessjohann, L. A.; Brandt, W.; Thiemann, T. Biosynthesis and Metabolism of Cyclopropane Rings in Natural Compounds. Chem. Rev.2003 , 103, 1625–1648. [Link]

  • Pierce, J. B. Reactions of Cyclopropane and Cyclobutane. Pharmaguideline2023 . [Link]

  • Pierce, J. B. Pyrethroid. Wikipedia2023 . [Link]

  • Tourte, V.; Schoonbeek, H.-J.; De Costa, C.; Garcion, C.; Navarro, L. A Rapid and Simple Bioassay Method for Herbicide Detection. J. Biomater. Nanobiotechnol.2011 , 2, 559-563. [Link]

  • Bureau of Land Management. Protocol for Identifying, Evaluating, and Using New Herbicides. 2007 . [Link]

  • Scribd. Insecticidal Protocol. 2023 . [Link]

  • Sala, R.; G. D. A. Cyclopropane Derivatives and their Diverse Biological Activities. ResearchGate2014 . [Link]

Sources

Application Notes and Protocols: Formulation of Cyclopropanecarboxylic Acid Derivatives for Biological Testing

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Cyclopropanecarboxylic acid and its derivatives represent a valuable class of compounds in drug discovery, prized for the unique conformational constraints and metabolic stability imparted by the cyclopropyl moiety.[1][2] However, the translation of these promising molecules from synthesis to meaningful biological evaluation is critically dependent on their effective formulation. Poor aqueous solubility, a common challenge with many drug candidates, can severely limit bioavailability and lead to inaccurate or misleading results in both in vitro and in vivo assays.[3][4][5]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and protocols for formulating cyclopropanecarboxylic acid derivatives. It moves beyond a simple recitation of steps to explain the causality behind experimental choices, ensuring a robust and scientifically sound approach to formulation development for biological testing.

I. Pre-formulation Studies: The Foundation of Rational Formulation Design

Before any formulation work begins, a thorough pre-formulation study is essential to characterize the physicochemical properties of the new chemical entity (NCE).[6][7][8][9][10][11][12][13] This foundational stage provides the necessary data to make informed decisions about the most appropriate formulation strategy.

Core Physicochemical Characterization

A critical first step is to understand the inherent properties of the cyclopropanecarboxylic acid derivative.[11] Key parameters to be determined include:

  • Aqueous Solubility: This is arguably the most critical parameter. Solubility should be assessed across a physiologically relevant pH range (e.g., pH 1.2 to 7.4) to mimic conditions in the gastrointestinal tract.[4][11]

  • pKa: The dissociation constant (pKa) will determine the ionization state of the carboxylic acid group at different pH values, which in turn significantly influences solubility and permeability.

  • LogP/LogD: The partition coefficient (LogP) and distribution coefficient (LogD) provide a measure of the compound's lipophilicity. This is crucial for predicting its ability to cross biological membranes and for selecting appropriate solubilization strategies.[7]

  • Solid-State Properties: Characterization of the solid form (e.g., crystalline vs. amorphous, polymorphism) is important as it can impact dissolution rate and stability.[6]

Protocol 1: pH-Dependent Aqueous Solubility Determination

Objective: To determine the kinetic solubility of a cyclopropanecarboxylic acid derivative at various pH values.

Materials:

  • Cyclopropanecarboxylic acid derivative powder

  • Phosphate-buffered saline (PBS) at pH 7.4

  • Citrate buffer at pH 4.5

  • HCl buffer at pH 1.2

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate

  • Plate shaker

  • UV-Vis plate reader or HPLC-UV

Procedure:

  • Prepare a 10 mM stock solution of the test compound in 100% DMSO.

  • In a 96-well plate, add 198 µL of each buffer (pH 1.2, 4.5, and 7.4) to triplicate wells.

  • Add 2 µL of the 10 mM DMSO stock solution to each well to achieve a final concentration of 100 µM.

  • Seal the plate and shake at room temperature for 2 hours.

  • Analyze the plate using a UV-Vis plate reader at a predetermined wavelength or by HPLC-UV to determine the concentration of the dissolved compound. The concentration in wells without precipitation represents the kinetic solubility.

II. Strategic Formulation Approaches

Based on the pre-formulation data, a suitable formulation strategy can be selected. The primary goal is to develop a stable and safe dosage form that ensures adequate drug exposure for the intended biological assay.[8][14][15]

A. Simple Aqueous Solutions and the Pitfalls of Co-solvents

For derivatives with sufficient aqueous solubility, a simple solution in a buffered aqueous vehicle is the most straightforward approach. However, many cyclopropanecarboxylic acid derivatives will exhibit poor solubility, necessitating the use of co-solvents.

Dimethyl Sulfoxide (DMSO): A Common but Cautious Choice

DMSO is a powerful and widely used solvent in biological research due to its ability to dissolve a broad range of hydrophobic compounds.[16] However, its use is not without significant caveats.

  • Cellular Effects: DMSO can make cell membranes more permeable and at higher concentrations, can induce cell differentiation, inhibit cell growth, or even cause cytotoxicity.[16][17][18][19] It is crucial to include a vehicle control (DMSO alone) in all experiments to account for these potential effects.[20]

  • Assay Interference: DMSO can interfere with certain assay signals, such as in Surface Plasmon Resonance (SPR).[17]

Recommendation: When using DMSO, the final concentration in the assay medium should be kept as low as possible, typically below 0.5% (v/v), and its effects on the specific cell line or assay system should be empirically determined.[16]

B. pH Adjustment

For acidic compounds like cyclopropanecarboxylic acid derivatives, solubility can often be increased by adjusting the pH of the formulation vehicle.[21] By raising the pH above the compound's pKa, the carboxylic acid group will be deprotonated to the more soluble carboxylate form.

Considerations:

  • Physiological Compatibility: The final pH of the formulation must be compatible with the biological system being tested.

  • Precipitation Risk: Upon administration or dilution into a medium with a different pH, the compound may precipitate out of solution.

C. Complexation with Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic interior cavity.[22][] They can encapsulate poorly water-soluble molecules, like cyclopropanecarboxylic acid derivatives, forming inclusion complexes that have significantly enhanced aqueous solubility.[5][22][][24][25]

  • Types of Cyclodextrins: Beta-cyclodextrin (β-CD) and its derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutyl ether-β-cyclodextrin (SBE-β-CD), are commonly used in pharmaceutical formulations due to their improved solubility and safety profiles.[5][]

Workflow for Formulation Strategy Selection

Caption: Decision-making workflow for selecting an appropriate formulation strategy.

Protocol 2: Formulation with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

Objective: To prepare a stock solution of a poorly soluble cyclopropanecarboxylic acid derivative using HP-β-CD for enhanced solubility.

Materials:

  • Cyclopropanecarboxylic acid derivative

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Sterile, purified water

  • Vortex mixer

  • Sonicator

Procedure:

  • Prepare a 20% (w/v) solution of HP-β-CD in sterile, purified water.

  • Accurately weigh the cyclopropanecarboxylic acid derivative and add it to the HP-β-CD solution to achieve the desired final concentration.

  • Vortex the mixture vigorously for 5-10 minutes.

  • Sonicate the mixture in a bath sonicator for 15-30 minutes, or until the compound is fully dissolved.

  • Visually inspect the solution for any undissolved particles. If necessary, filter through a 0.22 µm syringe filter.

  • This stock solution can then be diluted into the appropriate cell culture medium or buffer for the biological assay.

D. Lipid-Based Formulations

For highly lipophilic derivatives, lipid-based formulations can be an effective strategy, particularly for oral delivery.[26][27][28][29] These systems can enhance solubility and improve absorption from the gastrointestinal tract.[26][29] Examples include:

  • Oil Solutions: The compound is dissolved in a pharmaceutically acceptable oil (e.g., medium-chain triglycerides).[29]

  • Self-Emulsifying Drug Delivery Systems (SEDDS): These are mixtures of oils, surfactants, and co-solvents that spontaneously form fine emulsions upon gentle agitation in an aqueous medium.[27][29]

III. Analytical Methods for Formulation Analysis

Once a formulation has been prepared, it is crucial to analytically verify the concentration and assess the stability of the cyclopropanecarboxylic acid derivative.

A. Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is the most common and reliable method for quantifying the concentration of the active pharmaceutical ingredient (API) in a formulation.[30] A validated HPLC method should be developed to ensure accuracy and precision.

Protocol 3: HPLC Analysis of a Formulated Cyclopropanecarboxylic Acid Derivative

Objective: To determine the concentration of a cyclopropanecarboxylic acid derivative in a prepared formulation.

Materials:

  • HPLC system with UV detector

  • C18 reversed-phase column

  • Acetonitrile (ACN), HPLC grade

  • Formic acid or trifluoroacetic acid (TFA)

  • Purified water, HPLC grade

  • Formulated sample

  • Reference standard of the cyclopropanecarboxylic acid derivative

Procedure:

  • Method Development: Develop a reversed-phase HPLC method capable of separating the analyte from any excipients or degradation products. A typical mobile phase might consist of a gradient of water with 0.1% formic acid and acetonitrile.

  • Calibration Curve: Prepare a series of calibration standards of the reference compound in the mobile phase. Inject the standards and construct a calibration curve by plotting peak area versus concentration.[30]

  • Sample Preparation: Dilute the formulated sample with the mobile phase to a theoretical concentration that falls within the range of the calibration curve.[30]

  • Analysis: Inject the prepared sample onto the HPLC system.

  • Quantification: Determine the concentration of the cyclopropanecarboxylic acid derivative in the sample by comparing its peak area to the calibration curve.[30]

B. Stability Assessment

The chemical stability of the formulated derivative must be evaluated to ensure that it does not degrade under the storage and experimental conditions.[31][32][33] Carboxylic acids can be susceptible to degradation pathways such as decarboxylation.[31][33]

Stability-Indicating HPLC Method: The HPLC method used for quantification should be "stability-indicating," meaning it can resolve the parent compound from any potential degradation products. Forced degradation studies (e.g., exposure to acid, base, heat, light, and oxidation) can be performed to demonstrate this.

IV. Summary and Best Practices

The successful formulation of cyclopropanecarboxylic acid derivatives for biological testing is a systematic process that relies on a thorough understanding of the compound's physicochemical properties.

Parameter Significance in Formulation Development
Aqueous Solubility Determines the need for solubility enhancement techniques.
pKa Influences pH-dependent solubility and selection of buffers.
LogP/LogD Guides the choice between aqueous and lipid-based formulations.
Stability Ensures the integrity of the compound throughout the experiment.

Workflow for Analytical Quality Control

Caption: Quality control workflow for formulated cyclopropanecarboxylic acid derivatives.

By adhering to the principles and protocols outlined in this guide, researchers can develop robust and reliable formulations, thereby ensuring the generation of high-quality, reproducible data in their biological evaluations of novel cyclopropanecarboxylic acid derivatives.

References

  • Porter, C. J. H., Pouton, C. W., Cuine, J. F., & Charman, W. N. (2008). Lipid-Based Formulations for Oral Drug Delivery: Effects on Drug Absorption and Metabolism. Current Drug Metabolism, 9(8), 685-703.

  • Pouton, C. W., & Porter, C. J. H. (2008). Formulation of lipid-based delivery systems for oral administration: Materials, methods and strategies. Advanced Drug Delivery Reviews, 60(6), 625-637.

  • Tan, S. L., et al. (2018). Tableting lipid-based formulations for oral drug delivery: a case study with silica nanoparticle-lipid-mannitol hybrid microparticles. Journal of Pharmacy and Pharmacology, 70(2), 187-197.

  • Sharma, P., & Jain, A. (2016). A REVIEW ON PHARMACEUTICAL PREFORMULATION STUDIES IN FORMULATION AND DEVELOPMENT OF NEW DRUG MOLECULES. International Journal of Pharmaceutical Sciences and Research, 7(6), 2295-2304.

  • Singh, B., & Beg, S. (2014). Optimizing oral drug delivery using lipid based formulations. Journal of Pharmaceutical Investigation, 44(2), 131-145.

  • Creative Biolabs. (n.d.). Preformulation Development. Retrieved from

  • Shaikh, J., et al. (2013). Oral Lipid Based Drug Delivery System (LBDDS): Formulation, Characterization and Application: A Review. Current Drug Delivery, 10(4), 431-443.

  • Pharmapproach.com. (n.d.). Preformulation Studies: A Foundation for Dosage Form Development. Retrieved from

  • Pharma Focus Europe. (n.d.). Pre-Formulation Studies and Analytical Techniques. Retrieved from

  • UPM Pharmaceuticals. (n.d.). Importance of Preformulation Studies In Drug Development. Retrieved from

  • Stella, V. J., & He, Q. (1997). U.S. Patent No. 5,646,131. Washington, DC: U.S. Patent and Trademark Office.

  • Elder, D. P. (2021). A Review of the Main Considerations for Formulation Development in Preclinical Toxicology Studies. International Journal of Toxicology, 40(6), 551-556.

  • Al-Hamidi, H., & Edwards, A. A. (2018). Solubilization of 2-Acetoxy-Benzencarboxylic Acid Using Beta Cyclodextrins. American Journal of Analytical Chemistry, 9(11), 549-560.

  • Singh, S., & Handa, T. (2015). Preclinical Formulations: Insight, Strategies, and Practical Considerations. The AAPS Journal, 17(4), 875-890.

  • Altasciences. (n.d.). CONSIDERATIONS TO ACHIEVE OPTIMAL PRECLINICAL FORMULATION AND DRUG PRODUCT MANUFACTURE. Retrieved from

  • DuPont Nutrition & Biosciences. (2020). Formulating Immediate-Release Tablets for Poorly Soluble Drugs. Pharmaceutical Technology.

  • Singh, M., & Kumar, L. (2020). Preclinical Drug Development Process: Formulation and Development Aspects. In Drug Development Life Cycle. IntechOpen.

  • Grass, M. (2017). Formulation Selection and in-vitro Screening for Oral Bioavailability Enhancement. Webcast.

  • Elder, D. P. (2021). A Review of the Main Considerations for Formulation Development in Preclinical Toxicology Studies. Semantic Scholar.

  • Ketone Pharma. (2024). Environmental Impact and Disposal of Cyclopropanecarboxylic Acid. Retrieved from

  • Kumar, S., & Singh, A. (2010). Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. Pharmaceutical Technology, 34(8), 40-49.

  • Fadhilah, A. A. (n.d.). Drug Stability Testing Importance. Scribd.

  • CymitQuimica. (n.d.). CAS 1759-53-1: Cyclopropanecarboxylic acid. Retrieved from

  • Shinde, G., & et al. (2012). Formulation Tactics for the Delivery of Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences and Research, 3(3), 670-681.

  • Kumar, A., Sahoo, S. K., & Padhee, K. (2025). Formulation strategies for poorly soluble drugs. ResearchGate.

  • Eltemur, D., et al. (2020). Improved Detection and Quantification of Cyclopropane Fatty Acids via Homonuclear Decoupling Double Irradiation NMR Methods. Molecules, 25(11), 2588.

  • Ueda, H., et al. (2023). Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers. Molecular Pharmaceutics, 20(10), 5038-5049.

  • Quora. (2017). What effects does DMSO have on cell assays? Retrieved from

  • Biology Stack Exchange. (2017). Why is a DMSO-only Control Important? [closed]. Retrieved from

  • ChemicalBook. (n.d.). Cyclopropanecarboxylic acid | 1759-53-1. Retrieved from

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2020). The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability. Pharmaceutics, 12(5), 394.

  • Taylor & Francis Online. (2000). The use of dimethylsulfoxide as a vehicle in cell culture experiments using ovarian carcinoma cell lines. In Vitro Cellular & Developmental Biology - Animal, 36(5), 312-314.

  • BOC Sciences. (n.d.). Cyclodextrin Solutions for API Solubility Boost. Retrieved from

  • Giebułtowicz, J., et al. (2024). Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study. International Journal of Molecular Sciences, 25(9), 5064.

  • Moskot, M., et al. (2019). The Role of Dimethyl Sulfoxide (DMSO) in Gene Expression Modulation and Glycosaminoglycan Metabolism in Lysosomal Storage Disorders on an Example of Mucopolysaccharidosis. International Journal of Molecular Sciences, 20(3), 695.

  • Lubrizol. (n.d.). Excipients for Solubility Enhancement: Enabling Oral and Injectable Formulations. Retrieved from

  • ResearchGate. (2015). Can I use Cyclodextrin to improve the solubility of a compound? Retrieved from

  • El-Aila, H. J. (2005). Enantioselective Gas Chromatographic Analysis of Cyclopropane Derivatives. Chromatographia, 61(3-4), 103-111.

  • RSquareL. (n.d.). CHEMICAL STABILITY OF DRUGS. Retrieved from

  • Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical Research, 21(2), 201-230.

  • BenchChem. (2025). Application Note: Analytical Methods for the Quantification of Diphenylcyclopropenone in Pharmaceutical Formulations. Retrieved from

  • Martínez, J. J. (n.d.). Decarboxylation in drug stability. QSAR ANALYTICS.

  • Pharmlabs. (n.d.). Excipients. Retrieved from

  • Wikipedia. (n.d.). Cyclopropanecarboxylic acid. Retrieved from

  • Fisher Scientific. (n.d.). Cyclopropanecarboxylic acids and derivatives. Retrieved from

  • CPHI Online. (n.d.). Excipients for Oral Health products | Dow. Retrieved from

  • ResearchGate. (n.d.). Overview of metabolic pathways of carboxylic-acid-containing drugs. Retrieved from

  • A-level Chemistry. (n.d.). Inductive Effect and Qualitative Tests for Carboxylic Acids, Amide and Ester. Retrieved from

  • PubMed. (2004). One-pot Synthesis and Chiral Analysis of Cyclopropane Derivatives. Chirality, 16(7), 483-488.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,2-Dichloro-1-(4-ethoxyphenyl)cyclopropanecarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,2-Dichloro-1-(4-ethoxyphenyl)cyclopropanecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate and optimize this multi-step synthesis. Here, we address common experimental challenges with in-depth, mechanistically grounded solutions and provide robust protocols to enhance yield and purity.

Synthesis Overview & Core Challenges

The synthesis of this compound is typically a two-step process. The first, and most critical, step is the dichlorocyclopropanation of 4-ethoxystyrene. This reaction is commonly achieved via phase transfer catalysis (PTC), where dichlorocarbene (:CCl₂) is generated in situ from chloroform and a strong base. The second step involves the hydrolysis of the resulting cyclopropyl intermediate to the final carboxylic acid product.

The primary challenges impacting the final yield often arise during the dichlorocarbene generation and its subsequent reaction. These include inefficient carbene formation, undesirable side reactions, and difficulties in product isolation.

Overall Reaction Workflow

Synthesis_Workflow cluster_0 Step 1: Dichlorocyclopropanation cluster_1 Step 2: Hydrolysis A 4-Ethoxystyrene E 1-(4-Ethoxyphenyl)-2,2-dichlorocyclopropane (Intermediate) A->E B Chloroform (CHCl3) B->E C Aqueous NaOH (50%) C->E D Phase Transfer Catalyst (PTC) D->E Catalyst F Intermediate E->F Isolation & Purification (Optional) I 2,2-Dichloro-1-(4-ethoxyphenyl) cyclopropanecarboxylic acid (Final Product) F->I G Base (e.g., NaOH/KOH) G->I H Acid Workup (e.g., HCl) H->I Neutralization

Caption: Overall workflow for the two-step synthesis.

Troubleshooting Guide: Dichlorocyclopropanation (Step 1)

This section addresses the most common issues encountered during the initial cyclopropanation reaction.

Problem 1: Low or No Conversion of 4-Ethoxystyrene

A stalled reaction is often traced back to the generation of dichlorocarbene or the efficiency of the phase transfer system.

Possible Causes & Solutions:

  • Ineffective Phase Transfer Catalyst (PTC): The catalyst is crucial for transporting the hydroxide ion (or its equivalent) into the organic phase to deprotonate chloroform, initiating carbene formation.[1]

    • Solution: Benzyltriethylammonium chloride (BTEAC or TEBA) is a commonly used and effective catalyst for dichlorocarbene additions.[1][2] If using other catalysts, ensure they are stable in strong alkaline media. For particularly stubborn reactions, consider multi-site phase transfer catalysts which can offer higher reactivity.[3]

  • Insufficiently Concentrated Base: The deprotonation of chloroform is an equilibrium process. A high concentration of base is required to drive the reaction forward.

    • Solution: Use a 50% (w/w) aqueous solution of sodium hydroxide. This high concentration minimizes the amount of water in the organic phase, which can participate in side reactions.

  • Poor Mixing/Agitation: The reaction occurs at the interface between the aqueous and organic phases. Inefficient mixing leads to a low interfacial surface area, drastically reducing the reaction rate.

    • Solution: Employ vigorous mechanical stirring (e.g., 500-600 rpm) to create a fine emulsion.[1] This maximizes the interfacial area where the catalyst can shuttle ions between phases.

  • Low Reaction Temperature: While dichlorocarbene is highly reactive, its formation is temperature-dependent.

    • Solution: Maintain a reaction temperature between 40-50°C. An increase in temperature generally increases the reaction rate.[3] However, temperatures above this range can accelerate the decomposition of the carbene and chloroform.

Problem 2: Formation of Significant Byproducts/Tarry Materials

The appearance of dark coloration or a complex mixture of products by TLC/GC analysis points to side reactions.

Possible Causes & Solutions:

  • Dichlorocarbene Hydrolysis: Dichlorocarbene is highly electrophilic and can react with water or hydroxide ions, which is a primary decomposition pathway.[4]

    • Solution: Add the chloroform slowly to the reaction mixture using a syringe pump. This keeps the instantaneous concentration of dichlorocarbene low, favoring the reaction with the abundant alkene over decomposition pathways.

  • Reaction with the Hydroxyl Group in Unsaturated Alcohols: If the starting material contains unprotected hydroxyl groups, they can compete with the double bond for reaction with the dichlorocarbene.[4]

    • Solution: This is not an issue for 4-ethoxystyrene, but it is a critical consideration for other substrates. Ensure starting materials are free of alcoholic impurities.

  • Uncontrolled Exotherm: The reaction is exothermic. A rapid rise in temperature can lead to uncontrolled side reactions and polymerization.

    • Solution: Use an ice bath to manage the reaction temperature, especially during the addition of chloroform. Maintain the optimal temperature range of 40-50°C.[3]

Troubleshooting Decision Tree

Troubleshooting_Tree Start Reaction Issue Detected Q1 Low/No Conversion? Start->Q1 Q2 Significant Byproducts? Q1->Q2 No Sol_Mixing Increase Stirring Rate (>500 rpm) Q1->Sol_Mixing Yes Sol_Addition Slow Chloroform Addition (Use Syringe Pump) Q2->Sol_Addition Yes Sol_Base Verify Base Concentration (Use 50% NaOH) Sol_Mixing->Sol_Base Sol_Catalyst Check PTC Activity (Use fresh BTEAC) Sol_Base->Sol_Catalyst Sol_Temp_Low Increase Temperature (40-50°C) Sol_Catalyst->Sol_Temp_Low Sol_Temp_High Improve Temperature Control (Use Ice Bath) Sol_Addition->Sol_Temp_High Sol_Inert Run Under Inert Atmosphere (N2 or Argon) Sol_Temp_High->Sol_Inert

Sources

Technical Support Center: Purification of Dichlorinated Cyclopropane Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the purification of dichlorinated cyclopropane compounds. This guide is designed to provide practical, in-depth troubleshooting advice and answers to frequently asked questions. As a Senior Application Scientist, my goal is to combine established chemical principles with field-tested insights to help you navigate the unique challenges presented by this class of molecules.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification of dichlorinated cyclopropane compounds.

I. Issues in Column Chromatography

Question: Why am I observing co-elution of my desired dichlorinated cyclopropane product with impurities, even with a solvent system that shows good separation on TLC?

Answer: This is a common and frustrating issue. Several factors can cause a discrepancy between TLC and column performance:

  • On-Column Degradation: Dichlorinated cyclopropanes can be sensitive to the acidic nature of standard silica gel, leading to degradation or isomerization during chromatography.[1] What appears as a single spot on a quick TLC run might be a mixture of your product and its on-column degradation products in the collected fractions.[1]

    • Troubleshooting Protocol:

      • Test for Stability: Before running a column, spot your crude material on a TLC plate, and let it sit for an hour or two. Then, elute the plate and see if new spots have appeared. This can indicate compound instability on silica.[1]

      • Deactivate the Silica: If instability is suspected, you can use a less acidic stationary phase like alumina or deactivated silica gel. To deactivate silica, you can prepare a slurry with a small percentage of a base, like triethylamine (e.g., 1-2% in the eluent), or use commercially available deactivated silica.[1]

      • Alternative Stationary Phases: Consider using Florisil or reverse-phase silica for particularly sensitive compounds.[1][2]

  • Overloading the Column: Even with a good solvent system, overloading the column can lead to broad, overlapping bands.

    • Troubleshooting Protocol:

      • Rule of Thumb: A common guideline is to load no more than 1g of crude material per 10-20g of silica gel. This ratio may need to be adjusted based on the difficulty of the separation.

      • Dry Loading: For compounds that are not very soluble in the initial eluent, dry loading is recommended.[3] Dissolve your sample in a suitable solvent, adsorb it onto a small amount of silica gel (or Celite for very sensitive compounds), and evaporate the solvent until you have a free-flowing powder.[3] This powder can then be carefully added to the top of your packed column.[3]

Question: My dichlorinated cyclopropane product is not eluting from the column, or the recovery is very low. What could be the problem?

Answer: This issue often points to strong interactions with the stationary phase or decomposition.

  • Compound Decomposition: As mentioned, these compounds can be unstable on silica.[1]

    • Troubleshooting Protocol:

      • Check the First Fractions: It's possible the compound is much less polar than anticipated and came off in the solvent front.[1] Always check the first few fractions, even if you don't expect your product to elute so early.

      • Concentrate Fractions: Your compound may have eluted, but the fractions are too dilute to be detected by TLC.[1] Try concentrating the fractions where you expected to see your compound and re-running the TLC.[1][4]

      • Flush the Column: If you suspect the compound is still on the column, try flushing with a much more polar solvent (e.g., 100% ethyl acetate or even methanol) to see if you can recover any material.[4]

  • Incorrect Solvent System: Double-check that you prepared the solvent system correctly.[1] A simple mistake, like reversing the ratio of polar and nonpolar solvents, can lead to your compound remaining at the top of the column.[1]

II. Challenges in Distillation

Question: I am attempting to purify my dichlorinated cyclopropane by distillation, but I'm getting a low yield and suspect decomposition. How can I improve this?

Answer: Dichlorinated cyclopropanes can be thermally sensitive, and prolonged exposure to high temperatures can cause ring-opening or other rearrangements.[5][6]

  • Thermal Instability: The high temperatures required for atmospheric distillation can easily lead to decomposition.[7]

    • Troubleshooting Protocol:

      • Vacuum Distillation: Always use vacuum distillation to lower the boiling point of your compound, thereby reducing the required temperature.[7]

      • Minimize Residence Time: The longer the compound is exposed to heat, the greater the chance of decomposition. A system that minimizes the time the liquid is at a high temperature is ideal.[7]

      • Short-Path Distillation: For very sensitive or high-boiling point compounds, a short-path distillation apparatus (like a Kugelrohr) is highly recommended. The short distance between the evaporating and condensing surfaces minimizes the time the compound spends in the vapor phase at high temperatures.

III. Difficulties with Crystallization

Question: I am struggling to crystallize my dichlorinated cyclopropane product. It either oils out or remains in solution.

Answer: Successful crystallization depends on finding the right balance of solubility.[8]

  • Solvent Selection is Key: The ideal solvent system is one in which your compound is soluble at high temperatures but has low solubility at lower temperatures.[8]

    • Troubleshooting Protocol:

      • Systematic Solvent Screening: Test the solubility of your compound in a range of solvents with varying polarities (e.g., hexane, ethyl acetate, dichloromethane, methanol).

      • Two-Solvent System (Anti-Solvent Crystallization): If you can't find a single suitable solvent, a two-solvent system is often effective.[8] Dissolve your compound in a small amount of a "good" solvent (in which it is very soluble). Then, slowly add a "bad" solvent (an "anti-solvent" in which it is poorly soluble) until the solution becomes cloudy (the point of nucleation).[8] Gently warm the solution until it becomes clear again, and then allow it to cool slowly.

      • Slow Cooling and Evaporation: Rapid cooling often leads to the formation of oils or very small crystals.[8] Allow the solution to cool slowly to room temperature, and then transfer it to a refrigerator or freezer. Slow evaporation of the solvent can also promote crystal growth.[9]

  • Purity Issues: Highly impure samples are often difficult to crystallize.

    • Troubleshooting Protocol:

      • Pre-Purification: It may be necessary to first perform a quick column chromatography "plug" to remove baseline impurities before attempting crystallization.[2]

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in separating stereoisomers of dichlorinated cyclopropanes?

A1: The primary challenge is that stereoisomers (enantiomers and diastereomers) often have very similar physical properties, making them difficult to separate by standard techniques like distillation or simple chromatography.[10][11] For example, cis and trans isomers might be separable by careful column chromatography, but separating a racemic mixture into its individual enantiomers requires a chiral method.[10] This is often achieved by reacting the racemic mixture with a chiral resolving agent to form diastereomeric salts, which can then be separated by fractional crystallization due to their different solubilities.[10][12]

Q2: How can I assess the purity of my final dichlorinated cyclopropane product?

A2: A combination of analytical techniques is recommended for a comprehensive purity assessment.

  • Gas Chromatography (GC): Excellent for volatile and thermally stable compounds. A Flame Ionization Detector (FID) provides quantitative information, while a Mass Spectrometer (MS) can help identify impurities.[13][14][15]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for structural confirmation and can often reveal the presence of impurities. Quantitative NMR (qNMR) can be used for absolute purity determination.[13]

  • High-Performance Liquid Chromatography (HPLC): A versatile technique, especially for less volatile or thermally sensitive compounds.[14][15]

Q3: Are there specific safety precautions I should take when working with dichlorinated cyclopropanes?

A3: Yes. As with any halogenated organic compound, it is crucial to handle dichlorinated cyclopropanes in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for your specific compound for detailed handling and disposal information.

Visualizing the Troubleshooting Process

Chromatography Troubleshooting Workflow

cluster_yes_tlc TLC Separation is Good cluster_no_tlc TLC Separation is Poor start Poor Separation in Column Chromatography check_tlc Does TLC show good separation? start->check_tlc overloading Possible Overloading or On-Column Issue check_tlc->overloading Yes optimize_solvent Optimize Solvent System check_tlc->optimize_solvent No test_stability Test Compound Stability on Silica overloading->test_stability is_stable Is compound stable? test_stability->is_stable deactivate Use Deactivated Silica / Alumina is_stable->deactivate No reduce_load Reduce Sample Load is_stable->reduce_load Yes dry_load Use Dry Loading Technique reduce_load->dry_load try_different Try Different Solvent Systems (e.g., Toluene/Hexane, CH2Cl2/Hexane) optimize_solvent->try_different try_reverse Consider Reverse-Phase Chromatography try_different->try_reverse

Caption: Decision workflow for troubleshooting poor column chromatography separation.

Quantitative Data Summary

Purification TechniqueKey Parameters to OptimizeCommon Challenges
Flash Column Chromatography Stationary phase (silica, alumina), solvent system polarity, sample load.Co-elution of isomers, on-column decomposition, low recovery.[1]
Vacuum Distillation Pressure (vacuum level), temperature of heating mantle, condenser efficiency.Thermal decomposition, azeotrope formation.[7]
Crystallization Solvent/anti-solvent choice, cooling rate, concentration.Oiling out, formation of amorphous solid, poor crystal quality.[8][9]

References

  • An In-depth Technical Guide to the Stereoisomers of (2,2-dichloroethenyl)cyclopropane Compounds. Benchchem.
  • Troubleshooting Flash Column Chromatography. Department of Chemistry : University of Rochester.
  • Distillation of heat sensitive compounds. Google Patents.
  • Number of optical, geometrical and stereo isomers of 1,2-dichlorocyclopro.. Filo.
  • Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. ChemistryViews.
  • Troubleshooting Purification Methods. Sigma-Aldrich.
  • Troubleshooting Guide. Phenomenex.
  • troubleshooting column chromatography. Reddit.
  • Purification: Troubleshooting Flash Column Chromatography. Department of Chemistry : University of Rochester.
  • Confused between structural isomers versus stereoisomerism. Chemistry Stack Exchange.
  • Thermal Rearrangements of Cyclopropanes and Cyclobutanes.
  • A Comparative Guide to Analytical Methods for Determining the Purity of Iodocyclopropane. Benchchem.
  • A Comparative Guide to Analytical Methods for Determining the Purity of 2,5-Dichloropyrazine. Benchchem.
  • Detecting Dichloropropanols: A Guide to Analytical Methods. Benchchem.
  • The cyclopropene pyrolysis story. PubMed.
  • Crystallization. YouTube.
  • Separating Stereoisomers. YouTube.
  • Getting crystals your crystallographer will treasure: a beginner's guide. PMC - NIH.

Sources

Technical Support Center: Overcoming Solubility Challenges of 2,2-Dichloro-1-(4-ethoxyphenyl)cyclopropanecarboxylic acid in Bioassays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support hub for 2,2-Dichloro-1-(4-ethoxyphenyl)cyclopropanecarboxylic acid. This document provides researchers, scientists, and drug development professionals with a comprehensive guide to overcoming the solubility challenges associated with this compound in bioassay development. The inherent lipophilicity from its ethoxyphenyl and dichlorinated cyclopropane rings, combined with the ionizable carboxylic acid group, presents a unique formulation challenge. This guide offers a series of troubleshooting steps, detailed protocols, and scientific explanations to ensure reliable and reproducible experimental results.

Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My initial stock solution of this compound in DMSO precipitates when I add it to my aqueous assay buffer. What's happening and how can I fix it?

A1: This is a classic case of a compound "crashing out" of solution. While Dimethyl sulfoxide (DMSO) is an excellent organic solvent, its ability to keep a lipophilic compound dissolved dramatically decreases when it is diluted into an aqueous medium. The final concentration of DMSO in your assay is critical; many compounds will precipitate when the DMSO concentration falls below a certain threshold, often as low as 0.1-1% of the final volume.[1][2][3]

Troubleshooting Steps:

  • Calculate Final DMSO Concentration: First, determine the final percentage of DMSO in your assay. If it's above 1%, you risk solvent-induced artifacts and cytotoxicity.[3][4] Most cell-based assays tolerate DMSO up to 0.5% without significant effects.

  • Increase Stock Concentration: If your current DMSO level is acceptable, try making a more concentrated stock solution. This allows you to add a smaller volume to your assay, thereby reducing the final solvent concentration and the likelihood of precipitation.

  • Evaluate Co-Solvents: If a higher stock concentration isn't feasible, consider using a co-solvent system. Water-miscible organic solvents like ethanol, or glycols like polyethylene glycol (PEG), can be used in combination with DMSO to improve solubility upon aqueous dilution.[5] Always run a vehicle control to test the toxicity of the new solvent mixture on your specific assay system.[6][7]

Q2: I need to dissolve this compound in a completely aqueous buffer for a cell-free assay. Is this possible?

A2: Yes, this is often achievable by leveraging the compound's carboxylic acid group. The solubility of carboxylic acids is highly dependent on pH.[8][9][10] In its protonated form (at low pH), the compound is uncharged and less water-soluble. By increasing the pH of the solution above the compound's pKa, the carboxylic acid group deprotonates to form a negatively charged carboxylate salt, which is significantly more soluble in water.[11]

Strategy: pH Adjustment

  • Prepare a Basic Stock Solution: Attempt to dissolve the compound in a slightly basic buffer (e.g., phosphate-buffered saline at pH 7.4) or a dilute basic solution (e.g., 10-50 mM NaOH). Gentle warming or sonication can assist dissolution.

  • Titrate to Working pH: Once dissolved, you can carefully adjust the pH back down to your desired experimental pH using a dilute acid (e.g., 0.1 M HCl). Be vigilant for any signs of precipitation as you approach the pKa.

  • Final Concentration Limit: This method has its limits. At a certain concentration, even the salt form may not be soluble, or the compound may precipitate as the pH is lowered. It is crucial to determine the maximum achievable concentration at your final assay pH.

Q3: My compound is still not soluble enough for my required assay concentration, even with pH adjustment and co-solvents. What are the next-level options?

A3: When simple solvent and pH strategies fail, more advanced formulation techniques involving excipients are necessary. The most common and effective approaches for in-vitro assays are cyclodextrins and, to a lesser extent, surfactants.

Strategy: Cyclodextrin Inclusion Complexes

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[12] They can encapsulate poorly soluble molecules, like yours, forming an "inclusion complex" where the lipophilic part of your compound sits inside the cavity, while the hydrophilic exterior of the cyclodextrin allows the entire complex to dissolve in water.[5][13][14]

  • Which Cyclodextrin to Use? Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are widely used due to their high aqueous solubility and low toxicity compared to unmodified β-cyclodextrin.[2][5][12]

  • How to Formulate: The compound and cyclodextrin are typically dissolved in water and then mixed, sometimes with heating or sonication, before being freeze-dried to form a solid, readily dissolvable powder.[13] For screening purposes, a simpler method is to prepare an aqueous solution of the cyclodextrin and then add the compound, allowing it to equilibrate.

  • Critical Consideration: You must run a vehicle control with the cyclodextrin alone at the same concentration used in your experiment. While generally inert, they can sometimes cause minor effects in certain cell-based assays.[2]

Solubilization Strategy Mechanism of Action Pros Cons Best For
Co-solvents (e.g., DMSO, Ethanol) Reduces the polarity of the solvent mixture.[15]Simple to prepare; effective for many compounds.Potential for precipitation upon dilution; can be toxic to cells at >0.5-1%.[3][4]Initial screening, high-throughput assays.
pH Adjustment Ionizes the carboxylic acid group to a more soluble salt form.[11]Avoids organic solvents; can achieve high solubility.Only works for ionizable compounds; solubility can drop sharply near pKa.Cell-free assays, assays sensitive to organic solvents.
Cyclodextrins (e.g., HP-β-CD) Encapsulates the hydrophobic drug molecule within its cavity.[5][14]High solubilization capacity; generally low toxicity.[2]More complex preparation; potential for assay interference; can be costly.Difficult-to-formulate compounds; achieving high aqueous concentrations.
Experimental Protocols & Workflows
Protocol 1: Preparation of a pH-Adjusted Aqueous Stock Solution
  • Materials:

    • This compound

    • 1 M NaOH solution

    • 1 M HCl solution

    • Purified, sterile water or desired buffer (e.g., PBS)

    • Calibrated pH meter

  • Procedure:

    • Weigh the desired amount of the compound into a sterile glass vial.

    • Add a small volume of purified water or buffer.

    • While stirring, add the 1 M NaOH solution dropwise until the compound completely dissolves. Monitor the pH, aiming for a value at least 2-3 units above the estimated pKa (e.g., pH 7-8).

    • Once a clear solution is obtained, slowly add 1 M HCl dropwise to adjust the pH back down to your target assay pH (e.g., 7.4).

    • Crucial QC Step: Observe the solution closely during the pH adjustment. If you see any cloudiness or precipitation, you have exceeded the solubility limit at that pH. You will need to start over with a lower initial concentration of the compound.

    • Once the target pH is reached and the solution remains clear, add water or buffer to reach the final desired volume.

    • Sterile-filter the final solution through a 0.22 µm filter.

Workflow for Selecting a Solubilization Strategy

G start Start: Compound Insoluble in Assay Medium check_dmso Is final DMSO concentration < 0.5%? start->check_dmso increase_stock Increase DMSO stock concentration to reduce final volume. check_dmso->increase_stock Yes ph_possible Is the assay compatible with pH > 7.0? check_dmso->ph_possible No dmso_ok Precipitation Solved? increase_stock->dmso_ok dmso_ok->ph_possible No end_success Proceed with Assay (Run Vehicle Controls) dmso_ok->end_success Yes use_ph Use pH Adjustment Strategy (Protocol 1) ph_possible->use_ph Yes use_cyclo Use Cyclodextrin Formulation (e.g., HP-β-CD) ph_possible->use_cyclo No ph_ok Solubility Sufficient? use_ph->ph_ok ph_ok->use_cyclo No ph_ok->end_success Yes cyclo_ok Solubility Sufficient? use_cyclo->cyclo_ok cyclo_ok->end_success Yes end_fail Re-evaluate Assay Parameters or Compound Structure cyclo_ok->end_fail No

Caption: Decision workflow for selecting the appropriate solubilization method.

Workflow for Validating a New Formulation

G start Start: New Formulation (e.g., Co-solvent, Cyclodextrin) vehicle_control Prepare Vehicle Control: Formulation minus the compound. start->vehicle_control test_toxicity Run assay with Vehicle Control at highest concentration. vehicle_control->test_toxicity is_toxic Does vehicle affect assay readout/cell viability? test_toxicity->is_toxic test_compound Run full dose-response with compound in new formulation. is_toxic->test_compound No end_rethink Formulation is not suitable. Return to strategy selection. is_toxic->end_rethink Yes compare_curves Compare dose-response curve to previous valid data (if any). test_compound->compare_curves is_consistent Are results consistent and reproducible? compare_curves->is_consistent end_valid Formulation Validated. Proceed with experiments. is_consistent->end_valid Yes is_consistent->end_rethink No

Caption: Experimental workflow for validating a new formulation vehicle.

References
  • Effect of pH and temperature on the solubility of a surface active carboxylic acid. PubMed. Available at: [Link]

  • Dissolution kinetics of carboxylic acids I: effect of pH under unbuffered conditions. PubMed. Available at: [Link]

  • Design and Evaluation of Cyclodextrin-Based Drug Formulation. J-Stage. Available at: [Link]

  • Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches. PubMed Central. Available at: [Link]

  • Design and Evaluation of Cyclodextrin-Based Drug Formulation. ResearchGate. Available at: [Link]

  • How does pH affect water solubility of organic acids (or acids in general)?. Reddit. Available at: [Link]

  • Development of β-cyclodextrin-based hydrogel microparticles for solubility enhancement of rosuvastatin: an in vitro and in vivo evaluation. PMC - NIH. Available at: [Link]

  • How does the solubility of carboxylic type of surfactants in water change with chain length? What is the pH effect?. ResearchGate. Available at: [Link]

  • Considerations regarding use of solvents in in vitro cell based assays. Unknown Source. Available at: [Link]

  • Considerations regarding use of solvents in in vitro cell based assays. ResearchGate. Available at: [Link]

  • Considerations regarding use of solvents in in vitro cell based assays. Semantic Scholar. Available at: [Link]

  • The effect of different pH-adjusting acids on the aqueous solubility of... ResearchGate. Available at: [Link]

  • Solubilization techniques used for poorly water-soluble drugs. PMC - PubMed Central. Available at: [Link]

  • How do you exactly calculate the effect of a vehicle control in a MTT drug cytotoxicity assay?. ResearchGate. Available at: [Link]

  • How important are concurrent vehicle control groups in (sub)chronic non-human primate toxicity studies conducted in pharmaceutical development? An opportunity to reduce animal numbers. NIH. Available at: [Link]

Sources

stability testing of 2,2-Dichloro-1-(4-ethoxyphenyl)cyclopropanecarboxylic acid under experimental conditions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the stability testing of 2,2-Dichloro-1-(4-ethoxyphenyl)cyclopropanecarboxylic acid. The unique structural features of this molecule—a carboxylic acid function, a strained gem-dichlorocyclopropane ring, and an aryl ether linkage—present specific challenges and potential degradation pathways that must be thoroughly investigated. This document offers a framework for designing, executing, and troubleshooting stability studies in line with regulatory expectations, such as those outlined by the International Council for Harmonisation (ICH).[1][2][3]

The core of any successful stability program is a well-designed forced degradation study. These studies are essential for identifying likely degradation products, understanding the intrinsic stability of the molecule, developing stability-indicating analytical methods, and elucidating degradation pathways.[3] The goal is not to completely destroy the drug but to induce a target degradation of 5-20%, which provides sufficient information without making the sample unusable.[1][4]

Frequently Asked Questions (FAQs)

Q1: What are the primary potential degradation pathways for this molecule?

A1: Based on its chemical structure, this compound has three primary areas of susceptibility:

  • Hydrolysis: The molecule has two key sites for hydrolysis. The aryl ether linkage can be susceptible to cleavage under strongly acidic conditions, potentially yielding 4-ethoxyphenol and a cyclopropane-derived fragment.[5][6][7][8] Additionally, the strained gem-dichlorocyclopropane ring may undergo hydrolysis, particularly under basic conditions, leading to ring-opening or substitution reactions.

  • Oxidation: The ethoxy group on the phenyl ring and the tertiary carbon of the cyclopropane ring are potential sites for oxidation.[9][10] Autoxidation, a common pathway for drug degradation, can be initiated by trace impurities or exposure to oxygen and light.[10][11]

  • Photolysis: Exposure to UV or visible light can induce degradation.[12][13][14] Potential photolytic pathways include dechlorination of the cyclopropane ring or radical-mediated degradation involving the aromatic system.

A diagram illustrating these hypothetical pathways is provided below.

DegradationPathways cluster_molecule Parent Molecule cluster_stressors Stress Conditions cluster_products Potential Degradation Products Molecule 2,2-Dichloro-1-(4-ethoxyphenyl) cyclopropanecarboxylic acid Acid Acidic Hydrolysis (e.g., HCl) Base Basic Hydrolysis (e.g., NaOH) Oxidation Oxidation (e.g., H₂O₂) Light Photolysis (UV/Vis Light) EtherCleavage Ether Cleavage Products (e.g., 4-Ethoxyphenol) Acid->EtherCleavage Major RingOpening Ring-Opened Products Base->RingOpening Major Oxidized Oxidized Analogs Oxidation->Oxidized Possible Dechlorinated Dechlorinated Species Light->Dechlorinated Possible ForcedDegradationWorkflow cluster_prep Preparation cluster_stress Stressing cluster_analysis Analysis cluster_eval Evaluation PrepStock 1. Prepare Stock Solution (e.g., 1 mg/mL in ACN) PrepStress 2. Prepare Stress Samples (Acid, Base, H₂O₂, Heat, Light) PrepStock->PrepStress PrepControl 3. Prepare Control Sample (Stock in solvent, dark, RT) PrepStock->PrepControl Incubate 4. Incubate Samples (Controlled Temp/Light) PrepStress->Incubate SampleTime 5. Sample at Timepoints (e.g., 0, 8, 24, 48h) Incubate->SampleTime Neutralize 6. Quench/Neutralize (If necessary) SampleTime->Neutralize Dilute 7. Dilute to Target Conc. (e.g., 0.1 mg/mL) Neutralize->Dilute Analyze 8. Analyze by HPLC-PDA/MS Dilute->Analyze Calculate 9. Calculate % Degradation & Mass Balance Analyze->Calculate Identify 10. Identify Degradants (Using MS data) Calculate->Identify

Sources

Technical Support Center: Optimizing Dosage for In Vivo Studies with Cyclopropane Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to navigate the complexities of dosage optimization for in vivo studies involving cyclopropane-containing compounds. The unique physicochemical properties of the cyclopropane ring, such as increased metabolic stability and conformational rigidity, present both opportunities and challenges in preclinical development.[1][2][3][4] This resource is designed to provide you with the expertise and field-proven insights necessary for successful experimental design and execution.

I. Frequently Asked Questions (FAQs)

This section addresses common questions encountered when designing and conducting in vivo studies with novel cyclopropane compounds.

FAQ 1: Why do cyclopropane compounds often require different dosing strategies compared to their linear analogs?

The cyclopropane moiety imparts significant metabolic stability by being resistant to common degradation pathways that affect linear hydrocarbon chains.[1][2] This can lead to a longer in vivo half-life, potentially allowing for less frequent dosing.[1] Furthermore, the rigid structure of the cyclopropane ring can lock a molecule into a specific bioactive conformation, enhancing its potency and selectivity for its target.[1][2] Consequently, the therapeutic window—the range between efficacy and toxicity—may be altered, necessitating a careful and distinct dose optimization strategy.[5]

FAQ 2: How do I determine a starting dose for my novel cyclopropane compound in an in vivo study?

A multi-faceted approach is recommended:

  • Literature Review: Begin by searching for dosing information on structurally similar compounds or compounds with the same biological target.[5]

  • In Vitro Data Extrapolation: While not a direct correlation, in vitro efficacy data (e.g., IC50 or EC50) can provide a preliminary indication of the compound's potency. A common, albeit rough, starting point for in vivo studies is to aim for plasma concentrations in the range of 10-100 times the in vitro IC50/EC50.

  • Allometric Scaling: This method uses data from preclinical species (e.g., mice, rats) to predict pharmacokinetic parameters in humans or other species by considering differences in body weight and metabolic rate.[5][6][7][8][9] The FDA provides guidance on converting animal doses to a Human Equivalent Dose (HED) based on body surface area, which can be adapted for interspecies scaling in preclinical studies.[10][11][12]

  • Dose Range-Finding (Pilot) Study: This is the most critical step. A pilot study with a small number of animals and a wide range of doses (e.g., 5, 10, 20, 40, 80 mg/kg) helps to identify the Maximum Tolerated Dose (MTD) and observe any acute toxicities.[5]

FAQ 3: What is the Maximum Tolerated Dose (MTD) and how is it determined?

The MTD is the highest dose of a drug that can be administered to an animal without causing unacceptable toxicity. It is typically determined in a dose escalation study where groups of animals receive increasing doses of the compound. Key parameters to monitor include:

  • Clinical signs of toxicity (e.g., changes in behavior, posture, activity)

  • Body weight changes (a loss of more than 20% is often a sign of significant toxicity)[5]

  • Mortality[5]

  • Gross necropsy findings at the end of the study[13]

The MTD is then used to select dose levels for subsequent efficacy studies.

FAQ 4: How does the route of administration impact the dosage of my cyclopropane compound?

The route of administration significantly affects a drug's bioavailability—the fraction of the administered dose that reaches systemic circulation.[5]

  • Intravenous (IV): 100% bioavailability, often requiring the lowest dose.

  • Oral (PO): Bioavailability can be variable and is influenced by factors like solubility, permeability, and first-pass metabolism. Cyclopropane compounds, due to their potential for increased metabolic stability, may exhibit improved oral bioavailability compared to their linear counterparts.

  • Subcutaneous (SC) & Intraperitoneal (IP): Generally have higher bioavailability than oral administration but may have slower absorption rates than IV.

The chosen dosage must be adjusted based on the intended clinical route and the compound's pharmacokinetic profile for each route.[5]

FAQ 5: Should I be concerned about any specific toxicities associated with the cyclopropane ring?

While the cyclopropane ring itself is generally considered metabolically stable, it is not inert.[1][2] In some cases, metabolism can lead to the formation of reactive intermediates. For example, the experimental anxiolytic panadiplon produced a cyclopropane carboxylic acid metabolite that was linked to hepatic toxicity in some species by inhibiting mitochondrial fatty acid beta-oxidation.[14] Therefore, it is crucial to conduct thorough toxicology studies, including assessments of hepatic and renal function, during dose optimization.[13][15]

II. Troubleshooting Guide

This section provides solutions to specific problems that may arise during your in vivo studies.

Problem 1: I am not observing any efficacy, even at what I believe to be high doses.
Potential Causes & Solutions:
  • Poor Bioavailability: Your compound may not be reaching its target in sufficient concentrations.

    • Action: Conduct a pharmacokinetic (PK) study to measure plasma and tissue concentrations of your compound at different time points after administration. This will determine key parameters like Cmax (maximum concentration), Tmax (time to reach Cmax), and AUC (area under the curve).

  • Rapid Clearance: Even with good absorption, the compound might be cleared from the body too quickly.

    • Action: The PK study will also reveal the compound's half-life (t1/2). If clearance is too rapid, consider more frequent dosing or a different formulation (e.g., sustained-release). The inherent stability of the cyclopropane ring may help mitigate this issue.[3][4]

  • Target Engagement Issues: The compound may not be interacting with its intended target in the in vivo environment.

    • Action: If possible, perform a pharmacodynamic (PD) study to measure a biomarker of target engagement. This will help to correlate drug exposure with biological activity.

  • Inappropriate Animal Model: The chosen animal model may not be representative of the human disease state, or the target may have different characteristics in that species.

    • Action: Re-evaluate the literature to ensure the animal model is appropriate for your research question.

Problem 2: I am observing significant toxicity at doses where I expect to see efficacy.
Potential Causes & Solutions:
  • Narrow Therapeutic Window: The effective dose and the toxic dose are very close.

    • Action: Conduct a more detailed dose-response study with smaller dose increments to precisely define the therapeutic window.[5] Consider alternative dosing schedules (e.g., lower doses administered more frequently) to maintain therapeutic concentrations while minimizing peak-related toxicities.

  • Off-Target Effects: The compound may be interacting with other biological targets, leading to toxicity.[3][16]

    • Action: In vitro profiling against a panel of common off-targets (e.g., kinases, GPCRs, ion channels) can help identify potential liabilities.

  • Metabolite-Induced Toxicity: A metabolite of your compound, rather than the parent drug, could be causing the toxicity.[14]

    • Action: Perform metabolite identification studies in plasma and urine from your toxicology studies. If a toxic metabolite is identified, medicinal chemistry efforts may be needed to block that metabolic pathway.

Problem 3: My results are highly variable between animals in the same dose group.
Potential Causes & Solutions:
  • Inconsistent Dosing Technique: Variations in the volume or rate of administration can lead to different absorption profiles.

    • Action: Ensure all personnel are properly trained and follow a standardized protocol for drug administration.

  • Formulation Issues: The compound may not be fully dissolved or may be precipitating out of solution upon administration.

    • Action: Carefully check the solubility of your compound in the chosen vehicle. Use a freshly prepared formulation for each experiment and ensure it is well-mixed before each administration.

  • Biological Variability: Animals, even from the same strain, can have individual differences in metabolism and drug response.[17]

    • Action: Increase the number of animals per group to improve statistical power and account for biological variability.

III. Experimental Protocols & Data Presentation

Protocol 1: Dose Range-Finding Study

Objective: To determine the Maximum Tolerated Dose (MTD) of a novel cyclopropane compound.

Materials:

  • Test compound

  • Appropriate vehicle (e.g., saline, corn oil, 5% DMSO/5% Tween 80 in saline)

  • Animal model (e.g., C57BL/6 mice, 8-10 weeks old)

  • Dosing equipment (e.g., gavage needles, syringes)

  • Animal scale

Procedure:

  • Acclimate animals for at least one week before the study.

  • Randomly assign animals to dose groups (n=3-5 per group), including a vehicle control group.

  • Prepare fresh formulations of the test compound at the desired concentrations.

  • Record the initial body weight of each animal.

  • Administer a single dose of the compound or vehicle via the chosen route of administration (e.g., oral gavage).

  • Monitor animals for clinical signs of toxicity at regular intervals (e.g., 1, 4, 8, 24, and 48 hours post-dose) for up to 14 days.[13]

  • Record body weights daily for the first week and then twice weekly.

  • At the end of the observation period, euthanize all animals and perform a gross necropsy.[13]

Data Analysis: The MTD is the highest dose that does not result in mortality, significant clinical signs of toxicity, or a body weight loss of more than 20%.[5]

Data Presentation: Example Dose-Response Table
Dose Group (mg/kg)Number of AnimalsMortalityMean Body Weight Change (%) at Day 7Key Clinical Signs
Vehicle50/5+5.2Normal
1050/5+4.8Normal
3050/5+2.1Mild lethargy at 4h
10051/5-8.5Piloerection, significant lethargy
30054/5-22.0 (for survivor)Severe lethargy, ataxia

In this example, the MTD would be considered 30 mg/kg.

IV. Visualizations

Diagram 1: Workflow for In Vivo Dose Optimization

DoseOptimizationWorkflow cluster_preclinical Preclinical Assessment cluster_pkpd Pharmacokinetic/Pharmacodynamic Studies cluster_efficacy Efficacy & Toxicology A In Vitro Potency (IC50/EC50) C Dose Range-Finding (MTD Determination) A->C B Literature Review & Allometric Scaling B->C D Pharmacokinetic (PK) Study (Measure Exposure) C->D Inform Dose Selection G Toxicology Studies (Safety Assessment) C->G E Pharmacodynamic (PD) Study (Measure Target Engagement) D->E Correlate Exposure with Activity F Efficacy Studies (Multiple Dose Levels) D->F E->F H Optimized Dose Selection F->H Identify Efficacious & Safe Dose G->H Define Safety Margin

Caption: A workflow for optimizing in vivo dosage.

Diagram 2: The Dose-Response Relationship

DoseResponse xaxis Log [Drug Dose] yaxis Response (%) origin origin->xaxis origin->yaxis a a b b a->b c c b->c d d c->d e e d->e ED50_line ED50 ED50 ED50_line->ED50 Therapeutic_Window Therapeutic Window Emax Emax Emax_line Emax_line->Emax f f g g f->g h h g->h i i h->i Toxicity Toxicity

Caption: A typical sigmoidal dose-response curve.

V. References

  • The Crucial Role of Cyclopropane Derivatives in Modern Drug Discovery. (n.d.). Google Cloud. Retrieved January 12, 2026, from

  • The Chemistry of Cyclopropane: Enhancing Bioactivity and Stability in Pharmaceuticals. (n.d.). Google Cloud. Retrieved January 12, 2026, from

  • Comparative toxicity studies of heptyl-cyclopropane and its precursors. (2025). Benchchem. Retrieved January 12, 2026, from

  • The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. (2016). ACS Publications. Retrieved January 12, 2026, from

  • Biosynthesis and Metabolism of Cyclopropane Rings in Natural Compounds. (2025). Request PDF. Retrieved January 12, 2026, from

  • Metabolic, idiosyncratic toxicity of drugs: overview of the hepatic toxicity induced by the anxiolytic, panadiplon. (n.d.). PubMed. Retrieved January 12, 2026, from

  • How to calculate a right dose for in vivo study? (2016). ResearchGate. Retrieved January 12, 2026, from

  • The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. (2016). PubMed. Retrieved January 12, 2026, from

  • In vivo toxicology and safety pharmacology. (n.d.). Nuvisan. Retrieved January 12, 2026, from

  • All You Need to Know About Allometric Scaling: An Integrative Review on the Theoretical Basis, Empirical Evidence, and Application in Human Pharmacology. (n.d.). PMC - PubMed Central. Retrieved January 12, 2026, from

  • calculating the maximum recommended starting dose for a drug. (2023). YouTube. Retrieved January 12, 2026, from

  • How is allometric scaling used to predict human PK? (2025). Patsnap Synapse. Retrieved January 12, 2026, from

  • Dose-Response Relationships. (n.d.). MSD Manual Professional Edition. Retrieved January 12, 2026, from

  • Estimating the Maximum Safe Starting Dose in Initial Clinical Trials for Therapeutics in Adult Healthy Volunteers. (2005). FDA. Retrieved January 12, 2026, from

  • Misconceptions and issues regarding allometric scaling during the drug development process. (2025). Request PDF - ResearchGate. Retrieved January 12, 2026, from

  • Considerations on the Calculation of the Human Equivalent Dose from Toxicology Studies for Biologic Anticancer Agents. (2021). PMC - NIH. Retrieved January 12, 2026, from

  • The application of allometric scaling principles to predict pharmacokinetic parameters across species. (2025). ResearchGate. Retrieved January 12, 2026, from

Sources

Technical Support Center: Degradation Pathways of 2,2-Dichloro-1-(4-ethoxyphenyl)cyclopropanecarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the degradation pathways of 2,2-Dichloro-1-(4-ethoxyphenyl)cyclopropanecarboxylic acid. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions that you may encounter during your experimental work.

Introduction

Understanding the degradation of this compound is crucial for determining its metabolic fate, environmental persistence, and potential toxicity. While direct literature on this specific molecule is limited, we can infer its degradation pathways by examining the fate of structurally related compounds, such as those containing ethoxy, dichlorophenyl, and cyclopropyl moieties. This guide will leverage established principles of chemical and biological degradation to provide a robust framework for your investigations.

Frequently Asked Questions (FAQs)

Q1: What are the most probable initial steps in the degradation of this compound?

Based on its chemical structure, the initial degradation is likely to proceed through one of two primary pathways:

  • O-Dealkylation of the ethoxy group: This is a very common metabolic reaction for xenobiotics containing ether linkages. Cytochrome P450 enzymes in biological systems can catalyze the removal of the ethyl group to form the corresponding phenol: 2,2-Dichloro-1-(4-hydroxyphenyl)cyclopropanecarboxylic acid. This transformation increases the polarity of the molecule, facilitating further metabolism and excretion[1].

  • Hydroxylation of the aromatic ring: The dichlorinated phenyl ring can be a target for oxidative attack, leading to the formation of catechols. This is a well-documented pathway in the degradation of chlorinated aromatic compounds like 2,4-Dichlorophenoxyacetic acid (2,4-D) and 1,4-Dichlorobenzene[2][3].

Q2: How stable is the cyclopropane ring in this molecule?

The cyclopropane ring is a strained three-membered ring, which might suggest susceptibility to ring-opening reactions. However, studies on cyclopropanecarboxylic acid esters have shown that the cyclopropyl group can actually confer a substantial increase in hydrolytic stability compared to analogous structures[4]. Therefore, cleavage of the cyclopropane ring is likely to be a secondary or minor degradation pathway, possibly occurring after initial modifications to the aromatic ring or the ethoxy group.

Q3: What are the likely downstream degradation pathways following initial modifications?

Following initial O-dealkylation or hydroxylation, the degradation is expected to proceed via pathways observed for chlorinated phenols and catechols:

  • Ring Cleavage: The resulting catechol intermediates can undergo ring fission, typically through ortho- or meta-cleavage pathways mediated by dioxygenase enzymes[2][5]. This breaks open the aromatic ring, leading to the formation of aliphatic acids.

  • Dechlorination: The chlorine atoms can be removed through reductive, oxidative, or hydrolytic mechanisms. Reductive dechlorination is more common under anaerobic conditions[3][6].

  • Conjugation: The carboxylic acid moiety and any newly formed hydroxyl groups are potential sites for conjugation with endogenous molecules such as glucuronic acid, sulfates, or amino acids (e.g., glycine)[1][7][8]. This is a major route of detoxification and excretion in many organisms.

Hypothesized Degradation Pathways

The following diagram illustrates the potential degradation pathways of this compound based on the principles discussed above.

Degradation_Pathways cluster_0 Phase I Metabolism cluster_1 Phase II Metabolism Parent 2,2-Dichloro-1-(4-ethoxyphenyl) cyclopropanecarboxylic acid Phenol_Metabolite 2,2-Dichloro-1-(4-hydroxyphenyl) cyclopropanecarboxylic acid Parent->Phenol_Metabolite O-Dealkylation Catechol_Intermediate Dichlorocatechol Intermediate Phenol_Metabolite->Catechol_Intermediate Hydroxylation Conjugated_Metabolites Glucuronide, Sulfate, or Amino Acid Conjugates Phenol_Metabolite->Conjugated_Metabolites Conjugation Ring_Cleavage_Products Aliphatic Acid Products Catechol_Intermediate->Ring_Cleavage_Products Ring Fission Degradation_Study_Workflow Start Start: Compound of Interest In_Silico In Silico Prediction of Metabolism Start->In_Silico Stability_Screen Chemical and Metabolic Stability Screening (Microsomes, Plasma, Buffer) In_Silico->Stability_Screen Metabolite_ID Metabolite Identification in a Relevant Biological System (e.g., Hepatocytes, Soil Slurry) Stability_Screen->Metabolite_ID Quantification Quantitative Analysis of Parent and Major Metabolites Metabolite_ID->Quantification Pathway_Elucidation Pathway Elucidation and Reporting Quantification->Pathway_Elucidation End End Pathway_Elucidation->End

Sources

Technical Support Center: Managing Reaction Intermediates in Multi-Step Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for managing reaction intermediates in multi-step organic synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide practical guidance and troubleshooting strategies for handling these often elusive and highly reactive species. Our goal is to equip you with the knowledge to optimize your synthetic routes, improve yields, and minimize side reactions by effectively controlling reaction intermediates.

Introduction: The Central Role of Reaction Intermediates

In the intricate landscape of multi-step organic synthesis, reaction intermediates are the fleeting, high-energy species that exist transiently between stable starting materials and final products.[1][2] Understanding and controlling these intermediates is paramount, as their behavior dictates the overall efficiency, selectivity, and success of a synthetic sequence.[] This guide provides a structured approach to identifying, characterizing, and managing common challenges associated with these transient molecules.

Frequently Asked Questions (FAQs)

This section addresses common questions and challenges encountered when dealing with reaction intermediates.

1. What are the common types of reaction intermediates I might encounter?

Reaction intermediates are typically classified based on the nature of the reactive center. Common types include:

  • Carbocations: Positively charged carbon atoms with an incomplete octet, making them highly electrophilic.[1][]

  • Carbanions: Negatively charged carbon atoms with a lone pair of electrons, rendering them nucleophilic.[1][]

  • Free Radicals: Species with an unpaired electron, known for their high reactivity.[1][]

  • Carbenes and Nitrenes: Neutral species with a divalent carbon or a monovalent nitrogen, respectively, both being highly reactive and electron-deficient.[1][]

  • Benzynes: Highly strained and reactive intermediates derived from benzene.[2]

2. My reaction is giving a low yield of the desired product and multiple side products. Could an unstable intermediate be the cause?

Yes, this is a classic symptom of an unmanaged reactive intermediate.[] Highly reactive intermediates, if not efficiently converted to the next desired species, can participate in a variety of undesired pathways, such as decomposition, rearrangement, or reaction with other components in the mixture, leading to a complex product profile and low yield of the target molecule.[4]

3. How can I confirm the presence of a suspected short-lived intermediate in my reaction?

Direct observation of short-lived intermediates is challenging due to their low concentration and high reactivity.[][5] However, several techniques can provide strong evidence for their existence:

  • In Situ Spectroscopic Analysis: Techniques like Infrared (IR), UV-Vis, Nuclear Magnetic Resonance (NMR), and Raman spectroscopy can monitor the reaction in real-time, allowing for the potential observation of new transient species.[6][7][8]

  • Trapping Experiments: Introducing a "trapping agent" that reacts specifically and rapidly with the suspected intermediate can form a stable, characterizable adduct, thus providing indirect evidence of the intermediate's formation.[][9]

  • Kinetic Studies: Analyzing the reaction rate under different conditions (e.g., varying reactant concentrations) can provide insights into the reaction mechanism and the involvement of intermediates.[]

4. What are the primary strategies for controlling the reactivity of intermediates?

The key is to influence the reaction environment to favor the desired reaction pathway. This can be achieved through:

  • Adjusting Reaction Conditions: Modifying temperature, pressure, and reactant concentrations can significantly alter the rates of competing reactions.[4]

  • Catalyst Selection: A suitable catalyst can provide a lower energy pathway for the desired transformation, accelerating it over side reactions.[4]

  • Solvent Choice: The polarity and coordinating ability of the solvent can stabilize or destabilize intermediates, influencing their reactivity.

Troubleshooting Guides

This section provides detailed troubleshooting for specific issues related to managing reaction intermediates.

Guide 1: Problem - Uncontrolled Reactivity and Side Product Formation

Symptoms:

  • Low yield of the desired product.

  • A complex mixture of unidentifiable side products in your crude reaction analysis (TLC, LC-MS, NMR).

  • Reaction inconsistency and poor reproducibility.

Root Cause Analysis:

An unstable intermediate is likely being generated and then undergoing undesired reactions before it can proceed along the intended synthetic route.

G A Problem: Low Yield & Side Products B Hypothesis: Unstable Intermediate A->B C Strategy 1: Modify Reaction Conditions B->C D Strategy 2: In Situ Trapping / Quenching B->D E Strategy 3: Process Intensification B->E F Lower Temperature C->F G Change Solvent C->G H Adjust Concentration C->H I Introduce Trapping Agent D->I J Telescoping/One-Pot Synthesis E->J K Flow Chemistry E->K L Analyze Results F->L G->L H->L I->L J->L K->L M Optimized Protocol L->M

Caption: Decision-making process for functional group incompatibility.

Step-by-Step Methodologies:

  • Re-evaluate Reagent and Catalyst Choice:

    • Sometimes, a more selective reagent is available that will react preferentially with the desired functional group. For example, using a milder reducing agent may selectively reduce a ketone in the presence of an ester.

  • Implement a Protecting Group Strategy:

    • Principle: A protecting group is a temporary modification of a functional group to render it unreactive towards a specific set of reaction conditions. [10][11][12] * Selection Criteria: A good protecting group should be:

      • Easy to install in high yield.

      • Stable to the reaction conditions it is meant to protect against.

      • Easy to remove in high yield under conditions that do not affect other functional groups in the molecule. [13] * Common Protecting Groups:

Functional GroupProtecting GroupInstallation ReagentsDeprotection Conditions
AlcoholSilyl Ether (e.g., TBDMS)TBDMS-Cl, ImidazoleFluoride source (e.g., TBAF)
AmineCarbamate (e.g., Boc)Boc-anhydrideStrong acid (e.g., TFA)
CarbonylAcetal/KetalDiol, Acid catalystAqueous acid

[14]### Data Summary and Key Parameters

Table 1: Common Spectroscopic Techniques for Intermediate Detection

TechniqueInformation ProvidedAdvantagesLimitations
In Situ IRFunctional group changesReal-time monitoring, widely availableComplex spectra, may not be sensitive to all intermediates
In Situ NMRStructural informationHighly detailed structural dataLower sensitivity, requires specific equipment
In Situ UV-VisChanges in conjugation/chromophoresHigh sensitivity for certain speciesLimited to chromophoric molecules
Raman SpectroscopyVibrational modes, complementary to IRCan be used in aqueous solutionsWeaker signal than IR

References

  • Chemical Society Reviews. Identifying reaction intermediates and catalytic active sites through in situ characterization techniques. Available at: [Link]

  • Reactive Intermediate Chemistry. Reactive Intermediate Chemistry: Unveiling the Transient Players in Chemical Reactions. Available at: [Link]

  • Chemical Science. Pot economy and one-pot synthesis. Available at: [Link]

  • Spectroscopy Online. Seven Essential Steps for In Situ Reaction Monitoring. Available at: [Link]

  • Analytical Methods. Emerging techniques for the in situ analysis of reaction intermediates on photo-electrochemical interfaces. Available at: [Link]

  • ACS GCI Pharmaceutical Roundtable. Telescoping. Available at: [Link]

  • American Chemical Society. In situ spectroscopy for understanding active sites and intermediate species in heterogeneous catalysis. Available at: [Link]

  • ACS Publications. Flow Chemistry: Recent Developments in the Synthesis of Pharmaceutical Products. Available at: [Link]

  • PubMed. Generation and Use of Reactive Intermediates Exploiting Flow Technology. Available at: [Link]

  • ResearchGate. Recent Advances Exploiting Reactive Intermediates Generated via Continuous Flow Chemistry. Available at: [Link]

  • CHIMIA. Generation and Use of Reactive Intermediates Exploiting Flow Technology. Available at: [Link]

  • YouTube. One-Pot Synthesis or Telescopic Synthesis. Available at: [Link]

  • National Institutes of Health. Understanding flow chemistry for the production of active pharmaceutical ingredients. Available at: [Link]

  • PubMed Central. Enhancing Reaction Compatibility in Telescoped Multistep Flow Synthesis via Hybridizing Micro Packed-Bed/Micro Tubing Reactors: Application to Cyproflanilide and Broflanilide. Available at: [Link]

  • Wikipedia. One-pot synthesis. Available at: [Link]

  • Royal Society of Chemistry. Continuous flow multi-step organic synthesis. Available at: [Link]

  • Beilstein Journals. New reactive intermediates in organic chemistry. Available at: [Link]

  • Organic Chemistry Portal. Protective Groups. Available at: [Link]

  • Chemistry LibreTexts. 6.10: Describing a Reaction - Intermediates. Available at: [Link]

  • Journal of Chemical and Pharmaceutical Research. Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Available at: [Link]

  • ResearchGate. How to trap a reactive intermediate? Available at: [Link]

  • Wikipedia. Protecting group. Available at: [Link]

  • CORE. Continuous Flow Multi-Step Organic Synthesis. Available at: [Link]

  • University of Pittsburgh. strategies in organic synthesis. Available at: [Link]

  • Royal Society of Chemistry. Recent strategies used in the synthesis of saturated four-membered heterocycles. Available at: [Link]

  • Catalysis Eprints database. SYNTHETIC STRATEGIES IN CHEMISTRY. Available at: [Link]

  • Organic reactive intermediate. Available at: [Link]

  • PubMed. Strategies for dealing with reactive intermediates in drug discovery and development. Available at: [Link]

  • Lumen Learning. 5.6. Reactive intermediates | Organic Chemistry 1: An open textbook. Available at: [Link]

  • YouTube. Protecting Groups in Organic Synthesis. Available at: [Link]

  • Master Organic Chemistry. Protecting Groups for Amines: Carbamates. Available at: [Link]

  • Filo. Reactive intermediates Questions with Solutions. Available at: [Link]

  • Chemistry LibreTexts. 3.2.5: Reaction Intermediates. Available at: [Link]

  • CUTM Courseware. Reaction Intermediates 1. Which carbocation is the most stable? a) b) c) d) Answer. Available at: [Link]

  • MIT Open Access Articles. Continuous Flow Multi-Step Organic Synthesis. Available at: [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Evaluating the Efficacy of Novel Fungicidal Candidates: A Comparative Framework Using 2,2-Dichloro-1-(4-ethoxyphenyl)cyclopropanecarboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Novel Fungicides

The relentless evolution of fungal pathogens and the increasing regulatory scrutiny on existing chemical controls create a perpetual demand for novel, effective, and environmentally benign fungicides. In this landscape, the exploration of new chemical scaffolds is paramount. Cyclopropanecarboxylic acid derivatives have emerged as a promising area of research. While 2,2-Dichloro-1-(4-ethoxyphenyl)cyclopropanecarboxylic acid itself is primarily a synthetic intermediate, its amide derivatives have demonstrated moderate fungicidal and insecticidal activities in preliminary studies.[1][2] This guide provides a comprehensive framework for researchers and drug development professionals to rigorously evaluate the efficacy of such novel compounds against established commercial fungicides.

This document is not a repository of pre-existing comparative data, which is scarce for the specified novel compound. Instead, it serves as an in-depth technical guide, outlining the requisite experimental designs, protocols, and data interpretation methodologies necessary to conduct a scientifically valid comparison. We will use derivatives of this compound as our test case against a panel of industry-standard commercial fungicides.

Pillar 1: Establishing a Robust Comparative Framework

To ascertain the true potential of a novel fungicidal candidate, it must be benchmarked against the current standards of care in agricultural practice. A direct comparison provides context to the experimental data and highlights potential advantages, such as improved efficacy, a broader spectrum of activity, or a novel mechanism of action that could combat existing fungicide resistance.

Selection of Commercial Fungicide Benchmarks

A meaningful comparison requires the selection of commercial fungicides that are not only widely used but also represent different chemical classes and mechanisms of action. For this guide, we have selected three globally recognized fungicides:

  • Azoxystrobin: A broad-spectrum, systemic fungicide from the strobilurin (QoI) class.[3][4][5] Its mode of action involves the inhibition of mitochondrial respiration at the cytochrome bc1 complex, which halts ATP production in fungal cells.[6][7]

  • Propiconazole: A systemic fungicide belonging to the triazole (DMI) class. It works by inhibiting the biosynthesis of ergosterol, a critical component of the fungal cell membrane, thereby disrupting the pathogen's cellular structure and function.[8][9][10][11]

  • Boscalid: A systemic fungicide from the succinate dehydrogenase inhibitor (SDHI) class. It targets Complex II in the mitochondrial respiratory chain, disrupting energy production and preventing spore germination.[12][13][14]

Selection of Target Phytopathogenic Fungi

The choice of fungal pathogens is critical for determining the spectrum of activity. A representative panel should include species that cause significant crop damage and are known to develop resistance. Standard phytopathogenic fungi for screening include:

  • Fusarium oxysporum

  • Botrytis cinerea

  • Alternaria solani

  • Rhizoctonia solani

  • Sclerotinia sclerotiorum[15]

Pillar 2: Methodologies for Efficacy Evaluation

The following sections provide detailed, step-by-step protocols for conducting in vitro and in vivo assays. These protocols are designed to be self-validating by including appropriate controls and quantifiable endpoints.

In Vitro Efficacy Assessment: Determining Minimum Inhibitory Concentration (MIC) and EC50

The initial screening of a novel compound's bioactivity is typically performed in vitro. The goal is to determine the concentration at which the compound inhibits fungal growth. The half-maximal effective concentration (EC50) is a key parameter for comparing the potency of different fungicides.[16][17][18]

Experimental Protocol: Broth Microdilution Assay

This method is a standardized approach for determining the MIC of antifungal agents in a 96-well plate format, allowing for high-throughput screening.[19][20][21][22]

  • Preparation of Fungal Inoculum:

    • Culture the selected fungal strain on a suitable agar medium (e.g., Potato Dextrose Agar - PDA) at 25-28°C until sufficient sporulation is observed.

    • Harvest spores by flooding the plate with sterile saline or phosphate-buffered saline (PBS) containing a surfactant (e.g., 0.05% Tween 80) and gently scraping the surface.

    • Filter the spore suspension through sterile cheesecloth to remove mycelial fragments.

    • Adjust the spore concentration to a final density of 1-5 x 10^4 spores/mL in a suitable liquid medium (e.g., RPMI-1640).

  • Preparation of Test Compounds:

    • Prepare stock solutions of the novel compound (and its derivatives) and the commercial fungicides in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of each compound in the liquid medium in a 96-well microtiter plate to achieve a range of final concentrations.

  • Inoculation and Incubation:

    • Add the fungal inoculum to each well of the microtiter plate containing the diluted compounds.

    • Include a positive control (fungal inoculum with no fungicide) and a negative control (medium only).

    • Incubate the plates at 25-28°C for 48-72 hours, or until sufficient growth is observed in the positive control wells.

  • Data Collection and Analysis:

    • Determine the MIC, which is the lowest concentration of the fungicide that causes complete inhibition of visible fungal growth.

    • For EC50 determination, measure the optical density (OD) at 600 nm using a microplate reader.

    • Calculate the percentage of growth inhibition for each concentration relative to the positive control.

    • Plot the percentage of inhibition against the logarithm of the fungicide concentration and fit the data to a dose-response curve to calculate the EC50 value.[12]

Workflow for In Vitro Antifungal Assay

G cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation cluster_analysis Data Analysis A Prepare Fungal Inoculum (e.g., Fusarium oxysporum) D Inoculate wells with fungal suspension A->D B Prepare Stock Solutions (Novel Compound & Commercial Fungicides) C Serial Dilution in 96-well plate B->C C->D E Incubate at 25-28°C for 48-72h D->E F Read Optical Density (OD) E->F G Calculate % Inhibition F->G H Determine MIC & EC50 G->H

Caption: Workflow for in vitro antifungal susceptibility testing.

Data Presentation: In Vitro Efficacy

The results of the in vitro assays should be summarized in a clear and concise table for easy comparison.

CompoundTarget FungusMIC (µg/mL)EC50 (µg/mL)
Novel Compound A Fusarium oxysporum12.54.2
Botrytis cinerea258.9
Azoxystrobin Fusarium oxysporum6.251.8
Botrytis cinerea3.120.9
Propiconazole Fusarium oxysporum3.121.1
Botrytis cinerea12.55.3
Boscalid Fusarium oxysporum>50>50
Botrytis cinerea1.560.5

Note: The data presented in this table is hypothetical and for illustrative purposes only.

In Vivo Efficacy Assessment: Protective and Curative Activity

While in vitro assays are crucial for initial screening, in vivo testing on host plants is essential to evaluate a compound's performance under more realistic conditions.[23][24][25][26] This assesses the compound's ability to be absorbed by the plant, translocate to different tissues, and withstand environmental factors.

Experimental Protocol: Detached Leaf Assay

  • Plant Material:

    • Grow a suitable host plant (e.g., tomato for Alternaria solani) under controlled greenhouse conditions until the third or fourth true leaf stage.

    • Excise healthy, uniform leaves for the assay.

  • Treatment Application:

    • Protective Assay: Spray the detached leaves with different concentrations of the novel compound and commercial fungicides. Allow the leaves to dry completely. After 24 hours, inoculate the treated leaves with a spore suspension of the target pathogen.

    • Curative Assay: Inoculate the detached leaves with a spore suspension of the target pathogen. After 24 hours, spray the infected leaves with different concentrations of the test compounds.

  • Inoculation and Incubation:

    • Place the leaves in a humid chamber (e.g., a petri dish with moist filter paper) and incubate at a suitable temperature and light cycle for the pathogen to cause disease symptoms (typically 3-7 days).

  • Disease Assessment:

    • Visually assess the disease severity on each leaf. This can be done by measuring the lesion diameter or by using a disease rating scale (e.g., 0 = no symptoms, 5 = severe necrosis).

    • Calculate the percentage of disease control for each treatment relative to the untreated, inoculated control.

G cluster_prep Preparation cluster_protective Protective Assay cluster_curative Curative Assay cluster_analysis Incubation & Assessment A Grow Host Plants (e.g., Tomato) D Spray Leaves with Fungicide A->D F Inoculate Leaves with Pathogen A->F B Prepare Pathogen Inoculum (e.g., A. solani) E Inoculate with Pathogen (after 24h) B->E B->F C Prepare Fungicide Solutions C->D G Spray with Fungicide (after 24h) C->G D->E H Incubate in Humid Chamber (3-7 days) E->H F->G G->H I Assess Disease Severity H->I J Calculate % Disease Control I->J

Sources

A Comparative Guide to the Structure-Activity Relationship of 2,2-Dichloro-1-(4-ethoxyphenyl)cyclopropanecarboxylic Acid Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and agrochemical science, understanding the nuanced relationship between a molecule's structure and its biological activity is paramount. This guide provides an in-depth analysis of the structure-activity relationships (SAR) for analogs of 2,2-Dichloro-1-(4-ethoxyphenyl)cyclopropanecarboxylic acid, a scaffold that has demonstrated notable fungicidal and insecticidal potential. By dissecting the molecule into its core components, we will explore how targeted modifications influence biological efficacy, offering a rationale-driven roadmap for future analog design and optimization.

Introduction: The Core Scaffold and Its Potential

The this compound scaffold is a unique combination of three key structural motifs: a gem-dichlorocyclopropane ring, a 4-ethoxyphenyl group, and a carboxylic acid functional group. Each of these components plays a critical role in the molecule's overall physicochemical properties and its interaction with biological targets. The strained, halogenated cyclopropane ring offers a rigid, lipophilic core, while the ethoxyphenyl group can engage in various intermolecular interactions and influence metabolic stability.[1][2] The carboxylic acid provides a key site for hydrogen bonding and a handle for derivatization.

Published research has focused on converting the carboxylic acid into a variety of N-substituted amides, revealing that these analogs possess moderate to promising fungicidal and insecticidal activities.[3][4] This guide synthesizes these findings and provides a broader, predictive SAR analysis to guide the rational design of more potent and selective analogs.

Comprehensive Structure-Activity Relationship (SAR) Analysis

To logically deconstruct the SAR of this compound class, we will analyze the three primary regions of the molecule where modifications can be made.

Logical Framework for SAR Analysis

The following diagram illustrates the key regions of the this compound scaffold that are amenable to modification for SAR studies.

SAR_Framework cluster_molecule Core Scaffold cluster_regions Key Modification Regions mol This compound A Region A: Carboxylic Acid Derivatives mol->A Can be modified to explore SAR B Region B: gem-Dichlorocyclopropane Ring mol->B Can be modified to explore SAR C Region C: 4-Ethoxyphenyl Group mol->C Can be modified to explore SAR

Caption: Key regions for SAR exploration on the core scaffold.

Region A: The Carboxylic Acid and Its Amide Analogs

The most extensively studied modification on this scaffold is the conversion of the carboxylic acid to various amides. This is a classic medicinal chemistry strategy to modulate properties such as lipophilicity, hydrogen bonding capacity, and metabolic stability.[3][4]

Key Insights:

  • Amide Formation is Favorable: Conversion of the parent carboxylic acid into N-substituted phenyl cyclopropanecarboxamides has been shown to yield compounds with moderate fungicidal and insecticidal activities.[3][4]

  • Aromatic Amides: Amides formed with substituted anilines show that the nature and position of substituents on the aniline ring are critical for activity. While specific SAR data is limited in the public domain, general principles suggest that electron-withdrawing or -donating groups can significantly alter the electronic properties of the entire amide moiety and its ability to interact with target proteins.

  • Heterocyclic Amides: Formation of amides with heterocyclic amines, such as piperidine, also yields compounds with moderate biological activity.[3] This suggests that a diverse range of substituents can be tolerated at this position, opening a wide field for further analog synthesis.

The table below summarizes the reported findings for amide modifications.

Modification Substituent Type Observed Activity Reference
Carboxylic Acid to AmideN-Substituted AnilinesModerate fungicidal and insecticidal activity[3][4]
Carboxylic Acid to AmideN-Substituted PiperidinesModerate biological activity reported[3]
Carboxylic Acid to AmideN-phenyl (unsubstituted)Moderate herbicidal activity against Brassica campestris[3]
Region B: The gem-Dichlorocyclopropane Ring

The gem-dichlorocyclopropane unit is a critical pharmacophore. The two chlorine atoms significantly increase the lipophilicity of the molecule, which can enhance its ability to cross biological membranes. Furthermore, the strained three-membered ring provides a rigid conformational constraint, which can be beneficial for locking the molecule into an active conformation for binding to a target.

Expert Causality:

  • Lipophilicity and Rigidity: The gem-dichloro substitution provides a balance of lipophilicity and rigidity. This combination is often crucial for activity in agrochemicals, where penetration of the waxy outer layers of fungi or insects is a prerequisite for efficacy.

  • Metabolic Stability: The C-Cl bonds are generally stable to metabolic degradation, potentially increasing the half-life of the compound in the target organism.

  • Potential for Bioisosteric Replacement: While the dichloro group appears important, exploring bioisosteres could be a fruitful avenue for optimization. For instance, replacing the two chlorine atoms with a difluoro group (gem-difluoro) is a common strategy in medicinal chemistry to modulate electronic properties and metabolic stability while retaining a similar steric profile.[5] Another possibility could be replacing the cyclopropane ring itself with other small, rigid rings.

Region C: The 4-Ethoxyphenyl Group

The 4-ethoxyphenyl moiety is another key component influencing the molecule's overall properties and biological interactions.

Key Insights and Rationale:

  • Alkoxy Chain Length: The length and branching of the alkoxy chain (ethoxy in the parent compound) directly impact lipophilicity. Shortening the chain (e.g., to methoxy) would slightly decrease lipophilicity, while lengthening it (e.g., to propoxy or butoxy) would increase it. This is a critical parameter to optimize, as an ideal lipophilicity range (often expressed as logP) is required for good bioavailability and target engagement.

  • Aromatic Substitution: The phenyl ring itself is a site for potential modification. Adding substituents to the positions ortho or meta to the ether linkage can influence the ring's electronic properties and its orientation relative to the rest of the molecule. For example, introducing a small, electron-withdrawing group like fluorine could enhance binding interactions through new dipole or hydrogen bond acceptor interactions and can also block sites of potential oxidative metabolism.

  • Bioisosteric Ring Replacement: The phenyl ring can be replaced with other aromatic heterocycles (e.g., pyridine, thiophene) to explore different electronic distributions and potential new interactions with the biological target.

Experimental Protocols for Biological Evaluation

To ensure the trustworthiness and reproducibility of SAR data, standardized biological assays are essential. Below are detailed, step-by-step methodologies for evaluating the fungicidal and insecticidal activity of novel analogs.

Protocol: In Vitro Antifungal Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that inhibits visible fungal growth.[1][2][6]

Workflow Diagram:

Antifungal_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare fungal inoculum (0.5 McFarland standard) C Dilute inoculum in RPMI-1640 medium A->C B Serially dilute test compounds in 96-well plate D Add diluted inoculum to all test wells B->D C->D E Incubate plate at 35°C for 24-48h D->E F Read plates visually or with a spectrophotometer E->F G Determine MIC: Lowest concentration with no visible growth F->G

Caption: Workflow for the broth microdilution antifungal assay.

Step-by-Step Methodology:

  • Inoculum Preparation: Culture the target fungal strain (e.g., Candida albicans, Aspergillus fumigatus) on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.[1]

  • Harvest fungal cells and suspend them in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁶ CFU/mL for yeast.[2]

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate using RPMI-1640 medium to achieve the desired final concentration range (e.g., 0.125 to 64 µg/mL).[6]

  • Inoculation: Dilute the standardized fungal suspension from Step 2 into the RPMI-1640 medium to achieve a final concentration of approximately 0.5-2.5 x 10³ CFU/mL.[1] Add 100 µL of this final inoculum to each well of the microtiter plate containing the diluted compounds.

  • Controls: Include a positive control (a known antifungal drug like Fluconazole), a negative/growth control (inoculum without any compound), and a sterility control (medium only).

  • Incubation: Incubate the plates at 35°C for 24 to 48 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth. This can be assessed visually or by reading the optical density at 630 nm with a plate reader.[6]

Protocol: Insecticidal Activity Testing (Topical Application Bioassay)

This method is a standard for determining the dose-response relationship and calculating the LD₅₀ (the dose lethal to 50% of the test population) of a contact insecticide.[7]

Step-by-Step Methodology:

  • Insect Rearing: Use a susceptible laboratory strain of the target insect (e.g., house flies, Musca domestica; or caterpillars, Spodoptera littoralis) reared under controlled conditions (temperature, humidity, photoperiod).

  • Compound Preparation: Dissolve the test compounds in a volatile solvent like acetone to prepare a range of concentrations.

  • Application: Immobilize adult insects (e.g., by chilling or CO₂ anesthesia). Using a micro-applicator, apply a precise volume (typically 1 µL) of the insecticide solution to a specific location on the insect's body, usually the dorsal thorax.[7]

  • Controls: Treat a control group of insects with the solvent (acetone) only.

  • Observation: Place the treated insects in clean containers with access to food and water. Hold them under controlled environmental conditions.

  • Mortality Assessment: Record mortality at set time points, typically 24 and 48 hours post-application. Insects are considered dead if they are unable to make any coordinated movement when prodded.

  • Data Analysis: Use the mortality data across the different concentrations to perform a probit analysis to calculate the LD₅₀ value and its confidence limits.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel agrochemicals. The existing data clearly indicates that derivatization of the carboxylic acid into N-substituted amides is a viable strategy for generating fungicidal and insecticidal activity.[3][4]

This guide has provided a comprehensive SAR analysis, postulating that further optimization can be achieved by systematically modifying the gem-dichlorocyclopropane and 4-ethoxyphenyl moieties. Future research should focus on:

  • Expanding the Amide Library: Synthesizing a broader range of amides with diverse electronic and steric properties to build a more detailed SAR for Region A.

  • Exploring Bioisosteres: Investigating the effect of replacing the gem-dichloro group (Region B) and the phenyl ring (Region C) with known bioisosteres.

  • Optimizing Physicochemical Properties: Modifying the alkoxy chain length in Region C to fine-tune lipophilicity for improved efficacy and bioavailability.

By employing the rational design principles outlined in this guide and validating new analogs with the standardized protocols provided, researchers can efficiently navigate the chemical space around this scaffold to identify next-generation candidates with enhanced performance.

References

  • Silva, T. V., et al. (2011). Bioassay method for toxicity studies of insecticide formulations to Tuta absoluta. Ciência e Agrotecnologia, 35(5), 869-877. Retrieved from [Link]

  • Sun, N. -B., et al. (2013). Synthesis and Biological Activities of 2,2-Dichloro-1-(4-ethoxyphenyl)-N-Substituted Phenyl Cyclopropanecarboxamide. Asian Journal of Chemistry, 25(7), 4071-4073. Retrieved from [Link][3][4]

  • Wang, R., et al. (2022). Design, Synthesis, and In Vitro and In Vivo Antifungal Activity of Novel Triazoles Containing Phenylethynyl Pyrazole Side Chains. Molecules, 27(10), 3305. Retrieved from [Link][6]

  • AgriSustain. (2025). Bioassays Methods for Evaluating Insecticide Toxicity: Principles, Methods, and Considerations. AgriSustain-An International Journal, 03(1), 14-19. Retrieved from [Link]

  • Zenodo. (2025). Bioassays Methods for Evaluating Insecticide Toxicity: Principles, Methods, and Considerations. Retrieved from [Link]

  • Paravasivam, M., & Selvi, C. (2017). Laboratory bioassay methods to assess the insecticide toxicity against insect pests-A review. Journal of Entomology and Zoology Studies, 5(3), 1441-1445. Retrieved from [Link][7]

  • World Health Organization. (n.d.). A bioassay method validation framework for laboratory and semi-field tests used to evaluate vector control tools. Retrieved from [Link]

  • ASM Journals. (2025). A novel pan-fungal screening platform for antifungal drug discovery: proof of principle study. Retrieved from [Link]

  • Galdino, T. V. da S., et al. (2011). BIOASSAY METHOD FOR TOXICITY STUDIES OF INSECTICIDE FORMULATIONS TO Tuta absoluta (MEYRICK, 1917). SciELO. Retrieved from [Link]

  • ResearchGate. (2013). Synthesis and Biological Activities of 2,2-Dichloro-1-(4-ethoxyphenyl)-N-Substituted Phenyl Cyclopropanecarboxamide. Retrieved from [Link][3]

  • Adekenova, K. S., Wyatt, P. B., & Adekenov, S. M. (2021). The preparation and properties of 1,1-difluorocyclopropane derivatives. Beilstein Journal of Organic Chemistry, 17, 245–278. Retrieved from [Link][5]

Sources

A Senior Application Scientist's Guide to Validating the Mechanism of Action of Novel KARI Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Ketol-Acid Reductoisomerase (KARI) as a High-Value Biocidal Target

Ketol-acid reductoisomerase (KARI), also known as acetohydroxyacid isomeroreductase, is a critical enzyme in the branched-chain amino acid (BCAA) biosynthesis pathway.[1] This pathway, responsible for producing leucine, isoleucine, and valine, is essential for the growth and survival of bacteria, fungi, and plants.[2][3] Crucially, animals and humans lack this pathway, obtaining BCAAs from their diet. This inherent difference makes KARI an exceptionally attractive target for developing novel antibiotics, antifungals, and herbicides with a potentially high therapeutic index and low off-target toxicity in mammals.[4][5][6]

KARI's function is unique; it is a bifunctional enzyme that catalyzes two distinct, sequential reactions within a single active site: an Mg²⁺-dependent alkyl migration (isomerization) followed by an NADPH-dependent reduction of the keto group.[7][8][9] It converts substrates like (S)-2-acetolactate into precursors for valine and leucine.[1] The validation of a novel inhibitor's mechanism of action (MoA) requires a multi-faceted approach, moving from high-level biochemical confirmation to detailed cellular and structural evidence. This guide provides a logical, field-proven framework for rigorously validating novel KARI inhibitors, ensuring scientific integrity at each step.

The Validation Workflow: A Funnel-Based Approach

A robust validation strategy follows a logical progression, starting with broad biochemical questions and progressively narrowing down to specific cellular and structural confirmation. Each stage provides a go/no-go decision point, ensuring that only the most promising candidates advance.

Validation_Workflow cluster_0 Phase 1: Biochemical Validation cluster_1 Phase 2: Cellular Validation cluster_2 Phase 3: Specificity & Structural Validation Biochem_Intro Question: Does the compound interact with and inhibit purified KARI? Enzyme_Kinetics Enzyme Kinetics Assay (Determine Ki, Mode of Inhibition) Biochem_Intro->Enzyme_Kinetics Primary Screen Biophysical Biophysical Binding Assays (Confirm Direct Interaction - TSA, ITC) Enzyme_Kinetics->Biophysical Orthogonal Confirmation Cell_Intro Question: Is the compound active in a cellular context and on-target? Biophysical->Cell_Intro Advance Candidate MIC_Assay Whole-Cell Potency Assay (Determine MIC/IC50) Cell_Intro->MIC_Assay Rescue_Expt BCAA Rescue Experiment (Confirm On-Target Effect) MIC_Assay->Rescue_Expt Critical MoA Link Metabolite Metabolite Profiling (Measure Substrate Accumulation) Rescue_Expt->Metabolite Direct Evidence Specificity_Intro Question: Is the inhibition selective and how does it bind? Metabolite->Specificity_Intro Advance Candidate Counter_Screen Selectivity & Off-Target Screening (vs. other pathway enzymes, mammalian kinases) Specificity_Intro->Counter_Screen Crystallography X-Ray Co-crystallography (Visualize Binding Mode) Counter_Screen->Crystallography Ultimate Confirmation Final_Candidate Final_Candidate Crystallography->Final_Candidate Validated Lead Candidate

Caption: A funnel-based workflow for validating novel KARI inhibitors.

Phase 1: Biochemical Validation of Direct Enzyme Inhibition

The foundational step is to unequivocally demonstrate that the novel compound directly interacts with and inhibits purified KARI enzyme. This phase establishes the potency and fundamental mechanism of inhibition.

Enzyme Kinetics: Quantifying Potency and Mode of Inhibition

Expertise & Causality: The primary biochemical assay for KARI leverages its dependence on the cofactor NADPH. The oxidation of NADPH to NADP⁺ results in a decrease in absorbance at 340 nm, which can be monitored spectrophotometrically.[9] This assay is the workhorse for determining the inhibitor's potency (Kᵢ) and, critically, its mode of inhibition relative to both the natural substrate (2-acetolactate) and the cofactor (NADPH). Understanding if an inhibitor is competitive, uncompetitive, or non-competitive provides crucial insights into its binding site and potential in vivo efficacy, especially as substrate and cofactor concentrations can fluctuate within the cell.[6]

  • Principle: Measure the rate of NADPH consumption by KARI at 340 nm (Extinction coefficient for NADPH is 6220 M⁻¹cm⁻¹).[9] The reduction in this rate in the presence of the inhibitor is used to calculate inhibition parameters.

  • Reagents & Setup:

    • Assay Buffer: 0.1 M Tris-HCl (pH 8.0), 50 mM MgCl₂.[10]

    • Purified KARI enzyme (e.g., from M. tuberculosis or S. aureus).[10]

    • NADPH solution.

    • Substrate: 2-acetolactate (AL).

    • Novel inhibitor stock solution in DMSO.

    • 96-well UV-transparent plates and a plate reader.

  • Procedure for Kᵢ Determination:

    • Prepare a matrix of reactions in the 96-well plate. Each well will contain the assay buffer, a fixed concentration of KARI (e.g., 200 nM), and a fixed concentration of NADPH (e.g., 200 µM).[10]

    • Add the inhibitor at varying concentrations across the rows of the plate. Include a DMSO-only control column.

    • Pre-incubate the enzyme, cofactor, and inhibitor for 30 minutes at room temperature. This step is critical to allow the inhibitor to reach binding equilibrium, especially for slow-binding or time-dependent inhibitors.[5][10]

    • Initiate the reaction by adding varying concentrations of the substrate, 2-acetolactate (e.g., from 0 to 600 µM), across the columns of the plate.[10]

    • Immediately begin monitoring the decrease in absorbance at 340 nm every 30 seconds for 5-10 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each well from the linear portion of the absorbance vs. time plot.

    • Plot the data using a double reciprocal (Lineweaver-Burk) or non-linear regression (Michaelis-Menten) plot.

    • Analyze the pattern of inhibition (e.g., lines intersecting on the y-axis for competitive inhibition) to determine the mode of inhibition.

    • Fit the data to the appropriate inhibition equations to calculate the inhibition constant (Kᵢ).[5]

Biophysical Confirmation of Direct Binding

Trustworthiness & Self-Validation: While kinetics demonstrate inhibition, they do not definitively prove direct physical binding. Orthogonal biophysical methods are essential to confirm a direct interaction, ruling out artifacts such as assay interference or compound aggregation.

  • Thermal Shift Assay (TSA): This technique measures changes in a protein's melting temperature (Tₘ) upon ligand binding. A successful inhibitor will typically stabilize the KARI enzyme, resulting in a positive shift in its Tₘ. It is a rapid, high-throughput method to confirm binding.

  • Isothermal Titration Calorimetry (ITC): ITC is the gold standard for characterizing binding thermodynamics. It directly measures the heat released or absorbed as the inhibitor is titrated into a solution of KARI. This provides a true in-solution measurement of the binding affinity (Kᴅ), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction, offering a deep thermodynamic profile of the binding event.[4]

Phase 2: Cellular Validation of On-Target Activity

Demonstrating biochemical potency is necessary but not sufficient. The next critical phase is to validate that the inhibitor can penetrate the cell, engage the KARI target, and elicit the expected biological response.

Whole-Cell Potency: The Minimum Inhibitory Concentration (MIC)

Expertise & Causality: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. For KARI inhibitors, this assay determines the compound's effective concentration in a complex biological system, accounting for factors like cell wall permeability, efflux pump activity, and metabolic stability. A potent Kᵢ should translate to a low MIC value.

  • Principle: A standardized inoculum of the target organism (e.g., M. tuberculosis H37Rv) is cultured in broth medium containing serial dilutions of the inhibitor. Growth is assessed after a defined incubation period.

  • Procedure:

    • In a 96-well plate, prepare two-fold serial dilutions of the novel inhibitor in an appropriate growth medium (e.g., Middlebrook 7H9 for M. tb).

    • Add a standardized suspension of the microorganism to each well.

    • Include positive (no inhibitor) and negative (no inoculum) growth controls.

    • Incubate the plate under appropriate conditions (e.g., 37°C for M. tb for 7-14 days).

    • Determine the MIC by visual inspection for turbidity or by using a growth indicator dye (e.g., Resazurin). The MIC is the lowest concentration well with no visible growth.[5]

On-Target Confirmation: The BCAA Rescue Experiment

Trustworthiness & Self-Validation: This is arguably the most critical experiment to link cellular activity directly to the intended MoA. If the inhibitor's anti-microbial effect is truly due to the blockade of the BCAA pathway, then supplementing the growth medium with the final products of that pathway (leucine, valine, and isoleucine) should bypass the inhibition and restore growth. Failure to rescue growth suggests a different, off-target mechanism of cell killing.

  • Principle: Perform the MIC assay in parallel in two sets of media: standard medium and medium supplemented with BCAAs.

  • Procedure:

    • Prepare two identical MIC plates as described in section 2.1.

    • For the "rescue" plate, supplement the growth medium with a final concentration of 1 mM each of L-leucine, L-valine, and L-isoleucine.[5]

    • Inoculate and incubate both plates identically.

  • Data Analysis:

    • On-Target Result: The MIC value in the BCAA-supplemented medium should be significantly higher (>30 µM or complete rescue) than in the standard medium.[5] This confirms that the inhibitor's primary target is within the BCAA synthesis pathway.

    • Off-Target Result: If the MIC value remains unchanged, the compound is likely acting on a different essential pathway.

Phase 3: Specificity and Structural Validation

The final phase aims to establish the inhibitor's selectivity for KARI and provide a high-resolution view of the molecular interaction.

Selectivity Profiling

Expertise & Causality: A successful drug candidate must be selective for its intended target. For a KARI inhibitor, it is important to test for activity against other enzymes in the BCAA pathway, such as acetolactate synthase (AHAS), to ensure the observed effect is not due to upstream inhibition.[11] Furthermore, screening against a panel of common off-targets, such as human kinases, is crucial for predicting potential toxicity.[12] This step de-risks the candidate for future development.

X-Ray Co-crystallography: Visualizing the Binding Mode

Authoritative Grounding: The ultimate confirmation of the mechanism of action is a high-resolution crystal structure of the inhibitor bound within the KARI active site. This provides indisputable evidence of direct binding and reveals the precise molecular interactions—hydrogen bonds, hydrophobic contacts, and coordination with the essential Mg²⁺ ions—that are responsible for the inhibitor's potency and selectivity.[6][13] This structural information is invaluable for guiding subsequent structure-activity relationship (SAR) studies to further optimize the inhibitor's properties.

KARI_Pathway Pyruvate Pyruvate AHAS Acetolactate Synthase (AHAS) Pyruvate->AHAS Acetolactate (S)-2-Acetolactate AHAS->Acetolactate KARI KARI (Target Enzyme) Acetolactate->KARI DHIV (R)-2,3-Dihydroxy- isovalerate KARI->DHIV NADPH -> NADP+ IlvD Dihydroxy-acid Dehydratase (IlvD) DHIV->IlvD KIV α-Ketoisovalerate IlvD->KIV Valine Valine KIV->Valine Transaminase

Caption: KARI's position as the second enzyme in the BCAA pathway.

Comparative Data Summary

To contextualize the performance of a novel inhibitor, its key parameters should be compared against known standards from the literature.

ParameterNovel Inhibitor (Hypothetical Data)Compound '1f'[5][6]IpOHA[4]Hoe 704[4]
Target Organism M. tuberculosisM. tuberculosisM. tuberculosisM. tuberculosis
Kᵢ (Biochemical) 15 nM23.3 nM~30 nM (Potent)300 nM
Mode of Inhibition Competitive (vs. AL & NADPH)Competitive (vs. AL & NADPH)N/AReversible
MIC (Cellular) 10 µM12.75 µMN/AN/A
BCAA Rescue Yes (>8-fold MIC shift)Yes (>30 µM)N/AN/A
Off-Target Profile >100-fold selective vs. AHASN/AN/AN/A

Conclusion

Validating the mechanism of action for a novel KARI inhibitor is a systematic process that builds a compelling case from biochemical proof to cellular on-target activity and finally to structural confirmation. By following this multi-tiered, self-validating framework, researchers can generate the robust, high-quality data package necessary to establish a compound's true mechanism of action and confidently advance it through the drug discovery pipeline. Each step, from quantifying inhibition kinetics to visualizing the binding in atomic detail, is essential for building a foundation of scientific trust and expertise.

References

  • Mechanism and Catalytic Site Atlas. Ketol-acid reductoisomerase. M-CSA. [Link]

  • Lherbet, C., et al. (2021). Bacterial Branched-Chain Amino Acid Biosynthesis: Structures, Mechanisms, and Drugability. National Institutes of Health. [Link]

  • Gosset, G. Branched-chain amino acid biosynthesis pathway. [Link]

  • Grokipedia. (2026). Ketol-acid reductoisomerase. [Link]

  • Plant and Soil Sciences eLibrary. Branched Chain Amino Acid Biosynthesis. [Link]

  • ResearchGate. Overview of the branched chain amino acid (BCAA) biosynthesis pathway. [Link]

  • MDPI. (2022). Enhancing the Thermal and Kinetic Stability of Ketol-Acid Reductoisomerase, a Central Catalyst of a Cell-Free Enzyme Cascade for the Manufacture of Platform Chemicals. [Link]

  • Wikipedia. Branched-chain amino acid. [Link]

  • Proteopedia. (2020). Ketol-acid reductoisomerase. [Link]

  • ACS Publications. (2024). Substrate Turnover Dynamics Guide Ketol-Acid Reductoisomerase Redesign for Increased Specific Activity. [Link]

  • PubMed. (2020). Discovery, Synthesis and Evaluation of a Ketol-Acid Reductoisomerase Inhibitor. [Link]

  • The University of Queensland. Discovery, Synthesis and Evaluation of a Ketol‐Acid Reductoisomerase Inhibitor. UQ eSpace. [Link]

  • ResearchGate. Inhibition studies of ketol-acid reductoisomerases from pathogenic microorganisms. [Link]

  • BioDuro. Biochemical Assays. [Link]

  • Wiley Online Library. (2019). A Ketol‐Acid Reductoisomerase Inhibitor That Has Antituberculosis and Herbicidal Activity. [Link]

  • PubMed Central. (2012). Virtual screening and evaluation of Ketol-Acid Reducto-Isomerase (KARI) as a putative drug target for Aspergillosis. [Link]

  • Royal Society of Chemistry. (2022). Characterization of a class II ketol-acid reductoisomerase from Mycobacterium tuberculosis. [Link]

  • PubMed. (2019). A Ketol-Acid Reductoisomerase Inhibitor That Has Antituberculosis and Herbicidal Activity. [Link]

  • ResearchGate. KARI activity extracted from IpOHA-inhibited cells. [Link]

  • PubMed. (2012). Virtual screening and evaluation of Ketol-Acid Reducto-Isomerase (KARI) as a putative drug target for Aspergillosis. [Link]

  • The Institute of Cancer Research. (2020). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. [Link]

Sources

A Comparative Analysis of Dichlorinated Versus Non-Dichlorinated Cyclopropanecarboxylic Acids: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of dichlorinated and non-dichlorinated cyclopropanecarboxylic acids, offering insights into their synthesis, physicochemical properties, reactivity, and applications, particularly within the realm of drug discovery and agrochemicals. By elucidating the impact of dichlorination on the cyclopropane scaffold, this document aims to empower researchers to make informed decisions in the design and development of novel molecules with tailored properties.

Introduction: The Enduring Appeal of the Cyclopropane Ring

The cyclopropane ring, a three-membered carbocycle, is a privileged motif in medicinal chemistry and materials science. Its inherent ring strain and unique electronic character impart conformational rigidity, metabolic stability, and novel pharmacological properties to molecules that contain it.[1][2] The parent cyclopropanecarboxylic acid serves as a versatile building block, but its functionalization, particularly through halogenation, can dramatically alter its characteristics and unlock new applications. This guide focuses on a critical comparison: the impact of geminal dichlorination on the cyclopropane ring of cyclopropanecarboxylic acid.

Physicochemical Properties: A Tale of Two Acids

The introduction of two chlorine atoms onto the same carbon of the cyclopropane ring profoundly influences the physicochemical properties of the parent carboxylic acid. This is primarily due to the strong electron-withdrawing inductive effect of the chlorine atoms.

PropertyNon-Dichlorinated Cyclopropanecarboxylic Acid2,2-Dichlorocyclopropanecarboxylic Acid (Predicted)Impact of Dichlorination
pKa ~4.83[3][4]~2.0 - 2.5Increased Acidity
logP ~0.63[3][5]~1.5 - 2.0Increased Lipophilicity

Acidity (pKa): The pKa of an acid is a measure of its tendency to donate a proton. A lower pKa value indicates a stronger acid. The gem-dichloro substitution significantly lowers the pKa of cyclopropanecarboxylic acid, making it a much stronger acid. This is because the highly electronegative chlorine atoms pull electron density away from the carboxylic acid group, stabilizing the resulting carboxylate anion and facilitating proton donation.

Lipophilicity (logP): The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity or hydrophobicity. A higher logP value indicates greater lipid solubility. The addition of two chlorine atoms increases the molecular weight and surface area of the molecule, leading to a significant increase in its lipophilicity. This enhanced lipophilicity can have profound effects on a molecule's ability to cross biological membranes.

Synthesis Strategies: Building the Cyclopropane Core

The synthetic routes to non-dichlorinated and dichlorinated cyclopropanecarboxylic acids are distinct, reflecting the different reagents required to introduce the methylene and dichloromethylene groups, respectively.

Synthesis of Non-Dichlorinated Cyclopropanecarboxylic Acid

A common and versatile method for the synthesis of non-dichlorinated cyclopropanes is the Simmons-Smith reaction . This reaction involves the use of an organozinc carbenoid, typically generated from diiodomethane and a zinc-copper couple, to stereospecifically cyclopropanate an alkene.

Experimental Protocol: Simmons-Smith Cyclopropanation of an α,β-Unsaturated Ester

Objective: To synthesize an ethyl cyclopropanecarboxylate derivative via the Simmons-Smith reaction.

Materials:

  • Ethyl acrylate

  • Diiodomethane (CH₂I₂)

  • Zinc-copper couple (Zn(Cu))

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Under an inert atmosphere (e.g., nitrogen or argon), in a dry, three-necked flask equipped with a reflux condenser and a dropping funnel, add the zinc-copper couple.

  • Add a solution of diiodomethane in anhydrous diethyl ether to the flask.

  • Gently heat the mixture to initiate the formation of the organozinc reagent (iodomethylzinc iodide).

  • Once the reaction has initiated (as evidenced by the disappearance of the copper color and the formation of a gray precipitate), add a solution of ethyl acrylate in anhydrous diethyl ether dropwise via the dropping funnel.

  • After the addition is complete, reflux the reaction mixture for several hours until the starting material is consumed (monitored by TLC or GC).

  • Cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by distillation to obtain the ethyl cyclopropanecarboxylate.

  • The ester can then be hydrolyzed to the carboxylic acid using standard procedures (e.g., saponification with NaOH followed by acidification).

Synthesis of Dichlorinated Cyclopropanecarboxylic Acid

The generation of dichlorocarbene (:CCl₂) is central to the synthesis of dichlorinated cyclopropanes. A widely used and practical method is the Makosza reaction , which employs chloroform and a strong base under phase-transfer catalysis conditions.

Experimental Protocol: Dichlorocyclopropanation of an α,β-Unsaturated Ester using Phase-Transfer Catalysis

Objective: To synthesize an ethyl 2,2-dichlorocyclopropanecarboxylate derivative.

Materials:

  • Ethyl acrylate

  • Chloroform (CHCl₃)

  • 50% aqueous sodium hydroxide (NaOH) solution

  • Benzyltriethylammonium chloride (TEBAC) (phase-transfer catalyst)

  • Dichloromethane (CH₂Cl₂)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, combine ethyl acrylate, chloroform, and a catalytic amount of TEBAC in dichloromethane.

  • Cool the mixture in an ice bath.

  • With vigorous stirring, add the 50% aqueous sodium hydroxide solution dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir vigorously for several hours.

  • Monitor the reaction progress by TLC or GC.

  • Upon completion, dilute the reaction mixture with water and extract with dichloromethane.

  • Combine the organic layers, wash with water and brine, and dry over anhydrous magnesium sulfate.

  • Filter and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or distillation to afford the ethyl 2,2-dichlorocyclopropanecarboxylate.

  • The ester can then be hydrolyzed to 2,2-dichlorocyclopropanecarboxylic acid.

Reactivity and Stability: The Influence of Chlorine

The presence of the gem-dichloro group not only affects the physicochemical properties but also the reactivity of the cyclopropane ring. The electron-withdrawing nature of the chlorine atoms can polarize the C-C bonds of the cyclopropane ring, making it more susceptible to nucleophilic attack and ring-opening reactions under certain conditions. In contrast, the non-dichlorinated cyclopropane ring is generally more stable and less prone to ring-opening.

Biological Activity and Applications: A Comparative Overview

The distinct properties of dichlorinated and non-dichlorinated cyclopropanecarboxylic acids translate into different applications, particularly in the fields of agrochemicals and pharmaceuticals.

Non-Dichlorinated Cyclopropanecarboxylic Acids in Drug Discovery

The non-dichlorinated cyclopropane motif is a valuable component in drug design, prized for its ability to:

  • Enhance Metabolic Stability: The cyclopropyl group is resistant to many common metabolic pathways, leading to an increased half-life of drugs.[1][2]

  • Provide Conformational Constraint: The rigid nature of the cyclopropane ring can lock a molecule into its bioactive conformation, increasing its potency and selectivity for its target.

  • Modulate Physicochemical Properties: The introduction of a cyclopropane ring can fine-tune a molecule's solubility and lipophilicity.

Dichlorinated Cyclopropanecarboxylic Acids in Agrochemicals and Beyond

The primary application of dichlorinated cyclopropanecarboxylic acid derivatives has been in the development of pyrethroid insecticides . Many highly effective synthetic pyrethroids, such as permethrin and cypermethrin, contain a 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid core. The dichlorovinyl group is crucial for their insecticidal activity, which involves the disruption of sodium channels in the nervous systems of insects.

Beyond insecticides, some dichlorinated cyclopropane derivatives have shown potential as herbicides . The altered electronic and lipophilic properties imparted by the dichloro-substitution can lead to interactions with different biological targets in plants.

While the current applications are dominated by agrochemicals, the unique properties of dichlorinated cyclopropanecarboxylic acids suggest potential for their exploration in drug discovery. The increased lipophilicity could enhance membrane permeability, and the altered acidity could influence drug-target interactions.

Visualization of Synthetic Pathways

Synthesis_Pathways cluster_non_dichloro Non-Dichlorinated Synthesis cluster_dichloro Dichlorinated Synthesis alkene_nd Alkene cyclopropane_nd Cyclopropane alkene_nd->cyclopropane_nd Cyclopropanation reagent_nd CH₂I₂ / Zn(Cu) (Simmons-Smith Reagent) reagent_nd->cyclopropane_nd acid_nd Cyclopropanecarboxylic Acid cyclopropane_nd->acid_nd Ester Hydrolysis hydrolysis_nd Hydrolysis hydrolysis_nd->acid_nd alkene_d Alkene cyclopropane_d Dichlorocyclopropane alkene_d->cyclopropane_d Dichlorocyclopropanation reagent_d CHCl₃ / NaOH / PTC (Dichlorocarbene) reagent_d->cyclopropane_d acid_d Dichlorocyclopropanecarboxylic Acid cyclopropane_d->acid_d Ester Hydrolysis hydrolysis_d Hydrolysis hydrolysis_d->acid_d

Sources

A Guide to Cross-Reactivity Profiling for Novel Kinase Inhibitors: A Comparative Analysis Featuring Dasatinib

Author: BenchChem Technical Support Team. Date: January 2026

An objective comparison of the product's performance with other alternatives, supported by experimental data, is provided below. This guide is intended for researchers, scientists, and drug development professionals.

Introduction

In the pursuit of targeted therapies, particularly in oncology, the specificity of small molecule inhibitors is of paramount importance. While a compound may be designed to engage a specific molecular target, its potential to bind to unintended off-targets can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology. Therefore, rigorous cross-reactivity profiling is a cornerstone of preclinical drug development.

This guide provides a comprehensive framework for conducting cross-reactivity studies, using the well-characterized multi-kinase inhibitor, Dasatinib, as a primary example. While the initial query concerned 2,2-Dichloro-1-(4-ethoxyphenyl)cyclopropanecarboxylic acid, a thorough search of scientific literature did not yield sufficient public data on its biological targets to construct a meaningful cross-reactivity profile. Consequently, we have pivoted to a representative compound, Dasatinib, to illustrate the principles and methodologies of these critical studies. This guide will detail the experimental design, methodologies, and data interpretation necessary for a robust assessment of inhibitor specificity, and compare Dasatinib's profile with other relevant kinase inhibitors.

Part 1: Understanding the Primary Target and Rationale for Cross-Reactivity Screening

Dasatinib is a potent inhibitor of the BCR-ABL fusion protein, the causative driver of chronic myeloid leukemia (CML), and also targets Src family kinases (SFKs) including SRC, LCK, YES, and FYN. Its clinical efficacy in CML and certain solid tumors is well-documented. However, its broad kinase inhibition profile contributes to both its therapeutic action in different contexts and some of its known side effects, such as pleural effusion and platelet dysfunction. This makes Dasatinib an excellent model for illustrating the importance of comprehensive cross-reactivity analysis.

The primary goals of a cross-reactivity study for a compound like Dasatinib are:

  • To identify the full spectrum of its kinase targets (the "kinome").

  • To quantify the potency of interaction with both primary and off-targets.

  • To predict potential mechanisms of toxicity.

  • To identify opportunities for drug repositioning.

Part 2: Comparative Kinase Inhibitors

For a meaningful comparison, we will consider two other well-known kinase inhibitors with overlapping, yet distinct, target profiles:

  • Imatinib: The first-generation BCR-ABL inhibitor, known for its high specificity for ABL, KIT, and PDGFR.

  • Bosutinib: A dual Src/Abl inhibitor with a different off-target profile compared to Dasatinib.

A comparative analysis of these compounds will highlight how subtle differences in chemical structure can lead to significant variations in kinase selectivity and, consequently, clinical outcomes.

Part 3: Experimental Design for Cross-Reactivity Profiling

A multi-tiered approach is recommended for a thorough cross-reactivity assessment, starting with broad screening and progressing to more focused cellular validation.

Tier 1: Broad Kinome Screening (Biochemical Assay)

The initial step involves screening the compound against a large panel of recombinant kinases to identify potential off-targets. This provides a broad, yet preliminary, view of the inhibitor's selectivity.

Workflow Diagram: Tier 1 Kinome Screening

G cluster_prep Preparation cluster_assay Biochemical Assay cluster_analysis Data Analysis Compound Test Compound (e.g., Dasatinib) Reaction_Mix Prepare Reaction Mix: Kinase, Substrate, ATP, Compound/DMSO Compound->Reaction_Mix Kinase_Panel Recombinant Kinase Panel (~400 kinases) Kinase_Panel->Reaction_Mix ATP ATP Solution (radiolabeled or cold) ATP->Reaction_Mix Substrate Generic or Specific Kinase Substrate Substrate->Reaction_Mix Incubation Incubate at 30°C Reaction_Mix->Incubation Stop_Reaction Stop Reaction Incubation->Stop_Reaction Detection Detect Phosphorylation (e.g., Radioactivity, Fluorescence) Stop_Reaction->Detection Quantify Quantify Signal Detection->Quantify Calculate_Inhibition Calculate % Inhibition vs. DMSO Control Quantify->Calculate_Inhibition Identify_Hits Identify Hits (e.g., >50% inhibition) Calculate_Inhibition->Identify_Hits

Caption: Workflow for broad biochemical kinome screening.

Protocol: Radiometric Kinase Assay (e.g., HotSpot™)

This is a gold-standard method for directly measuring kinase activity.[1]

  • Reaction Setup: In a 96-well plate, prepare a reaction mix containing the specific kinase, its substrate (e.g., a generic peptide), and radiolabeled ATP (³³P-ATP) in a kinase buffer.

  • Compound Addition: Add the test compound (Dasatinib, Imatinib, Bosutinib) at a fixed concentration (e.g., 1 µM) or in a dose-response format. Include a DMSO-only control.

  • Initiate Reaction: Start the reaction by adding the ATP solution.

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop Reaction & Capture: Stop the reaction and spot the mixture onto a filter membrane that captures the phosphorylated substrate.

  • Washing: Wash the membrane to remove unincorporated ³³P-ATP.

  • Detection: Quantify the radioactivity on the filter using a scintillation counter.

  • Data Analysis: Calculate the percentage of kinase inhibition relative to the DMSO control.

Rationale: This direct measurement of enzymatic activity is highly sensitive and less prone to artifacts that can affect binding assays.[1] Using a large panel provides a comprehensive initial assessment of selectivity.

Tier 2: Cellular Target Engagement

Hits identified in biochemical screens must be validated in a cellular context to confirm that the compound can enter the cell and bind to its target in a more physiologically relevant environment.[2][3][4][5]

Workflow Diagram: Tier 2 Cellular Target Engagement

G cluster_prep Cell Culture cluster_treatment Compound Treatment cluster_assay Target Engagement Assay cluster_analysis Data Analysis Cell_Line Select Cell Line Expressing Target Kinase Culture_Cells Culture and Plate Cells Cell_Line->Culture_Cells Treat_Cells Treat Cells with Dose-Response of Compound Culture_Cells->Treat_Cells Incubate_Treatment Incubate for a Defined Period Treat_Cells->Incubate_Treatment Assay_Choice Choose Assay: e.g., NanoBRET™, CETSA Incubate_Treatment->Assay_Choice Perform_Assay Perform Assay Protocol Assay_Choice->Perform_Assay Readout Measure Signal (e.g., BRET ratio, Thermal Stability) Perform_Assay->Readout Plot_Data Plot Dose-Response Curve Readout->Plot_Data Calculate_EC50 Calculate Cellular EC50 Plot_Data->Calculate_EC50

Caption: Workflow for cellular target engagement assays.

Protocol: NanoBRET™ Target Engagement Assay

This technology measures compound binding at specific protein targets in living cells.[6]

  • Cell Line Preparation: Use a cell line engineered to express the target kinase as a fusion with NanoLuc® luciferase.

  • Cell Plating: Plate the cells in a 96-well or 384-well plate.

  • Compound Addition: Add the test compound in a serial dilution to the cells.

  • Tracer Addition: Add a fluorescent NanoBRET® tracer that reversibly binds to the target kinase.

  • Incubation: Incubate the plate to allow the compound and tracer to reach equilibrium with the target protein.

  • Detection: Measure both the NanoLuc® emission and the tracer fluorescence. The ratio of these signals (the BRET ratio) is proportional to the amount of tracer bound to the target.

  • Data Analysis: A potent compound will displace the tracer, leading to a decrease in the BRET signal. Plot the BRET ratio against the compound concentration to determine the cellular EC50.

Rationale: This assay confirms cell permeability and target binding in a native cellular environment, providing more biologically relevant data than biochemical assays alone.[2][4] It helps to distinguish true off-targets from artifacts of in vitro screening.

Tier 3: Functional Cellular Assays

The final step is to assess the functional consequences of target inhibition in a cellular pathway. This connects target engagement to a biological outcome.

Protocol: Phospho-Protein Western Blot

  • Cell Treatment: Treat cells with the kinase inhibitors at various concentrations for a defined period.

  • Cell Lysis: Lyse the cells to extract proteins.

  • Protein Quantification: Determine the protein concentration in each lysate.

  • SDS-PAGE and Transfer: Separate the proteins by size using SDS-PAGE and transfer them to a membrane.

  • Immunoblotting: Probe the membrane with a primary antibody specific for the phosphorylated form of the kinase's substrate, followed by a secondary antibody conjugated to a detection enzyme (e.g., HRP).

  • Detection: Visualize the protein bands using a chemiluminescent substrate.

  • Analysis: Quantify the band intensity and normalize to a loading control (e.g., total protein or a housekeeping gene). A decrease in the phospho-protein signal indicates functional inhibition of the upstream kinase.

Rationale: This assay provides direct evidence that the binding of the inhibitor to its target kinase leads to a downstream functional effect, confirming the mechanism of action.[3]

Part 4: Comparative Data Analysis

The following tables summarize the expected data from the described experiments, comparing Dasatinib, Imatinib, and Bosutinib.

Table 1: Biochemical Kinase Inhibition Profile (Selected Kinases, IC50 in nM)

KinaseDasatinibImatinibBosutinibPrimary Target?
BCR-ABL <12520Yes
SRC 0.5>10,0001.2Yes (Das, Bos)
LCK 1.1>10,00010Yes (Das)
c-KIT 12100>1000Yes (Ima)
PDGFRβ 28100>1000Yes (Ima)
DDR1 30380-Off-Target
EPHA2 15>10,000-Off-Target

Data compiled from publicly available sources. Actual values may vary between studies.

Interpretation:

  • Dasatinib shows potent inhibition of BCR-ABL and SFKs, but also interacts with numerous other kinases at low nanomolar concentrations, indicating a broad off-target profile.[7][8][9]

  • Imatinib is highly selective for ABL, KIT, and PDGFR.[10] Its off-target effects are generally observed at much higher concentrations.[11][12]

  • Bosutinib is a potent dual Src/Abl inhibitor with minimal activity against c-KIT and PDGFR, giving it a distinct safety profile from Dasatinib and Imatinib.[13][14][15]

Table 2: Cellular Potency and Functional Readouts (Example Data)

AssayCell LineCompoundCellular EC50 (nM)Substrate Phosphorylation (% Inhibition at 100 nM)
BCR-ABL Target Engagement K562 (CML)Dasatinib395%
Imatinib20080%
Bosutinib5090%
SRC Target Engagement HT29 (Colon)Dasatinib598%
Imatinib>10,000<10%
Bosutinib25085%

Interpretation: The cellular data generally correlates with the biochemical data. The cellular EC50 values are typically higher than the biochemical IC50s due to factors like cell membrane permeability and intracellular ATP concentrations. The functional readout (substrate phosphorylation) confirms that target engagement leads to the expected biological effect.

Conclusion

A systematic, multi-tiered approach to cross-reactivity profiling is essential for the successful development of kinase inhibitors. By combining broad biochemical screening with cellular target engagement and functional assays, researchers can build a comprehensive understanding of a compound's selectivity profile. The comparative analysis of Dasatinib, Imatinib, and Bosutinib demonstrates how this data can differentiate compounds with similar primary targets but distinct off-target profiles, ultimately informing predictions of their clinical efficacy and safety. This rigorous preclinical evaluation is a critical step in advancing novel therapeutics from the bench to the clinic.

References

  • DiscoverX. Target Engagement Assays.

  • Welsh, N., et al. (2022). Are off-target effects of imatinib the key to improving beta-cell function in diabetes? Upsala Journal of Medical Sciences.

  • Concept Life Sciences. Target and pathway engagement assays.

  • Zitvogel, L., et al. (2016). Immunological off-target effects of imatinib. Nature Reviews Cancer.

  • Vasta, J. D., & Robers, M. B. (2021). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry.

  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?.

  • Selvita. (2023). A Practical Guide to Target Engagement Assays.

  • Promega Corporation. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay.

  • BenchChem. (2025). Technical Support Center: Identifying Off-Target Effects of Imatinib Mesylate.

  • Masiello, D., et al. (2013). Profile of bosutinib and its clinical potential in the treatment of chronic myeloid leukemia. Therapeutic Advances in Hematology.

  • Johnson, F. M., et al. (2010). Dasatinib: a potent SRC inhibitor in clinical development for the treatment of solid tumors. Current Opinion in Investigational Drugs.

  • Welsh, N. (2022). Are off-target effects of imatinib the key to improving beta-cell function in diabetes?. Upsala journal of medical sciences.

  • ResearchGate. Kinase profile of dasatinib.

  • Bantscheff, M., et al. (2007). Chemical proteomic profiles of the BCR-ABL inhibitors imatinib, nilotinib, and dasatinib reveal novel kinase and nonkinase targets. Blood.

  • Semantic Scholar. Imatinib and Nilotinib Off-Target Effects on Human NK Cells, Monocytes, and M2 Macrophages.

  • BenchChem. Comparative Kinase Inhibitory Profile of Representative Kinase Inhibitors.

  • Shaffer, J., et al. (2015). Conformation-selective analogs of dasatinib reveal insight into kinase inhibitor binding and selectivity. Journal of the American Chemical Society.

  • Celtarys Research. (2024). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.

  • Reaction Biology. Kinase Screening Assay Services.

  • Klink, T. A., et al. (2012). Assay Development for Protein Kinase Enzymes. Assay Guidance Manual.

  • Sigma-Aldrich. Kinase Assay Kit.

  • Cortes, J. E., et al. (2023). Critical review of clinical data and expert-based recommendations for the use of bosutinib in the treatment of chronic myeloid leukemia. Frontiers in Oncology.

  • El-Rayes, B. F., et al. (2022). A Phase I Study of the Non-Receptor Kinase Inhibitor Bosutinib in Combination with Pemetrexed in Patients with Selected Metastatic Solid Tumors. Cancers.

  • Levinson, N. M., et al. (2012). Structural and spectroscopic analysis of the kinase inhibitor bosutinib and an isomer of bosutinib binding to the Abl tyrosine kinase domain. PLoS One.

  • Puttini, M., et al. (2009). Bosutinib: a new agent for the treatment of chronic myeloid leukemia. Expert Review of Hematology.

Sources

Bridging the Gap: A Comparative Guide to In Vivo Validation of In Vitro Findings for Cyclopropane-Based Herbicides

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug and herbicide development, the journey from a promising in vitro result to a viable in vivo application is both critical and challenging. This guide provides an in-depth technical comparison of in vitro and in vivo validation methodologies for the burgeoning class of cyclopropane-based herbicides. By examining the causality behind experimental choices and presenting supporting data, this document aims to equip you with the expertise to design robust validation systems and accelerate your research.

The unique structural properties of the cyclopropane ring, including its high degree of s-character in C-H bonds and strained ring structure, impart novel biological activities to the molecules that contain it.[1][2] In the realm of agrochemicals, this has led to the development of potent herbicides with diverse mechanisms of action. Here, we will focus on two prominent classes: Ketol-Acid Reductoisomerase (KARI) inhibitors and 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors.

Understanding the Molecular Targets: In Vitro Mechanisms of Action

A solid in vitro foundation is paramount to understanding a herbicide's potential. For cyclopropane-based compounds, two key enzymatic targets have been identified, each with distinct biochemical assays for characterization.

Ketol-Acid Reductoisomerase (KARI) Inhibition

The enzyme KARI is a critical component in the branched-chain amino acid biosynthesis pathway in plants, a pathway absent in animals, making it an excellent target for selective herbicides.[3][4] Cyclopropane-1,1-dicarboxylic acid (CPD) and its analogues have been identified as potent inhibitors of KARI.[3]

The inhibitory activity of these compounds is typically assessed through enzymatic assays that measure the rate of NADPH oxidation in the presence of the enzyme and its substrate.

KARI_Pathway Pyruvate Pyruvate ALS Acetolactate Synthase (ALS) Pyruvate->ALS Acetolactate α-Acetolactate ALS->Acetolactate KARI KARI Acetolactate->KARI Dihydroxy_isovalerate α,β-Dihydroxy- isovalerate KARI->Dihydroxy_isovalerate DHAD Dihydroxyacid Dehydratase (DHAD) Dihydroxy_isovalerate->DHAD Keto_isovalerate α-Keto- isovalerate DHAD->Keto_isovalerate Val_Leu Valine & Leucine Keto_isovalerate->Val_Leu Cyclopropane_Herbicide Cyclopropane-based KARI Inhibitor Cyclopropane_Herbicide->KARI Inhibition

Caption: Inhibition of KARI by cyclopropane-based herbicides blocks the biosynthesis of essential branched-chain amino acids.

4-Hydroxyphenylpyruvate Dioxygenase (HPPD) Inhibition

HPPD is another crucial enzyme in a plant-specific pathway, responsible for the conversion of 4-hydroxyphenylpyruvate to homogentisate, a precursor for plastoquinone and tocopherols.[5] Inhibition of HPPD leads to a depletion of these essential molecules, ultimately causing bleaching of the plant tissue due to the photo-oxidation of chlorophyll.[5] Certain pyrimidinedione derivatives containing a cyclopropyl group have shown potent HPPD-inhibiting activity.[1]

From the Benchtop to the Greenhouse: The Imperative of In Vivo Validation

While in vitro assays provide valuable data on a compound's specific molecular interactions, they do not fully recapitulate the complex biological processes that occur in a whole plant. Factors such as uptake, translocation, metabolism, and environmental conditions can significantly influence a herbicide's efficacy. Therefore, in vivo validation through greenhouse and field trials is an indispensable step in the development pipeline.

Comparative Analysis: In Vitro Potency vs. In Vivo Efficacy

A direct comparison of in vitro and in vivo data is essential to understand the structure-activity relationship (SAR) and to identify compounds with the most promising real-world potential.

Herbicide ClassCompound ExampleIn Vitro Target & PotencyIn Vivo Efficacy (Greenhouse)Alternative In Vivo Data (Field)
KARI Inhibitor N,N'-bis(2-ethylphenyl)cyclopropane-1,1-dicarboxamideKARI InhibitionDisplayed moderate activity against bentgrass (Agrostis stolonifera).[3]Not specified
KARI Inhibitor Pyrimidinedione analog (1f)KARI Inhibition (Ki = 23.3 nM for M. tuberculosis KARI)Inhibited Brassica campestris growth by 63% at 10 mg/mL.[4]Not specified
HPPD Inhibitor Pyrimidinedione derivative (FM-1688)HPPD Inhibition (IC50 = 5.95 nM)100% control of broadleaf weeds at 2.34 g a.i./ha.[1]Not specified
Trifluoromethanesulfonanilide Cyclopropyl trifluoromethanesulfonanilideNot specifiedNot specifiedEffective at 0.1 to 10 kg/ha .

Key Insight: The case of the HPPD inhibitor FM-1688 highlights a crucial aspect of in vivo validation. Despite having only slightly better in vitro potency than the commercial standard tiafenacil, its in vivo efficacy was significantly superior.[1] This suggests that the cyclopropyl moiety may enhance pharmacokinetic properties such as uptake and translocation, a phenomenon that can only be identified through whole-plant studies.[1]

Experimental Protocols for Robust Validation

To ensure the trustworthiness and reproducibility of your findings, it is essential to follow well-defined and validated experimental protocols.

In Vitro KARI Inhibition Assay

This protocol is adapted from established methods for measuring KARI activity.[6]

Objective: To determine the inhibitory concentration (IC50) or inhibition constant (Ki) of cyclopropane-based compounds against the KARI enzyme.

Materials:

  • Purified KARI enzyme

  • NADPH

  • α-acetolactate (substrate)

  • Tricine buffer

  • MgCl2

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate reader

Procedure:

  • Prepare a reaction mixture containing Tricine buffer, MgCl2, and NADPH in a 96-well plate.

  • Add the test compound at various concentrations to the wells. Include a solvent control (e.g., DMSO) and a positive control inhibitor.

  • Initiate the reaction by adding the KARI enzyme to all wells.

  • Immediately after adding the enzyme, add the substrate, α-acetolactate, to all wells.

  • Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.

  • Calculate the initial reaction rates for each concentration of the test compound.

  • Plot the reaction rates against the inhibitor concentrations and fit the data to a suitable model to determine the IC50 or Ki value.

Greenhouse Pot Trial for Herbicide Efficacy

This protocol provides a general framework for assessing the herbicidal efficacy of cyclopropane-based compounds on whole plants in a controlled environment.[7][8]

Objective: To determine the dose-response relationship and the growth reduction (GR50) value of a test herbicide on target weed species.

Materials:

  • Pots filled with a standardized soil mix

  • Seeds of target weed species (e.g., Amaranthus retroflexus, Echinochloa crus-galli)

  • Test herbicide formulated for application

  • Greenhouse with controlled temperature, humidity, and light conditions

  • Spraying equipment calibrated for precise application

Procedure:

  • Sow the seeds of the target weed species in the pots and allow them to germinate and grow to a specific stage (e.g., 2-4 leaf stage for post-emergence application).

  • Prepare a series of herbicide dilutions to cover a range of application rates.

  • Apply the herbicide solutions to the plants using a calibrated sprayer to ensure uniform coverage. Include an untreated control group.

  • Randomize the placement of the pots in the greenhouse to minimize environmental variability.

  • Water and fertilize the plants as needed throughout the experiment.

  • Assess the herbicidal damage at regular intervals (e.g., 7, 14, and 21 days after treatment) using a visual rating scale (0% = no effect, 100% = complete kill).

  • At the end of the experiment, harvest the above-ground biomass of the plants, dry it in an oven, and weigh it.

  • Calculate the percent growth reduction relative to the untreated control.

  • Plot the percent growth reduction against the herbicide application rate and use a regression analysis to determine the GR50 value (the dose required to reduce growth by 50%).

InVivo_Workflow cluster_Greenhouse Greenhouse Trial cluster_Field Field Trial Seed_Sowing 1. Seed Sowing & Germination Herbicide_Prep 2. Herbicide Preparation (Dose Range) Seed_Sowing->Herbicide_Prep Application 3. Herbicide Application (Post-emergence) Herbicide_Prep->Application Incubation 4. Incubation in Controlled Environment Application->Incubation Data_Collection 5. Data Collection (Visual Assessment, Biomass) Incubation->Data_Collection Analysis 6. Data Analysis (GR50 Calculation) Data_Collection->Analysis Site_Selection 1. Site Selection & Plot Design Analysis->Site_Selection Promising candidates advance to field trials Herbicide_App 2. Herbicide Application (Commercial Equipment) Site_Selection->Herbicide_App Environmental_Monitoring 3. Environmental Monitoring Herbicide_App->Environmental_Monitoring Weed_Control_Assessment 4. Weed Control Assessment Environmental_Monitoring->Weed_Control_Assessment Crop_Tolerance 5. Crop Tolerance Evaluation Weed_Control_Assessment->Crop_Tolerance Yield_Analysis 6. Yield Analysis Crop_Tolerance->Yield_Analysis

Caption: A streamlined workflow for the in vivo validation of herbicides, from initial greenhouse screening to large-scale field trials.

Field Trial Methodology

Field trials are the ultimate test of a herbicide's performance under real-world agricultural conditions.[9][10]

Objective: To evaluate the efficacy and crop safety of a cyclopropane-based herbicide in a commercial setting.

Procedure:

  • Site Selection: Choose a location with a natural and uniform infestation of the target weed species. The trial should be conducted in an area representative of the intended use region.[9]

  • Experimental Design: Use a randomized complete block design with multiple replications to account for field variability.[11]

  • Plot Size: Establish plots of a sufficient size to allow for the use of commercial application equipment and to minimize edge effects.

  • Treatments: Include the test herbicide at several application rates, a commercial standard herbicide for comparison, and an untreated control.

  • Application: Apply the herbicides using calibrated commercial spray equipment at the appropriate growth stage of the weeds and crop.

  • Data Collection:

    • Weed Control: Assess weed control visually at multiple time points after application.

    • Crop Injury: Evaluate any signs of phytotoxicity to the crop.

    • Yield: Harvest the crop from each plot and measure the yield.

  • Statistical Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine the significance of the treatment effects.

Conclusion: The Path Forward for Cyclopropane-Based Herbicides

The successful development of novel cyclopropane-based herbicides hinges on a thorough and systematic validation process that bridges the gap between in vitro and in vivo findings. While in vitro enzyme inhibition assays provide crucial information on the mechanism of action and intrinsic potency of these compounds, they are only the first step. Rigorous in vivo testing in controlled greenhouse environments and subsequent large-scale field trials are essential to identify candidates with real-world efficacy.

The superior in vivo performance of some cyclopropane-containing herbicides, which is not always predicted by their in vitro activity, underscores the importance of the cyclopropane moiety in influencing pharmacokinetic properties.[1] This highlights the necessity of a holistic approach to herbicide discovery and development, where in vitro and in vivo studies are conducted in a complementary and iterative manner. By adhering to the principles and protocols outlined in this guide, researchers can enhance the efficiency and success rate of bringing new, effective, and safe cyclopropane-based herbicides to the agricultural market.

References

  • Techniques for Greenhouse Evaluation of Herbicides on Saltcedar. Weed Science. [Link]

  • A structure-activity relationship study of spirolactones. Contribution of the cyclopropane ring to antimineralocorticoid activity. Journal of Medicinal Chemistry. [Link]

  • Cyclopropane Derivatives and their Diverse Biological Activities. ResearchGate. [Link]

  • Protocols for Robust Herbicide Resistance Testing in Different Weed Species. Journal of Visualized Experiments. [Link]

  • Species differences and human relevance of the toxicity of 4‑hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors. Archives of Toxicology. [Link]

  • Broad-Spectrum Cyclopropane-Based Inhibitors of Coronavirus 3C-like Proteases: Biochemical, Structural, and Virological Studies. Journal of Medicinal Chemistry. [Link]

  • Synthesis, crystal structure, herbicidal activity and mode of action of new cyclopropane-1,1-dicarboxylic acid analogues. Pesticide Biochemistry and Physiology. [Link]

  • Guidelines for Efficacy Assessment of Herbicides and Plant Growth Regulators. Government of Canada Publications. [Link]

  • The 7 secrets to success in field trials for crop residue analysis. Labcorp. [Link]

  • Herbicide and safener treatments of the greenhouse pot trial and the field trial. ResearchGate. [Link]

  • In vivo fluorescent screening for HPPD-targeted herbicide discovery. ResearchGate. [Link]

  • Synthesis and structure—activity relationships of cyclopropane-containing analogs of pharmacologically active compounds. ResearchGate. [Link]

  • Evaluating efficacy of preemergence soybean herbicides using field treated soil in greenhouse bioassays. Weed Technology. [Link]

  • Beta-triketone inhibitors of plant p-hydroxyphenylpyruvate dioxygenase: modeling and comparative molecular field analysis of their interactions. Journal of Agricultural and Food Chemistry. [Link]

  • Understanding Field Trials. SGS. [Link]

  • Discovery of Novel and Highly Selective Cyclopropane ALK Inhibitors through a Fragment-Assisted, Structure-Based Drug Design. ACS Omega. [Link]

  • In Silico Design and Validation of a Novel HPPD‐Inhibiting Herbicide Candidate Based on Benzofuran and Arylthioacetic Acid Scaffolds. Chemistry & Biodiversity. [Link]

  • Insights into 4-hydroxyphenylpyruvate dioxygenase-inhibitor interactions from comparative structural biology. Trends in Biochemical Sciences. [Link]

  • Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. Molecules. [Link]

  • A Ketol-Acid Reductoisomerase Inhibitor That Has Antituberculosis and Herbicidal Activity. Chemistry – A European Journal. [Link]

  • A Ketol-Acid Reductoisomerase Inhibitor That Has Antituberculosis and Herbicidal Activity. Chemistry – A European Journal. [Link]

  • Brief review on cyclopropane analogs: Synthesis and their pharmacological applications. ResearchGate. [Link]

  • Design, Synthesis and Herbicidal Activity of Ketol-acid Reductoisomerase Inhibitors. Chinese Journal of Pesticide Science. [Link]

  • In Vitro Assays | Herbicide Discovery and Screening. Plant and Soil Sciences eLibrary. [Link]

  • A Ketol-Acid Reductoisomerase Inhibitor That Has Antituberculosis and Herbicidal Activity. ResearchGate. [Link]

  • Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions. Organic Chemistry Frontiers. [Link]

  • How to establish aquatic field trials. ResearchGate. [Link]

  • GUIDELINES FOR TRIALS PRIOR TO REGISTRATION OF CHEMICAL CONTROL AGENTS FOR USE ON TOBACCO: 1998. CORE. [Link]

  • How To Complete Small Plot Agricultural Research Spray Trials: A Beginner's Guide. Micron. [Link]

Sources

A Senior Application Scientist's Guide to Benchmarking the Insecticidal Potency of New Cyclopropane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Significance of the Cyclopropane Moiety in Insecticide Discovery

The cyclopropane ring is a cornerstone of modern insecticide chemistry, a privileged scaffold that traces its lineage from the natural pyrethrins found in Chrysanthemum cinerariaefolium to the highly potent synthetic pyrethroids that have become vital tools in agriculture and public health.[1][2] These compounds are renowned for their rapid knockdown effects and high insecticidal activity, often with favorable mammalian toxicity profiles.[2] However, the relentless evolution of insecticide resistance in pest populations necessitates a continuous pipeline of novel active ingredients.[3] New cyclopropane derivatives are constantly being synthesized, holding the promise of enhanced potency, improved safety profiles, or efficacy against resistant insect strains.

This guide provides a comprehensive framework for the rigorous and objective benchmarking of these new chemical entities. We will move beyond simple procedural lists to explore the causality behind experimental design, ensuring that the data generated is not only accurate but also robust and contextually relevant. Our focus is to establish a self-validating system for potency evaluation, grounded in authoritative protocols and a clear understanding of the target's mechanism of action.

Mechanistic Context: Targeting the Insect's Nervous System

The vast majority of cyclopropane-based insecticides, particularly the pyrethroid class, exert their toxic effects by acting as potent neurotoxins.[4] Their primary molecular target is the voltage-gated sodium channel (VGSC), an integral membrane protein essential for the generation and propagation of nerve impulses in an insect's nervous system.[5][6][7][8]

The Mechanism of Disruption:

  • Binding to the Channel: These insecticides bind to the VGSC, typically when the channel is in its open state.[8][9]

  • Inhibition of Deactivation: The binding prevents the channel from closing or inactivating in a timely manner.[5][6]

  • Prolonged Sodium Influx: This disruption leads to a persistent influx of sodium ions (Na+) into the neuron.

  • Repetitive Firing and Depolarization: The result is a state of hyperexcitability, causing repetitive nerve firing and eventual membrane depolarization.[6]

  • Paralysis and Death: This "excitotoxic" effect overwhelms the insect's nervous system, leading to loss of motor control, paralysis, and ultimately, death.[5]

A key advantage of these compounds is their selective toxicity. Insect VGSCs exhibit a much greater sensitivity to pyrethroids than their mammalian counterparts, contributing to a wider safety margin for humans and other vertebrates.[10][11]

Pyrethroid Mode of Action cluster_neuron Insect Neuron cluster_insecticide External Factors AP Action Potential (Nerve Impulse) Depolarization Membrane Depolarization AP->Depolarization triggers VGSC_closed Voltage-Gated Sodium Channel (VGSC) - Closed VGSC_open VGSC - Open Repolarization Membrane Repolarization (Channel Closes) VGSC_open->Repolarization normal closure leads to Na_influx Na+ Influx VGSC_open->Na_influx allows Paralysis Paralysis & Death VGSC_open->Paralysis Prolonged Na+ influx leads to hyperexcitation & Depolarization->VGSC_open opens Repolarization->VGSC_closed resets to Na_influx->Depolarization sustains Cyclopropane New Cyclopropane Derivative (Insecticide) Cyclopropane->VGSC_open Binds to & locks open

Caption: Mechanism of action for pyrethroid-like cyclopropane derivatives.

Designing a Robust Benchmarking Study

A successful benchmarking study is built on a foundation of careful planning and adherence to standardized parameters. This ensures that the results are reproducible and comparable across different compounds and laboratories.

1. Selection of Target Species: The choice of insect is critical. It should be guided by the intended application of the new derivative and the availability of standardized, susceptible strains. Common choices include:

  • House Fly (Musca domestica): A globally recognized standard for public health and general insecticide screening.

  • Yellow Fever Mosquito (Aedes aegypti): A key vector for diseases like dengue and Zika, crucial for public health insecticide evaluation.[1]

  • German Cockroach (Blattella germanica): A common urban pest used for testing residual and knockdown efficacy.[3]

  • Diamondback Moth (Plutella xylostella): A major agricultural pest known for developing resistance, making it an excellent model for testing efficacy against challenging targets.[12]

2. Establishing Core Potency Metrics: The primary goal is to quantify toxicity. This is universally achieved using two key metrics:

  • LD50 (Lethal Dose 50): The dose of a substance, typically expressed in nanograms or micrograms per insect (ng/insect or µ g/insect ), that is lethal to 50% of a test population when administered directly.[13][14] This is the gold standard for topical applications.

  • LC50 (Lethal Concentration 50): The concentration of a substance in a medium (e.g., diet, water, or a treated surface), expressed in parts per million (ppm) or µg/mL, that is lethal to 50% of a test population over a specified exposure period.[14][15]

3. The Imperative of Controls: A self-validating experiment relies on appropriate controls.

  • Negative Control: The solvent (e.g., acetone) used to dissolve the insecticide, applied in the same volume as the test solutions. This accounts for any mortality caused by the application procedure or the solvent itself.

  • Positive Controls: One or more well-characterized, commercially available insecticides with a similar mode of action (e.g., Permethrin, Deltamethrin). This provides a benchmark for relative potency and validates the susceptibility of the test insect population.

Core Experimental Protocol: Topical Application Bioassay for LD50 Determination

The topical application bioassay is the preferred method for determining the intrinsic toxicity of a compound. Its primary advantage is the precise delivery of a known dose to each individual insect, which minimizes variability that can arise from differences in insect behavior or exposure in residual assays.[16][17][18]

Topical Application Workflow cluster_prep 1. Preparation cluster_app 2. Application cluster_obs 3. Observation & Analysis cluster_data 4. Data Processing A1 Rear & Select Insects (Uniform age, weight, sex) A2 Prepare Stock Solutions (Test & Control Compounds) A3 Perform Serial Dilutions (Generate dose range) B1 Anesthetize Insects (CO₂ or chilling) A3->B1 B2 Apply Precise Volume (e.g., 0.5 µL) to Dorsal Thorax B1->B2 C1 Transfer to Recovery Containers (Provide food & water) B2->C1 C2 Incubate (Controlled temp & humidity) C1->C2 C3 Assess Mortality at 24h C2->C3 D1 Correct for Control Mortality (Abbott's Formula) C3->D1 D2 Perform Probit Analysis D1->D2 D3 Calculate LD₅₀ and 95% Confidence Intervals D2->D3

Caption: Standardized workflow for a topical application bioassay.

Detailed Step-by-Step Methodology:

  • Test Insect Rearing and Selection:

    • Causality: Using insects of a uniform age (e.g., 3-5 day old adults), sex (typically female), and weight minimizes biological variability, which is a major source of experimental noise.[16]

    • Rear insects under controlled conditions (e.g., 25°C, 60-70% RH, 12:12 L:D photoperiod).

  • Preparation of Insecticide Formulations:

    • Causality: A gravimetric approach for creating the initial stock solution ensures the highest accuracy. Serial dilutions are necessary to create a range of concentrations that will produce a dose-response curve spanning from low to high mortality.

    • Prepare a high-concentration stock solution (e.g., 1 µg/µL) of the test compound and positive controls in a high-purity volatile solvent, such as acetone.[19]

    • Perform serial dilutions to obtain at least 5-7 concentrations expected to yield mortality between 10% and 90%.

  • Anesthesia and Dosing:

    • Causality: Immobilizing the insects is essential for accurate and consistent application. Chilling or brief exposure to carbon dioxide are standard methods that are reversible and have minimal impact on short-term mortality.[20]

    • Anesthetize a batch of insects.

    • Using a calibrated microapplicator or repeating dispenser, apply a precise, small volume (e.g., 0.2-0.5 µL) of a single test concentration to the dorsal thorax of each insect.[19][20] The thorax is chosen as it is a non-appendage area where the compound is readily absorbed and cannot be easily groomed off.

    • Treat at least 3-4 replicates of 10-20 insects per concentration level.

  • Post-Treatment Incubation and Mortality Assessment:

    • Causality: Holding insects under controlled conditions with access to food and water ensures that mortality is due to the insecticide and not environmental stress. A 24-hour endpoint is a standard in toxicology for assessing acute lethality.

    • Place treated insects in clean recovery containers with access to a food source (e.g., a cotton pad soaked in 10% sucrose solution).[20]

    • Incubate under the same controlled environmental conditions used for rearing.

    • Record the number of dead or moribund insects at 24 hours post-application. An insect is considered moribund if it is incapable of coordinated movement when gently prodded.

  • Data Analysis:

    • Causality: Probit analysis is the standard statistical method used to model the relationship between dose and mortality, allowing for the accurate calculation of the LD50.

    • If mortality in the negative control group exceeds 5-10%, correct the data from all treatment groups using Abbott's formula.

    • Subject the corrected dose-mortality data to probit analysis to calculate the LD50 value, 95% confidence intervals, and the slope of the dose-response curve for each compound.[21]

Data Presentation and Interpretation

Clear and concise data presentation is paramount for objective comparison. All quantitative potency data should be summarized in a structured table.

Table 1: Comparative Topical Toxicity of Cycloprin-X and Standard Pyrethroids against Adult Female Musca domestica (24h)

CompoundNSlope (±SE)LD50 (ng/insect)95% Confidence Interval (CI)
Cycloprin-X (Test) 2103.5 (±0.4)1.8 1.5 - 2.2
Permethrin2103.1 (±0.3)15.513.9 - 17.3
Deltamethrin2104.2 (±0.5)0.90.7 - 1.1
Acetone (Control)60->1000-

Interpreting the Results:

  • Direct Potency Comparison: The LD50 value is the primary indicator of potency; a lower LD50 signifies higher toxicity. In the example above, Cycloprin-X (LD50 = 1.8 ng/insect) is significantly more potent than Permethrin (LD50 = 15.5 ng/insect).

  • Statistical Significance: The 95% confidence intervals are crucial for determining if the observed differences are statistically significant. If the CIs of two compounds do not overlap, their LD50 values are considered significantly different. Here, the CI for Cycloprin-X (1.5-2.2) does not overlap with Permethrin's (13.9-17.3), confirming its superior potency. However, its CI does overlap with Deltamethrin's (0.7-1.1), suggesting their potencies may not be statistically different in this assay.

  • Slope of the Response: The slope of the probit line provides insight into the homogeneity of the population's response. A steeper slope (like Deltamethrin's 4.2) indicates a more uniform response, where a small increase in dose causes a large increase in mortality.

Conclusion

Benchmarking the insecticidal potency of new cyclopropane derivatives is a multi-faceted process that demands meticulous experimental design, precise execution, and rigorous statistical analysis. By grounding our evaluation in a clear understanding of the compound's mode of action and employing validated protocols like the topical application bioassay, we can generate high-quality, comparable data. This systematic approach, centered on the determination of LD50 values and comparison against established standards, is fundamental to identifying promising lead candidates for the next generation of insecticides essential for global food security and disease vector control.

References

  • Wikipedia. Pyrethroid. [Link]

  • Soderlund, D.M. (2010). Toxicology and Mode of Action of Pyrethroid Insecticides. ResearchGate. [Link]

  • Zlotkin, E. (1999). THE INSECT VOLTAGE-GATED SODIUM CHANNEL AS TARGET OF INSECTICIDES. Annual Reviews. [Link]

  • Anand, S., & Tadi, P. (2024). Pyrethrin and Pyrethroid Toxicity. NCBI Bookshelf. [Link]

  • Dong, K. (2007). Insect sodium channels and insecticide resistance. PMC - PubMed Central. [Link]

  • Dong, K., Du, Y., Rinkevich, F., Yu, J., Wu, Y., & Silver, K. (2014). Voltage-Gated Sodium Channels as Insecticide Targets. PubMed. [Link]

  • Zlotkin, E. (1999). The insect voltage-gated sodium channel as target of insecticides. PubMed. [Link]

  • Dong, K., et al. (2014). Voltage-Gated Sodium Channels as Insecticide Targets. PMC - PubMed Central. [Link]

  • Swale, D. R., et al. (2022). Topical Application Bioassay to Quantify Insecticide Toxicity for Mosquitoes and Fruit Flies. JoVE. [Link]

  • Allal, H., et al. (2022). Synthesis of New Spiro-Cyclopropanes Prepared by Non-Stabilized Diazoalkane Exhibiting an Extremely High Insecticidal Activity. NIH. [Link]

  • Swale, D. R., et al. (2022). Topical Application Bioassay to Quantify Insecticide Toxicity for Mosquitoes and Fruit Flies. NSF Public Access Repository. [Link]

  • Ullah, S., et al. (2022). Insecticidal Activity, Toxicity, Resistance and Metabolism of Pyrethroids: a Review. Research Square. [Link]

  • US EPA. (2016). Pyrethrins and Pyrethroids. [Link]

  • Li, Y., et al. (2014). Synthesis and biological activity of novel dicyano-containning cyclopropane-1-carboxamides. ResearchGate. [Link]

  • Paravasivam, M., & Selvi, C. (2017). Laboratory bioassay methods to assess the insecticide toxicity against insect pests-A review. Journal of Entomology and Zoology Studies. [Link]

  • Isman, M. B. (2014). Polyenylcyclopropane carboxylic esters with high insecticidal activity. PubMed. [Link]

  • Swale, D. R., & Liu, N. (2018). Topical Application of Insecticidal Active Ingredients. Protocols.io. [Link]

  • Berteau, P. E., et al. (1968). Pyrethroid-like biological activity of compounds lacking cyclopropane and ester groupings. PubMed. [Link]

  • Liu, T. X., & Stansly, P. A. (1995). Deposition and Bioassay of Insecticides Applied by Leaf Dip and Spray Tower Against Bemisia argentifolii Nymph. [Link]

  • Tulasi, B., et al. (2025). Bioassays Methods for Evaluating Insecticide Toxicity: Principles, Methods, and Considerations. AgriSustain-An International Journal. [Link]

  • Geden, C. J., & Rutz, D. A. (2020). Oral and Topical Insecticide Response Bioassays and Associated Statistical Analyses Used Commonly in Veterinary and Medical Entomology. NIH. [Link]

  • Tulasi, B., et al. (2025). Bioassays Methods for Evaluating Insecticide Toxicity: Principles, Methods, and Considerations. Zenodo. [Link]

  • Swale, D. R., & Liu, N. (2022). Topical Application of Insecticidal Active Ingredients. Protocols.io. [Link]

  • Gao, Y., et al. (2023). Design, Synthesis and Insecticidal Activity of Novel meta-Diamide Compounds Containing Methoxy Group. SciELO. [Link]

  • Berteau, P. E., et al. (1968). Pyrethroid-Like Biological Activity of Compounds Lacking Cyclopropane and Ester Groupings. Sci-Hub. [Link]

  • Afonso, C. M. M., et al. (2006). Cyclopropane Derivatives and their Diverse Biological Activities. Docentes FCT NOVA. [Link]

  • de Medeiros, M. A., et al. (2014). BIOASSAY METHOD FOR TOXICITY STUDIES OF INSECTICIDE FORMULATIONS TO Tuta absoluta. SciELO. [Link]

  • CSIROpedia. (2011). Cycloprothrin – the first designer insecticide. [Link]

  • Hill, C. A., & Feyereisen, R. (2015). The search for novel insecticide targets in the post-genomics era, with a specific focus on G-protein coupled receptors. PubMed Central. [Link]

  • Science.gov. insecticide susceptibility tests: Topics. [Link]

  • Grove, T. L., & Booker, S. J. (2014). The Enzymatic Chemistry of Cyclopropane, Epoxide, and Aziridine Biosynthesis. PMC. [Link]

  • Portilla, M., et al. (2020). A Laboratory Diet-Overlay Bioassay to Monitor Resistance in Lygus lineolaris (Hemiptera: Miridae) to Insecticides Commonly Used in the Mississippi Delta. PMC - NIH. [Link]

  • Roy, S., et al. (2021). Leaf-Dip and Diet Incorporation Bioassays for Determining the Lethal Concentrations of a Chemical Pesticide and a Biopesticide. [Link]

  • Wessjohann, L. A., et al. (2003). Biosynthesis and Metabolism of Cyclopropane Rings in Natural Compounds. ACS Publications. [Link]

  • Levchenko, M. V., et al. (2020). Insect Resistance to Insecticides and Approaches to Its Identification. [Link]

  • Scope. Methods for Assessing Exposure of Insects. [Link]

  • Li, J., et al. (2024). Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. MDPI. [Link]

  • Gokulakrishnaa, S., & Thirunavukkarasu, K. (2023). Bioassay Techniques in Entomological Research. SciSpace. [Link]

  • Gokulakrishnaa, S., & Thirunavukkarasu, K. (2023). (PDF) Bioassay Techniques in Entomological Research. ResearchGate. [Link]

Sources

statistical analysis of bioactivity data for 2,2-Dichloro-1-(4-ethoxyphenyl)cyclopropanecarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to the Statistical Analysis of Bioactivity Data for Novel Compounds: A Case Study Approach

Disclaimer: Direct, extensive bioactivity data for 2,2-Dichloro-1-(4-ethoxyphenyl)cyclopropanecarboxylic acid is not widely available in public databases. This guide, therefore, utilizes a representative compound from the same structural class to illustrate the principles and methodologies of a rigorous statistical analysis of bioactivity. The workflows and techniques presented herein are fully applicable to the title compound should experimental data become available.

Introduction: The Challenge of Quantifying Bioactivity

In the realm of drug discovery and agrochemical development, the identification of novel bioactive compounds is merely the first step. To ascertain the true potential of a molecule like this compound, a rigorous, quantitative assessment of its biological effects is paramount. This involves not only determining the potency and efficacy of the compound but also statistically comparing these parameters against established alternatives or standards. The cyclopropane ring, a feature of the title compound, is a well-known pharmacophore present in numerous biologically active molecules, exhibiting a wide range of activities from enzymatic inhibition to antimicrobial and antitumor effects[1]. Derivatives of cyclopropanecarboxylic acid, in particular, have shown promise as pesticides, fungicides, and regulators of plant biosynthesis[2][3][4].

This guide provides a comprehensive framework for conducting a thorough statistical analysis of bioactivity data. We will walk through the essential steps, from data acquisition and curation to comparative analysis and visualization, using a publicly available dataset for a representative cyclopropane derivative to illustrate the process.

The Analytical Workflow: A Self-Validating System

A robust analysis of bioactivity data relies on a logical and transparent workflow. The process described below is designed to be a self-validating system, where each step builds upon the previous one, ensuring the integrity and reproducibility of the findings.

workflow A Compound Selection & Data Acquisition B Data Curation & Normalization A->B Raw Data C Statistical Analysis & Hypothesis Testing B->C Cleaned Data D Data Visualization & Interpretation C->D Statistical Metrics E Reporting & Conclusion D->E Visual Insights

Caption: A generalized workflow for the statistical analysis of bioactivity data.

Case Study: A Representative Cyclopropane Derivative

Due to the limited public data on this compound, we will use a hypothetical analogue, "Compound X," a cyclopropanecarboxylic acid derivative with known inhibitory activity against a specific enzyme, to demonstrate the analytical process. For the purpose of this guide, we will assume that raw bioactivity data (e.g., percent inhibition at various concentrations) has been obtained from in-vitro experiments for Compound X and two standard inhibitors, "Standard A" and "Standard B."

Experimental Protocol: Generating the Bioactivity Data

The foundation of any statistical analysis is high-quality experimental data. Below is a generalized protocol for an in-vitro enzyme inhibition assay, which would be a typical starting point for assessing the bioactivity of a compound like our title molecule.

Objective: To determine the concentration-dependent inhibitory effect of a test compound on the activity of a target enzyme.

Materials:

  • Target enzyme

  • Substrate for the enzyme

  • Test compound (e.g., this compound)

  • Standard inhibitors

  • Assay buffer

  • 96-well microplates

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound and standard inhibitors in a suitable solvent (e.g., DMSO).

  • Serial Dilutions: Perform serial dilutions of the stock solutions to create a range of concentrations to be tested.

  • Assay Reaction: In each well of a 96-well plate, combine the assay buffer, enzyme, and either the test compound, a standard inhibitor, or a vehicle control.

  • Initiation of Reaction: Add the substrate to each well to start the enzymatic reaction.

  • Incubation: Incubate the plate at a specific temperature for a defined period.

  • Measurement: Measure the product formation or substrate depletion using a microplate reader (e.g., by absorbance or fluorescence).

  • Data Collection: Record the raw data for each concentration of the test compounds and controls.

Statistical Analysis: From Raw Data to Actionable Insights

Once the raw data is collected, the next step is to transform it into meaningful metrics that can be statistically compared.

Data Normalization and Curve Fitting

The raw data (e.g., absorbance values) is first normalized to the percentage of inhibition relative to the positive and negative controls. This normalized data is then plotted against the logarithm of the compound concentration to generate a dose-response curve. A non-linear regression analysis, typically using a four-parameter logistic (4PL) model, is then applied to fit a sigmoidal curve to the data.

From this curve, the half-maximal inhibitory concentration (IC50) is determined. The IC50 represents the concentration of an inhibitor that is required for 50% inhibition of an enzyme's activity in vitro.

Comparative Statistical Testing

To objectively compare the potency of Compound X with Standard A and Standard B, we would perform statistical tests on their respective IC50 values. Assuming we have multiple independent experiments, we can calculate the mean IC50 and standard deviation for each compound.

A common statistical test for comparing the means of two groups is the Student's t-test . For comparing more than two groups, an Analysis of Variance (ANOVA) followed by a post-hoc test (e.g., Tukey's HSD) is appropriate. The null hypothesis (H0) for these tests is that there is no significant difference between the mean IC50 values of the compounds being compared. A p-value of less than 0.05 is typically considered statistically significant, leading to the rejection of the null hypothesis.

Tabular Summary of Results

A clear and concise table is essential for presenting the quantitative results of the analysis.

CompoundMean IC50 (µM)Standard Deviationp-value (vs. Compound X)
Compound X 1.50.3-
Standard A 5.20.8< 0.05
Standard B 0.50.1< 0.05

Fictional data for illustrative purposes.

Visualizing the Comparison

Visual representations of the data are crucial for intuitive understanding and communication of the results.

Dose-Response Curves

Plotting the dose-response curves for all tested compounds on the same graph allows for a direct visual comparison of their potency and efficacy.

dose_response Dose-Response Curve Comparison cluster_0 Compound X cluster_1 Standard A cluster_2 Standard B a1 a2 a1->a2 a3 a2->a3 a4 a3->a4 b1 b2 b1->b2 b3 b2->b3 b4 b3->b4 c1 c2 c1->c2 c3 c2->c3 c4 c3->c4 ic50_comparison Compound X Compound X Standard A Standard A Standard B Standard B

Caption: A simplified bar chart structure for comparing IC50 values.

Discussion and Interpretation

Based on our hypothetical data, Compound X (IC50 = 1.5 µM) is significantly more potent than Standard A (IC50 = 5.2 µM) but less potent than Standard B (IC50 = 0.5 µM). This information is critical for decision-making in a drug discovery or agrochemical development pipeline. For instance, if Compound X possesses other desirable properties (e.g., better safety profile, lower cost of synthesis) compared to Standard B, it might still be considered a viable lead for further optimization.

The observed bioactivity of cyclopropanecarboxylic acid derivatives can often be attributed to their unique structural and electronic properties, which allow them to interact with biological targets in specific ways.[1] Further studies, such as structure-activity relationship (SAR) analysis, would be necessary to understand how modifications to the this compound scaffold could enhance its potency.

Conclusion

While a detailed statistical analysis of the bioactivity of this compound is currently hampered by the lack of public data, the framework presented in this guide provides a clear roadmap for how such an analysis should be conducted. By following a structured workflow encompassing robust experimental design, appropriate statistical testing, and clear data visualization, researchers can effectively evaluate the potential of novel compounds and make data-driven decisions in their research and development endeavors.

References

  • Sun, N.-B., Lei, C., Jin, J.-Z., & Ke, W. (2013). Synthesis and Biological Activities of 2,2-Dichloro-1-(4-ethoxyphenyl)-N-Substituted Phenyl Cyclopropanecarboxamide. Asian Journal of Chemistry, 25, 4071-4073. [Link]

  • Yurchenko, A. A., et al. (2024). New functionally substitutes cyclopropanecarboxylic acids as ethylene biosynthesis innovative regulators. Bioactive Compounds in Health and Disease, 7(10), 500-510. [Link]

  • Salae, M., et al. (2017). Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. PLoS ONE, 12(5), e0177721. [Link]

  • Pinto, A. C., & de Souza, M. C. B. V. (2004). Cyclopropane Derivatives and their Diverse Biological Activities. ResearchGate. [Link]

  • Key Benefits of Cyclopropanecarboxylic Acid in Agrochemicals. (n.d.). LinkedIn. [Link]

  • Ethylene Biosynthesis Pathway. (2024). Bioactive Compounds in Health and Disease. [Link]

  • Organic Syntheses. (n.d.). Cyclopropanecarboxylic acid. [Link]

Sources

peer-reviewed studies on the biological effects of ethoxyphenyl cyclopropane compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction to Ethoxyphenyl Cyclopropane Compounds

Ethoxyphenyl cyclopropane derivatives are a class of chemical compounds characterized by a central cyclopropane ring linked to an ethoxyphenyl group. This structural motif has proven to be a versatile scaffold, leading to the development of molecules with a wide range of biological activities. The strained three-membered cyclopropane ring imparts unique conformational rigidity and electronic properties, which are key to the biological activity of these compounds[1]. While the most prominent application of this class is in agriculture as herbicides, emerging research has highlighted their potential in other areas, including medicine and pest control. This guide will explore the multifaceted biological effects of these compounds, with a focus on the well-characterized herbicide, Clethodim, and other derivatives exhibiting fungicidal, insecticidal, and anticancer properties.

Herbicidal Activity: A Focus on Clethodim

Clethodim is a selective, post-emergence cyclohexanedione herbicide widely used for the control of annual and perennial grasses in broadleaf crops such as soybeans and cotton[2][3]. Its efficacy stems from its specific mechanism of action and its selectivity, which allows it to target grass weeds without harming the intended crops[2][3].

Mechanism of Action: ACCase Inhibition

Clethodim's herbicidal activity is due to its inhibition of the enzyme acetyl-CoA carboxylase (ACCase)[2][3][4][5][6]. ACCase is a critical enzyme in the biosynthesis of fatty acids, which are essential components of cell membranes and are vital for plant growth[2][4][6]. By blocking ACCase, Clethodim disrupts the production of these necessary lipids, leading to the death of the grass weed[2][4]. The selectivity of Clethodim arises from the structural differences in the ACCase enzyme between grasses and broadleaf plants; the enzyme in broadleaf crops is less sensitive to this inhibitor[4].

Signaling Pathway: ACCase Inhibition by Clethodim

ACCase_Inhibition cluster_Plastid Grass Weed Plastid AcetylCoA Acetyl-CoA ACCase Acetyl-CoA Carboxylase (ACCase) AcetylCoA->ACCase Substrate MalonylCoA Malonyl-CoA FattyAcids Fatty Acid Synthesis MalonylCoA->FattyAcids CellMembranes Cell Membrane Formation & Plant Growth FattyAcids->CellMembranes ACCase->MalonylCoA Catalysis Clethodim Clethodim Clethodim->Inhibition Inhibition->ACCase caption Clethodim inhibits ACCase, halting fatty acid synthesis.

Caption: Clethodim inhibits ACCase, halting fatty acid synthesis.

Comparative Efficacy of Clethodim

The herbicidal efficacy of Clethodim has been compared to other ACCase-inhibiting herbicides, such as sethoxydim and fluazifop-p-butyl. In a study on resistant and susceptible biotypes of Digitaria ciliaris (southern crabgrass), Clethodim demonstrated varying levels of inhibition.

HerbicideBiotypeIC50 (µM)95% Confidence Interval
Clethodim Susceptible (S) 0.46 0.3984 to 0.5458
Resistant (R1)3.53.229 to 3.847
Resistant (R2)7.56.644 to 8.483
Sethoxydim Susceptible (S)0.7N/A
Resistant (R1)15.3N/A
Resistant (R2)41.1N/A
Fluazifop-p-butyl Susceptible (S)N/AN/A
Resistant (R1)N/AN/A
Resistant (R2)N/AN/A
Pinoxaden Susceptible (S)N/AN/A
Resistant (R1)N/AN/A
Resistant (R2)N/AN/A
Data from Basak et al. (2021)[7]

In field studies, Clethodim has shown effective control of common bermudagrass, with its performance being comparable to or better than other graminicides depending on the application strategy[8][9]. For instance, sequential applications of Clethodim were as effective as fluazifop-P in controlling common bermudagrass in peanut crops[9].

Experimental Protocol: Whole-Plant Herbicide Efficacy Assay

The following is a generalized protocol for assessing the efficacy of post-emergence herbicides in a greenhouse setting.

Experimental Workflow: Herbicide Efficacy Assay

Herbicide_Efficacy_Workflow A 1. Seed Germination & Seedling Growth B 2. Transplanting to Pots A->B C 3. Acclimatization in Greenhouse B->C D 4. Herbicide Application at Target Growth Stage C->D E 5. Post-Treatment Observation D->E F 6. Data Collection (e.g., Biomass, Injury Rating) E->F G 7. Statistical Analysis F->G

Caption: Workflow for a whole-plant herbicide efficacy assay.

Step-by-Step Methodology:

  • Plant Material: Collect seeds of the target weed species from a location with no known herbicide resistance.

  • Germination: Germinate seeds in petri dishes or trays with a suitable substrate.

  • Transplanting: Once seedlings have reached the 1-2 leaf stage, transplant them into individual pots filled with a standard potting mix.

  • Greenhouse Conditions: Maintain the plants in a greenhouse with controlled temperature, humidity, and photoperiod.

  • Herbicide Application: At the 3-4 leaf stage, apply the herbicides at various doses using a cabinet sprayer calibrated to deliver a specific volume. Include an untreated control group.

  • Data Collection: At 7, 14, and 21 days after treatment, visually assess plant injury and collect above-ground biomass.

  • Analysis: Determine the GR50 (the herbicide dose that causes a 50% reduction in plant growth) for each herbicide.

Broader Biological Activities of Ethoxyphenyl Cyclopropane Derivatives

Beyond their well-established herbicidal properties, certain ethoxyphenyl cyclopropane derivatives have demonstrated potential in other biological applications.

Fungicidal and Insecticidal Activities

Research into 2,2-dichloro-1-(4-ethoxyphenyl)-N-substituted phenyl cyclopropanecarboxamide derivatives has revealed moderate fungicidal and insecticidal activities[10][11]. Similarly, pyrethroid-like compounds containing a 2,2-dichloro-1-(4-ethoxyphenyl)-cyclopropanyl moiety have shown moderate fungicidal activity[1]. These findings suggest that the ethoxyphenyl cyclopropane scaffold could be a starting point for the development of novel pesticides.

Experimental Protocol: In Vitro Fungicidal Assay (Broth Microdilution)

  • Culture Preparation: Grow the target fungal species in a suitable liquid medium.

  • Compound Dilution: Prepare a serial dilution of the test compound in the culture medium in a 96-well plate.

  • Inoculation: Add a standardized inoculum of the fungal culture to each well.

  • Incubation: Incubate the plate at an optimal temperature for fungal growth for 24-48 hours.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that prevents visible fungal growth.

Potential Anticancer Activity

Emerging studies have indicated that some cyclopropanecarboxamide derivatives possess anticancer properties[12]. While the exact mechanisms are still under investigation, potential targets include topoisomerases and the Epidermal Growth Factor Receptor (EGFR) signaling pathway[7][8][13]. Topoisomerase inhibitors are a class of anticancer drugs that interfere with the enzymes that manage DNA topology during replication, leading to DNA damage and cell death[13][14]. EGFR is a receptor tyrosine kinase that, when overactivated, can drive tumor growth and proliferation[8][9][10].

Signaling Pathway: Potential Anticancer Mechanisms

Anticancer_Pathway cluster_Cell Cancer Cell cluster_Nucleus Nucleus cluster_Membrane Cell Membrane DNA_Replication DNA Replication DNA_Damage DNA Damage & Apoptosis Topoisomerase Topoisomerase Topoisomerase->DNA_Replication EGFR EGFR Proliferation Cell Proliferation EGFR->Proliferation Compound Ethoxyphenyl Cyclopropane Carboxamide Compound->Inhibition_Topo Compound->Inhibition_EGFR Inhibition_Topo->Topoisomerase Inhibition_EGFR->EGFR caption Potential inhibition of Topoisomerase and EGFR pathways.

Caption: Potential inhibition of Topoisomerase and EGFR pathways.

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding: Plate cancer cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound for 24-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a plate reader. The intensity of the color is proportional to the number of viable cells.

  • IC50 Calculation: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated.

Toxicological Profile and Environmental Fate of Clethodim

A comprehensive understanding of the biological effects of these compounds necessitates an evaluation of their safety profile for non-target organisms and their environmental persistence.

Toxicity to Non-Target Organisms

Clethodim generally exhibits low toxicity to mammals, birds, and honeybees[2][14]. The liver is the primary target organ in chronic animal studies[2]. It is slightly toxic to fish and aquatic invertebrates[2].

OrganismTestResult
Rat (male)Oral LD501630 mg/kg
Rat (female)Oral LD501360 mg/kg
RabbitDermal LD50>5000 mg/kg
Bobwhite Quail8-day dietary LC50>6000 ppm
Rainbow Trout96-hour LC5018-56 mg/L
Daphnia sp.48-hour LC5020.2 mg/L
HoneybeeLD50>100 µ g/bee
Data from EXTOXNET PIP - CLETHODIM[2]
Environmental Fate

Clethodim is not highly persistent in soil or aquatic systems[14]. It is readily absorbed and metabolized by organisms, with primary metabolites including clethodim sulfoxide[14].

Conclusion and Future Directions

Ethoxyphenyl cyclopropane compounds, exemplified by the herbicide Clethodim, represent a significant class of biologically active molecules. Their primary mode of action in the herbicidal context, ACCase inhibition, is well-understood and provides a basis for their selective control of grass weeds. Preliminary research into other derivatives suggests a broader potential for this chemical scaffold in fungicidal, insecticidal, and even anticancer applications.

Future research should focus on:

  • Structure-Activity Relationship (SAR) Studies: To optimize the fungicidal, insecticidal, and anticancer properties of these compounds.

  • Mechanism of Action Studies: To elucidate the precise molecular targets and pathways for the non-herbicidal biological effects.

  • Comparative Efficacy Trials: To benchmark the performance of novel derivatives against current market standards in each application area.

  • Toxicological and Environmental Profiling: To ensure the safety and sustainability of any new compounds developed.

By leveraging the unique chemical properties of the ethoxyphenyl cyclopropane core, researchers and drug development professionals can continue to explore and unlock the full potential of this versatile class of compounds.

References

  • Brito-Sierra, C. A., Kaur, J., & Hill, C. A. (2019). Protocols for Testing the Toxicity of Novel Insecticidal Chemistries to Mosquitoes. Journal of Visualized Experiments, (144). [Link]

  • EXTOXNET PIP - CLETHODIM. (n.d.). Oregon State University. [Link]

  • Basak, S., et al. (2021). Detecting the effect of ACCase-targeting herbicides on ACCase activity utilizing a malachite green colorimetric functional assay. Weed Science, 69(1), 14-23. [Link]

  • Clethodim - Active Ingredient Page. (n.d.). Chemical Warehouse. [Link]

  • Clethodim (Ref: RE 45601). (n.d.). AERU - University of Hertfordshire. [Link]

  • El-Metwally, I. M., & Saad-Allah, K. M. (2005). Efficacy of the Selected Herbicides in Controlling Weeds and Their Side Effects on Peanut. Journal of Agriculture and Environmental Sciences, 4(3), 355-364. [Link]

  • Sun, N. B., et al. (2013). Synthesis and Biological Activities of 2,2-Dichloro-1-(4-ethoxyphenyl)-N-Substituted Phenyl Cyclopropanecarboxamide. Asian Journal of Chemistry, 25(7), 4071-4073. [Link]

  • Sun, N. B., et al. (2013). Synthesis, Structure and Biological Activities of 2,2-Dichloro-1-(4-ethoxyphenyl)- cyclopropanyl Substituted Piperidin-1-yl Ketone. Asian Journal of Chemistry, 25(7), 4067-4070. [Link]

  • Serena, M., & Beck, L. (2018). Sequential-application herbicides for bermudagrass control. GCMOnline.com. [Link]

  • Wilcut, J. W., et al. (1995). Comparison of Postemergence Herbicides for Common Bermudagrass (Cynodon dactylon) Control in Peanut (Arachis hypogaea). Weed Technology, 9(4), 789-795. [Link]

  • Yu, J., et al. (2018). Design, synthesis and biological evaluation of novel N-[4-(2-fluorophenoxy)pyridin-2-yl]cyclopropanecarboxamide derivatives as potential c-Met kinase inhibitors. Bioorganic & Medicinal Chemistry, 26(15), 4469-4480. [Link]

  • Zhang, L., et al. (2018). Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights. Molecules, 23(10), 2548. [Link]

  • Inhibition of Lipid Synthesis. (n.d.). [Link]

  • Protocols for Robust Herbicide Resistance Testing in Different Weed Species. (2015). Journal of Visualized Experiments, (101). [Link]

  • Topoisomerase inhibitor. (n.d.). In Wikipedia. [Link]

  • Whole-Plant and Seed Bioassays for Resistance Confirmation. (2014). Weed Science, 62(S1), 152-163. [Link]

  • EGF/EGFR signaling pathway. (n.d.). PubChem. [Link]

  • Mechanism of action of DNA topoisomerase inhibitors. (1996). General Pharmacology, 27(3), 367-374. [Link]

Sources

A Comparative Guide to the Synthesis and Bioactivity of 2,2-Dichloro-1-(4-ethoxyphenyl)cyclopropanecarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive analysis of the synthesis and biological evaluation of 2,2-Dichloro-1-(4-ethoxyphenyl)cyclopropanecarboxylic acid. Designed for researchers, scientists, and drug development professionals, this document details a replicable synthetic pathway and compares its fungicidal and insecticidal activities against established alternatives, supported by experimental data and protocols.

Introduction

Cyclopropane rings are a fascinating structural motif in medicinal and agrochemical research, often imparting unique biological activities. The incorporation of a dichlorocyclopropane moiety, in particular, has been shown to be a key pharmacophore in a variety of bioactive molecules. This guide focuses on this compound, a compound of interest for its potential as a scaffold in the development of novel agrochemicals. We will explore a robust synthetic route and evaluate its biological performance in key bioassays, providing a comparative framework against commercially relevant compounds.

Synthesis of this compound

The synthesis of the title compound is approached through a two-step process: the dichlorocyclopropanation of 4-ethoxystyrene followed by the hydrolysis of the resulting intermediate. This pathway is selected for its efficiency and the use of readily available starting materials.

Step 1: Dichlorocyclopropanation of 4-Ethoxystyrene

The initial step involves the addition of dichlorocarbene (:CCl₂) to the double bond of 4-ethoxystyrene. Dichlorocarbene is a highly reactive intermediate generated in situ from chloroform and a strong base, facilitated by a phase-transfer catalyst. This method, known as the Makosza reaction, is advantageous for its mild conditions and high yields.[1]

The phase-transfer catalyst, typically a quaternary ammonium salt like benzyltriethylammonium chloride, is crucial for transporting the hydroxide anion from the aqueous phase to the organic phase, where it can deprotonate chloroform to generate the trichloromethyl anion. This anion then undergoes α-elimination to produce dichlorocarbene, which stereospecifically adds to the alkene.[2]

Step 2: Hydrolysis to the Carboxylic Acid

The resulting 1-(2,2-dichlorocyclopropyl)-4-ethoxybenzene intermediate possesses a gem-dichlorocyclopropane ring. The final step to obtain the target carboxylic acid would typically involve hydrolysis. One plausible route is the conversion of the aromatic ring's para-position to a nitrile group, followed by hydrolysis. However, a more direct, albeit potentially lower-yielding, approach could involve oxidation of the benzylic position under harsh conditions, though this is less controlled. A more likely intended route, if starting from a different precursor, would be the hydrolysis of a pre-existing nitrile or ester group at the 1-position of the cyclopropane ring. For the purpose of this guide, we will assume the synthesis proceeds from an intermediate where a hydrolyzable group is present. Alkaline hydrolysis of a gem-dihalocyclopropane can lead to ring-opening, therefore, careful selection of the hydrolysis conditions is paramount.

Comparative Bioassays

The biological activity of this compound and its derivatives has been reported to be moderately fungicidal and insecticidal.[3] To provide a comprehensive evaluation, we will compare its performance against a representative pyrethroid insecticide and a triazole fungicide. A secondary herbicidal bioassay will also be considered.

Antifungal Activity

The antifungal efficacy is assessed using a mycelial growth inhibition assay. This method quantifies the ability of a compound to inhibit the growth of a fungal pathogen on a solid medium.

Comparison Compound: A triazole fungicide, such as tebuconazole, is selected for comparison due to its well-established and broad-spectrum antifungal activity. Triazoles function by inhibiting the biosynthesis of ergosterol, a vital component of the fungal cell membrane.

Insecticidal Activity

A larval mortality bioassay is employed to determine the insecticidal properties of the test compound. This assay measures the lethal concentration required to cause mortality in a target insect pest.

Comparison Compound: A synthetic pyrethroid, such as cypermethrin, is chosen as the benchmark. Pyrethroids are potent insecticides that act on the nervous system of insects, causing paralysis and death.[4]

Herbicidal Activity

A seed germination and root elongation bioassay is conducted to evaluate the potential herbicidal effects. This assay measures the impact of the compound on the early growth stages of a model plant species.

Comparison Compound: 2,4-Dichlorophenoxyacetic acid (2,4-D), a widely used systemic herbicide, will serve as the positive control.[5][6]

Data Presentation

The following tables summarize the expected comparative performance data for this compound and the selected alternative compounds. The data for the target compound is hypothetical and represents a target for successful synthesis and bioassay replication.

Table 1: Comparative Antifungal Activity

CompoundTarget FungusMIC₅₀ (µg/mL)
This compoundFusarium oxysporum25-50
TebuconazoleFusarium oxysporum1-5[7]

Table 2: Comparative Insecticidal Activity

CompoundTarget InsectLC₅₀ (ppm)
This compoundSpodoptera litura (larvae)50-100
CypermethrinSpodoptera litura (larvae)5-15[8]

Table 3: Comparative Herbicidal Activity

CompoundTarget PlantGermination Inhibition (%) at 100 ppm
This compoundLactuca sativa (Lettuce)30-50
2,4-Dichlorophenoxyacetic acidLactuca sativa (Lettuce)>90[9]

Experimental Protocols

Synthesis Protocol

Step 1: Synthesis of 1-(2,2-dichlorocyclopropyl)-4-ethoxybenzene

  • To a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add 4-ethoxystyrene (14.8 g, 0.1 mol), chloroform (60 mL), and benzyltriethylammonium chloride (0.46 g, 0.002 mol).

  • Cool the mixture in an ice-water bath to 0-5 °C.

  • With vigorous stirring, add a 50% (w/v) aqueous solution of sodium hydroxide (40 mL) dropwise via the dropping funnel over 1 hour, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for an additional 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, add water (100 mL) to the reaction mixture and transfer to a separatory funnel.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine (2 x 50 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield 1-(2,2-dichlorocyclopropyl)-4-ethoxybenzene.

Step 2: Hydrolysis to this compound

(Note: This is a generalized protocol assuming an intermediate with a hydrolyzable group, such as a nitrile, is present at the 1-position of the cyclopropane ring.)

  • In a 100 mL round-bottom flask, dissolve the 2,2-dichloro-1-(4-ethoxyphenyl)cyclopropanecarbonitrile intermediate (0.05 mol) in ethanol (50 mL).

  • Add a 20% aqueous solution of sodium hydroxide (25 mL).

  • Heat the mixture to reflux and maintain for 6-8 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and acidify to pH 2-3 with concentrated hydrochloric acid.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude this compound.

  • Recrystallize from a suitable solvent system (e.g., ethanol/water) for further purification.

Bioassay Protocols

Antifungal Mycelial Growth Inhibition Assay

  • Prepare Potato Dextrose Agar (PDA) medium and sterilize.

  • Incorporate the test compound and the reference fungicide (Tebuconazole) into the molten PDA at various concentrations. A solvent control (e.g., DMSO) should also be prepared.

  • Pour the amended PDA into sterile Petri dishes.

  • Inoculate the center of each plate with a 5 mm mycelial disc of the test fungus (Fusarium oxysporum).

  • Incubate the plates at 25±2 °C for 5-7 days.

  • Measure the radial growth of the fungal colony.

  • Calculate the percentage of mycelial growth inhibition using the formula: % Inhibition = ((dc - dt) / dc) * 100 where dc is the average diameter of the fungal colony in the control and dt is the average diameter in the treated plate.[10][11][12]

  • Determine the MIC₅₀ value, which is the concentration that causes 50% inhibition of mycelial growth.

Insecticidal Larval Mortality Bioassay

  • Prepare stock solutions of the test compound and the reference insecticide (Cypermethrin) in a suitable solvent.

  • Perform serial dilutions to obtain a range of test concentrations.

  • In a series of beakers, add 99 mL of distilled water and 1 mL of the respective insecticide dilution. Include a solvent control.

  • Introduce 20 third-instar larvae of Spodoptera litura into each beaker.

  • Provide a small piece of an appropriate food source (e.g., castor leaf).

  • Maintain the beakers at 27±2 °C and 65±5% relative humidity.

  • Record larval mortality after 24 and 48 hours. Larvae are considered dead if they do not respond to gentle prodding.

  • Calculate the corrected mortality using Abbott's formula if mortality in the control exceeds 10%.

  • Determine the LC₅₀ value (the concentration causing 50% mortality) using probit analysis.[13][14][15]

Herbicidal Seed Germination and Root Elongation Bioassay

  • Prepare different concentrations of the test compound and the reference herbicide (2,4-D) in distilled water.

  • Place a layer of filter paper in sterile Petri dishes and moisten with 5 mL of the respective test solution or distilled water (control).

  • Place 20 surface-sterilized lettuce seeds (Lactuca sativa) in each Petri dish.

  • Seal the Petri dishes with parafilm and incubate in a growth chamber at 22±2 °C with a 16/8 hour light/dark cycle.

  • After 7 days, count the number of germinated seeds and measure the root length of the seedlings.

  • Calculate the percentage of germination inhibition and root growth inhibition relative to the control.[3][16][17]

Visualizations

Synthetic Pathway

Synthesis_Pathway 4-Ethoxystyrene 4-Ethoxystyrene 1-(2,2-dichlorocyclopropyl)-4-ethoxybenzene 1-(2,2-dichlorocyclopropyl)-4-ethoxybenzene 4-Ethoxystyrene->1-(2,2-dichlorocyclopropyl)-4-ethoxybenzene :CCl2 (from CHCl3, NaOH) Phase-Transfer Catalyst This compound This compound 1-(2,2-dichlorocyclopropyl)-4-ethoxybenzene->this compound Hydrolysis

Caption: Synthetic route to this compound.

Bioassay Workflow

Bioassay_Workflow cluster_antifungal Antifungal Assay cluster_insecticidal Insecticidal Assay cluster_herbicidal Herbicidal Assay A1 Prepare amended PDA A2 Inoculate with fungus A1->A2 A3 Incubate A2->A3 A4 Measure mycelial growth A3->A4 A5 Calculate % Inhibition & MIC50 A4->A5 I1 Prepare insecticide dilutions I2 Introduce larvae I1->I2 I3 Incubate I2->I3 I4 Record mortality I3->I4 I5 Calculate LC50 I4->I5 H1 Prepare herbicide solutions H2 Treat seeds in Petri dishes H1->H2 H3 Incubate H2->H3 H4 Measure germination & root length H3->H4 H5 Calculate % Inhibition H4->H5

Caption: Workflow for the comparative bioassays.

Conclusion

This guide provides a comprehensive framework for the synthesis and biological evaluation of this compound. The outlined synthetic protocol offers a viable route to obtain the target compound, while the detailed bioassay methodologies allow for a robust assessment of its fungicidal, insecticidal, and herbicidal potential. The comparative data, when generated, will enable a clear understanding of the compound's performance relative to established agrochemicals. This structured approach is intended to facilitate further research and development in the pursuit of novel and effective crop protection agents.

References

  • Minimum inhibitory concentration (MIC 90 ) of triazoles (in mg mL À1 ) against different human pathogenic fungi - ResearchGate. Available at: [Link]

  • PROTOCOL FOR LARVICIDE BIOASSAYS. (2020-02-06). Available at: [Link]

  • MIC Distributions and Evaluation of Fungicidal Activity for Amphotericin B, Itraconazole, Voriconazole, Posaconazole and Caspofungin and 20 Species of Pathogenic Filamentous Fungi Determined Using the CLSI Broth Microdilution Method - MDPI. Available at: [Link]

  • Elevated MIC Values of Imidazole Drugs against Aspergillus fumigatus Isolates with TR34/L98H/S297T/F495I Mutation - NIH. Available at: [Link]

  • USE AND TOXICITY OF PYRETHROID PESTICIDES IN THE CENTRAL VALLEY, CALIFORNIA, USA - State Water Resources Control Board. Available at: [Link]

  • Synthetic Pyrethroids - Beyond Pesticides. Available at: [Link]

  • Toxicokinetics and Toxicodynamics of Pyrethroids Insecticides in Fish. Available at: [Link]

  • Estimation of Median Lethal Concentration (LC ) of Pyrethroid and Carbamates Pesticides using the Nematode Caenorhabditis eleg - Informatics Journals. Available at: [Link]

  • SOP: Performing Larval Insecticide Bioassays and Larval Susceptibility Testing | Innovation to Impact. Available at: [Link]

  • Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC - PubMed Central. Available at: [Link]

  • Larval Insecticide Bioassays - LITE | Liverpool School of Tropical Medicine. Available at: [Link]

  • Conducting a Bioassay For Herbicide Residues | NC State Extension Publications. (2016-10-11). Available at: [Link]

  • 2,4-Dichlorophenoxyacetic acid - Wikipedia. Available at: [Link]

  • Epidemiologic cutoff values for triazole drugs in Cryptococcus gattii: correlation of molecular type and in vitro susceptibility - PubMed Central. Available at: [Link]

  • (PDF) Mosquito Larval Bioassays - ResearchGate. Available at: [Link]

  • 2,4-Dichlorophenoxyacetic Acid - Agency for Toxic Substances and Disease Registry. Available at: [Link]

  • LD 50 values and resistance ratios associated with each synthetic pyrethroid screened. - ResearchGate. Available at: [Link]

  • Development and validation of a larval bioassay and selection protocol for insecticide resistance in Drosophila suzukii - PMC - NIH. (2022-06-29). Available at: [Link]

  • Insight into the mode of action of 2,4-Dichlorophenoxyacetic acid (2,4-D) as an herbicide. Available at: [Link]

  • 2,4-Dichlorophenoxyacetic Acid - CDC. Available at: [Link]

  • Whole-Plant and Seed Bioassays for Resistance Confirmation - Cambridge University Press & Assessment. Available at: [Link]

  • Herbicide Bioassay Study Guide | Analyzeseeds. Available at: [Link]

  • Identity and Activity of 2,4-Dichlorophenoxyacetic Acid Metabolites in Wild Radish (Raphanus raphanistrum) - Australian Herbicide Resistance Initiative (AHRI) - University of Western Australia. Available at: [Link]

  • Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC - NIH. (2015-07-02). Available at: [Link]

  • Mycelial Growth Inhibition: Significance and symbolism. Available at: [Link]

  • Conduct soil bioassays to determine herbicide carryover potential - Agronomy eUpdates. (2024-08-29). Available at: [Link]

  • Mycelial growth inhibition (MGI) of test botanical extracts. - ResearchGate. Available at: [Link]

  • Inhibition of Fungal Growth and Induction of a Novel Volatilome in Response to Chromobacterium vaccinii Volatile Organic Compounds - PMC - NIH. Available at: [Link]

  • (PDF) Laboratory bioassay of four fungicides against mycelial growth of Alternaria brassicae. Available at: [Link]

  • Antifungal Volatile Activity of Biocontrol Products Measurement | Protocol Preview. (2023-03-21). Available at: [Link]

  • (PDF) Phase-transfer catalytic dichlorocyclopropanation of styrene under the influence of ultrasound conditions - A kinetic study - ResearchGate. Available at: [Link]

  • Kinetics of hydrolysis of 4-methoxyphenyl-2,2-dichloroethanoate in binary water–cosolvent mixtures; the role of solvent activity and solute–solute interactions - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Dichlorocyclopropanation of - methyl styrene using phase-transfer Catalyst - A kinetic study. Available at: [Link]

  • 2 2-dichloro propane on hydrolysis yields - Allen. Available at: [Link]

  • Organic Syntheses Procedure. Available at: [Link]

  • Pathway Analysis of Chemical Hydrolysis for 14 RCRA Chemicals - epa nepis. Available at: [Link]

  • 2 2-dichloro propane on hydrolysis yields - Allen. Available at: [Link]

Sources

Safety Operating Guide

Navigating the Disposal of 2,2-Dichloro-1-(4-ethoxyphenyl)cyclopropanecarboxylic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experiments; it culminates in their safe and compliant disposal. This guide provides a comprehensive, step-by-step framework for the proper disposal of 2,2-Dichloro-1-(4-ethoxyphenyl)cyclopropanecarboxylic acid, a compound characterized by its halogenated cyclopropane structure and carboxylic acid functionality. Due to the absence of a specific Safety Data Sheet (SDS) in publicly available databases, this document synthesizes information from related compounds and general principles of chemical waste management to ensure a cautious and responsible approach.

I. Hazard Assessment: A Composite Understanding

The proper disposal of any chemical begins with a thorough understanding of its potential hazards. In the absence of a dedicated SDS for this compound, we must infer its hazard profile from its structural components: a dichlorinated cyclopropane ring, an ethoxyphenyl group, and a carboxylic acid.

  • Dichlorinated Cyclopropane: The presence of chlorine atoms on the cyclopropane ring suggests that this compound should be treated as a halogenated organic waste .[1] Halogenated compounds are often persistent in the environment and can have ecotoxicological effects.[1][2] Thermal decomposition of similar gem-dichlorocyclopropanes can lead to the formation of chlorinated olefins through ring-opening and rearrangement, necessitating careful consideration of incineration conditions.

  • Carboxylic Acid: The carboxylic acid group imparts corrosive properties .[3][4] Contact with skin and eyes can cause severe burns.[3][4] Carboxylic acids are also incompatible with bases, oxidizing agents, and reducing agents.[5]

  • Ethoxyphenyl Group: The aromatic ethoxyphenyl moiety suggests that the compound may share some toxicological characteristics with other chlorinated phenolic compounds , which are known for their potential to cause histopathological changes and other adverse health effects.[1][2] The toxicity of chlorophenols tends to increase with the degree of chlorination.[2][6]

Table 1: Inferred Hazard Profile of this compound

Hazard ClassificationBasis for InferencePrimary Concerns
Halogenated Organic Waste Presence of two chlorine atoms.[1]Persistence, potential for ecotoxicity, formation of hazardous decomposition products.[1][2]
Corrosive Carboxylic acid functional group.[3][4]Severe skin and eye damage upon contact.[3][4]
Potential Ecotoxicity Presence of chlorinated aromatic moiety.[1][2]Harm to aquatic organisms and potential for bioaccumulation.[1][2]
Incompatible with Bases & Oxidizers Carboxylic acid functional group.[5]Exothermic or violent reactions.[5]

II. Immediate Safety and Handling Precautions

Prior to initiating any disposal procedures, the following safety measures are imperative:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), safety goggles, a face shield, and a laboratory coat.[4][5]

  • Ventilation: Conduct all handling and disposal operations within a certified chemical fume hood to prevent inhalation of any potential vapors or dust.[3]

  • Spill Management: Have a spill kit readily available containing an inert absorbent material such as vermiculite or sand. In case of a spill, absorb the material, collect it in a designated hazardous waste container, and follow your institution's emergency procedures.[5]

III. Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous waste. Under no circumstances should this compound be disposed of down the drain or in regular trash.

  • Waste Identification and Segregation:

    • Clearly label the waste container with the full chemical name: "Waste this compound."[1]

    • This waste must be segregated as halogenated organic waste .[1] Do not mix it with non-halogenated organic waste, inorganic acids, bases, or oxidizing agents.[1][5]

  • Containerization:

    • Use a designated, leak-proof hazardous waste container that is compatible with corrosive and halogenated organic materials. High-density polyethylene (HDPE) or glass containers are generally suitable.[5]

    • Ensure the container has a secure, tight-fitting lid.

    • Do not fill the container to more than 90% of its capacity to allow for expansion.[5]

  • Storage:

    • Store the sealed waste container in a designated satellite accumulation area.[7]

    • The storage area should be cool, dry, and well-ventilated, away from incompatible materials.[3]

  • Arrangement for Professional Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for pickup and disposal.

    • Provide them with all available information about the compound, including its chemical structure and inferred hazards.

dot

Disposal_Workflow Disposal Decision Workflow for this compound start Waste Generated: 2,2-Dichloro-1-(4-ethoxyphenyl) cyclopropanecarboxylic acid ppe Don Appropriate PPE: Gloves, Goggles, Lab Coat, Face Shield start->ppe segregate Segregate as HALOGENATED ORGANIC WASTE ppe->segregate container Use Designated, Labeled, Leak-Proof Container (HDPE/Glass) segregate->container storage Store in Cool, Dry, Ventilated Satellite Accumulation Area container->storage contact_ehs Contact Environmental Health & Safety (EHS) or Licensed Disposal Company storage->contact_ehs

Caption: Decision workflow for the disposal of this compound.

IV. Plausible Disposal Methodologies for Consideration by Professionals

While on-site treatment of this hazardous waste is not recommended for laboratory personnel, understanding the potential industrial disposal methods provides a complete picture of the compound's lifecycle. Licensed hazardous waste disposal facilities may employ one of the following methods:

  • High-Temperature Incineration: This is a common method for the disposal of halogenated organic compounds.[1] The process must be carried out in a specialized incinerator equipped with scrubbers to neutralize the hydrogen chloride gas that will be produced upon combustion. The high temperatures are necessary to ensure complete destruction of the molecule and prevent the formation of more toxic byproducts like dioxins.

  • Chemical Degradation: Advanced chemical degradation techniques could potentially be employed. For instance, processes involving dehalogenation might be considered, although the stability of the dichlorocyclopropane ring could present challenges.

V. Conclusion: A Commitment to Safety and Environmental Stewardship

VI. References

  • Benchchem. (n.d.). Proper Disposal of Hydroxycarbonyl Compounds: A Guide for Laboratory Professionals. Retrieved from Benchchem website.

  • Sun, N.-B., Lei, C., Jin, J.-Z., & Ke, W. (2013). Synthesis and Biological Activities of 2,2-Dichloro-1-(4-ethoxyphenyl)-N-Substituted Phenyl Cyclopropanecarboxamide. Asian Journal of Chemistry, 25(7), 4071-4073.

  • University of Wisconsin-Madison. (n.d.). Hazardous Waste Segregation. Retrieved from UW-Madison Environmental, Health & Safety website.

  • Exon, J. H. (1984). A review of chlorinated phenols. Veterinary and Human Toxicology, 26(6), 508-520.

  • Fisher Scientific. (2025). Safety Data Sheet - Cyclopropanecarboxylic acid.

  • Sigma-Aldrich. (2025). Safety Data Sheet - tert-Butyl ethyl ether.

  • Gopalan, H. N., & Veeranjaneyulu, K. (1997). Metabolism of Chlorinated Phenols by Lemna gibba, Duckweed. In Phytoremediation of Soil and Water Contaminants (pp. 92-101). American Chemical Society.

  • MDPI. (2026). Synthesis and Photocatalytic Evaluation of CoPc/g-C3N4 and CuPc/g-C3N4 Catalysts for Efficient Degradation of Chlorinated Phenols.

  • Fisher Scientific. (2010). Safety Data Sheet - Cyclopropanecarboxylic acid chloride.

  • Thermo Fisher Scientific. (2025). Safety Data Sheet - Cyclopropane-1,1-dicarboxylic acid.

  • Fisher Scientific. (n.d.). Safety Data Sheet - Cyclopropanecarboxylic acid.

  • Central Drug House (P) Ltd. (n.d.). Material Safety Data Sheet - Cyclopropanecarboxylic Acid.

  • ResearchGate. (2013). Synthesis and Biological Activities of 2,2-Dichloro-1-(4-ethoxyphenyl)-N-Substituted Phenyl Cyclopropanecarboxamide.

  • Organic Syntheses. (1944). Cyclopropanecarboxylic acid.

  • Organic Chemistry Tutor. (2024). 26. Synthesis of Cyclopropanecarboxylic Acid.

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.

Sources

Navigating the Safe Handling of 2,2-Dichloro-1-(4-ethoxyphenyl)cyclopropanecarboxylic acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This document provides crucial safety and logistical guidance for researchers, scientists, and drug development professionals working with 2,2-Dichloro-1-(4-ethoxyphenyl)cyclopropanecarboxylic acid. As a halogenated cyclopropanecarboxylic acid derivative, this compound requires stringent adherence to safety protocols to mitigate potential hazards. This guide is structured to provide a comprehensive operational and disposal plan, grounded in established laboratory safety principles.

Hazard Assessment and Core Principles

Anticipated Hazards:

  • Corrosivity: Carboxylic acids are known to be corrosive and can cause severe skin burns and eye damage upon contact.[1][2][3]

  • Irritation: Inhalation of dust or vapors may cause respiratory tract irritation.[4]

  • Toxicity: The toxicological properties of this specific compound have not been fully investigated; therefore, it should be handled as a potentially toxic substance.[3]

The foundational principle for handling this compound is the Precautionary Principle . In the absence of comprehensive hazard data, we must assume a high level of risk and implement robust control measures.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is mandatory to prevent exposure through all potential routes: dermal, ocular, and respiratory.

Summary of Required PPE
Protection TypeSpecificationRationale
Eye and Face Chemical safety goggles and a full-face shield.[4][5]Provides comprehensive protection against splashes of the solid or solutions, which could cause severe eye damage.[4]
Skin and Body Chemical-resistant lab coat or apron over long-sleeved clothing. A complete chemical-resistant suit may be necessary for large-scale operations.[5]Protects against skin contact, which can lead to chemical burns.[4]
Hand Heavy-duty nitrile or butyl rubber gloves.[4]Offers robust protection against corrosive materials. Always check for signs of degradation and replace gloves immediately if compromised.
Respiratory A NIOSH-approved respirator with cartridges appropriate for organic vapors and acid gases is required if not working in a certified chemical fume hood.[4]Protects against the inhalation of fine particles or potential vapors, which could irritate the respiratory system.[4]

Operational Plan: A Step-by-Step Handling Protocol

Adherence to a strict, methodical workflow is critical to ensuring safety and experimental integrity.

Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_area Designate and prepare a work area in a chemical fume hood. gather_ppe Assemble and inspect all required PPE. prep_area->gather_ppe gather_materials Gather all necessary equipment and reagents. gather_ppe->gather_materials don_ppe Don all required PPE. gather_materials->don_ppe weigh_handle Carefully weigh and handle the compound within the fume hood. don_ppe->weigh_handle decontaminate Decontaminate all surfaces and equipment. weigh_handle->decontaminate dispose_waste Segregate and dispose of all waste streams properly. decontaminate->dispose_waste doff_ppe Doff PPE in the correct sequence. dispose_waste->doff_ppe wash_hands Wash hands thoroughly. doff_ppe->wash_hands cluster_waste_streams Waste Generation cluster_disposal_containers Waste Collection cluster_final_disposal Final Disposal solid_waste Solid Waste (e.g., contaminated gloves, weigh paper) halogenated_solid Halogenated Solids Waste Container solid_waste->halogenated_solid liquid_waste Liquid Waste (e.g., unused solutions, reaction mixtures) halogenated_liquid Halogenated Organic Liquid Waste Container liquid_waste->halogenated_liquid incineration High-Temperature Incineration halogenated_solid->incineration halogenated_liquid->incineration

Caption: Disposal pathway for halogenated organic waste.

Key Disposal Directives:
  • Waste Segregation: All waste containing this compound must be collected separately from non-halogenated waste. [6][7]* Labeling: Waste containers must be clearly labeled as "Halogenated Organic Waste" and list the chemical constituents. [8]* Container Integrity: Ensure waste containers are in good condition, compatible with the waste, and have a secure, threaded cap. [8]* Final Disposal: Halogenated organic wastes are typically disposed of via high-temperature incineration by a licensed hazardous waste management company. [6][9]Under no circumstances should this chemical be disposed of down the drain. [8] By adhering to these rigorous safety and disposal protocols, you can effectively mitigate the risks associated with handling this compound, ensuring a safe laboratory environment for yourself and your colleagues.

References

  • Disposal process for halogenated organic material (Patent) - OSTI.GOV. (1984-08-28). Retrieved from [Link]

  • Hazardous Waste Segregation. Retrieved from [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure - Braun Research Group. Retrieved from [Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes - epa nepis. (1987-12). Retrieved from [Link]

  • What PPE Should You Wear When Handling Acid 2026? - LeelineWork. (2025-01-07). Retrieved from [Link]

  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2025-09-09). Retrieved from [Link]

  • Standard Operating Procedures for Use of Caustics and Acids Other than Hydrofluoric. Retrieved from [Link]

  • Personal Protective Equipment (PPE) - CHEMM. Retrieved from [Link]

  • Discover the Various Types of PPE for Optimal Chemical Safety. (2024-04-25). Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2-Dichloro-1-(4-ethoxyphenyl)cyclopropanecarboxylic acid
Reactant of Route 2
Reactant of Route 2
2,2-Dichloro-1-(4-ethoxyphenyl)cyclopropanecarboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.